molecular formula C42H83N3O23 B12389896 Boc-Lys-PEG8-N-bis(D-glucose)

Boc-Lys-PEG8-N-bis(D-glucose)

Numéro de catalogue: B12389896
Poids moléculaire: 998.1 g/mol
Clé InChI: BQBXNGQKGVUVCP-KWZNFLCOSA-N
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Description

Boc-Lys-PEG8-N-bis(D-glucose) is a useful research compound. Its molecular formula is C42H83N3O23 and its molecular weight is 998.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Lys-PEG8-N-bis(D-glucose) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys-PEG8-N-bis(D-glucose) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H83N3O23

Poids moléculaire

998.1 g/mol

Nom IUPAC

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1

Clé InChI

BQBXNGQKGVUVCP-KWZNFLCOSA-N

SMILES isomérique

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O

SMILES canonique

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys-PEG8-N-bis(D-glucose): A Key Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Lys-PEG8-N-bis(D-glucose), a specialized chemical entity pivotal in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Properties

Boc-Lys-PEG8-N-bis(D-glucose) is a heterobifunctional linker molecule. Its structure integrates a Boc-protected lysine (B10760008) residue, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and two D-glucose moieties. This unique combination of components imparts desirable physicochemical properties for its application in bioconjugation.

Chemical Structure

The chemical structure consists of a lysine amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The epsilon-amino group of the lysine is connected to a discrete polyethylene glycol chain of eight ethylene (B1197577) oxide units. This PEG chain is further terminated with a nitrogen atom to which two D-glucose molecules are attached.

Physicochemical and Biological Properties

The integration of a hydrophilic PEG chain and two glucose molecules significantly enhances the aqueous solubility of this linker. This is a critical attribute for linkers used in ADCs, as it can help mitigate aggregation of the final conjugate, which often involves hydrophobic cytotoxic payloads. The glucose moieties may also play a role in modulating the pharmacokinetic profile and potentially contribute to the cellular uptake of the ADC.

Table 1: Chemical and Physical Data of Boc-Lys-PEG8-N-bis(D-glucose)

PropertyValueSource
CAS Number 2892350-30-8[1][2][3][4][5]
Molecular Formula C42H83N3O23[2]
Molecular Weight 998.11 g/mol [1][2]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in water and other polar organic solvents like DMSO and DMF.[1]
Purity Typically >95% (as specified by commercial suppliers)Generic Material Property

Table 2: Storage and Stability

ConditionRecommendationDurationSource
Powder Store at -20°C3 years[1]
In Solvent Store at -80°C1 year[1]

Role in Antibody-Drug Conjugates (ADCs)

Boc-Lys-PEG8-N-bis(D-glucose) serves as a critical linker in the construction of ADCs.[1][6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.

The linker's primary functions in an ADC are:

  • Connecting the Antibody and the Drug: It provides a stable covalent bond between the antibody and the cytotoxic payload.

  • Influencing Pharmacokinetics: The PEG component can increase the half-life of the ADC in circulation by creating a hydrophilic shield, which reduces renal clearance and proteolytic degradation.[7][8][9][10]

  • Enhancing Solubility: The hydrophilic nature of the PEG and glucose moieties improves the overall solubility of the ADC, which is particularly important when conjugating hydrophobic drugs.[7][9][11]

  • Modulating Potency and Safety: The design of the linker can affect the stability of the ADC in circulation and the efficiency of drug release at the target site, thereby influencing both its efficacy and toxicity profile.

General Mechanism of Action for an ADC Employing this Linker

The following diagram illustrates the general mechanism of action for an ADC that could be synthesized using Boc-Lys-PEG8-N-bis(D-glucose).

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) in circulation Binding ADC binds to target antigen ADC->Binding Targeting TumorCell Tumor Cell with Target Antigen Endocytosis Internalization via Endocytosis Binding->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release Drug Release Lysosome->Release Linker Cleavage Apoptosis Payload induces Cell Death (Apoptosis) Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of Boc-Lys-PEG8-N-bis(D-glucose) are often proprietary and found within patent literature such as WO2023280227A2, a general, illustrative protocol for its use in ADC preparation is provided below.[6] Researchers should adapt this protocol based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Illustrative Protocol for ADC Synthesis

This hypothetical protocol describes the steps for conjugating a cytotoxic payload to an antibody using a linker derived from Boc-Lys-PEG8-N-bis(D-glucose). This protocol assumes the Boc group is removed and the primary amine is functionalized with a reactive group for antibody conjugation (e.g., an NHS ester for reaction with lysine residues or a maleimide (B117702) for reaction with cysteine residues).

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation cluster_purification Purification and Analysis Linker Boc-Lys-PEG8-N-bis(D-glucose) Deprotection Boc Deprotection (e.g., TFA) Linker->Deprotection LinkerPayload Activated Linker-Payload Conjugate Deprotection->LinkerPayload Activation Activation of Payload (e.g., with DCC/NHS) Activation->LinkerPayload Payload Cytotoxic Payload Payload->Activation Conjugation Conjugation Reaction LinkerPayload->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Antibody Reduction (optional) (e.g., TCEP for cysteine conjugation) Antibody->Reduction Reduction->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Analysis Characterization (HIC, RP-HPLC, MS) Purification->Analysis FinalADC Final ADC Analysis->FinalADC

Caption: A generalized workflow for the synthesis of an ADC.

Methodology:

  • Linker-Payload Synthesis:

    • Deprotection: The Boc protecting group on the lysine of Boc-Lys-PEG8-N-bis(D-glucose) is removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

    • Payload Activation: The cytotoxic drug, if it contains a carboxylic acid, is activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

    • Conjugation: The deprotected linker is reacted with the activated payload to form the linker-payload conjugate.

  • Antibody Preparation (for cysteine conjugation):

    • The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The extent of reduction is controlled to achieve the desired DAR.

  • Conjugation to Antibody:

    • The linker-payload construct (assuming it has been functionalized with a maleimide group) is then added to the reduced antibody solution. The maleimide groups react specifically with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification and Characterization:

    • The resulting ADC is purified to remove unconjugated linker-payload and unreacted antibody, typically using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC is then characterized to determine the drug-to-antibody ratio, aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS).

Conclusion

Boc-Lys-PEG8-N-bis(D-glucose) is a sophisticated and valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its well-defined structure, incorporating elements to enhance solubility and potentially improve pharmacokinetic properties, makes it an attractive choice for researchers in the field of targeted cancer therapy. The methodologies for its incorporation into ADCs, while requiring careful optimization, are based on established bioconjugation principles. Further research into the in vivo behavior of ADCs containing this specific linker will continue to elucidate its full potential in clinical applications.

References

Synthesis and Characterization of Boc-Lys-PEG8-N-bis(D-glucose): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-Lys-PEG8-N-bis(D-glucose), a heterobifunctional linker molecule of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs).[1][] The molecule incorporates a Boc-protected lysine (B10760008) for further peptide synthesis or conjugation, a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce immunogenicity, and two glucose moieties for potential targeting of glucose transporters which are often overexpressed in cancer cells.[3]

Synthesis of Boc-Lys-PEG8-N-bis(D-glucose)

A potential synthetic pathway is outlined below:

Synthesis_Pathway BocLys Boc-Lys-OH BocLysPEG8 Boc-Lys-PEG8-COOH BocLys->BocLysPEG8 EDC/NHS Coupling PEG8 NH2-PEG8-COOH PEG8->BocLysPEG8 FinalProduct Boc-Lys-PEG8-N-bis(D-glucose) BocLysPEG8->FinalProduct Reductive Amination (x2) Glucose D-Glucosamine Glucose->FinalProduct

Caption: Proposed synthetic pathway for Boc-Lys-PEG8-N-bis(D-glucose).

Experimental Protocol: Synthesis

Step 1: Synthesis of Boc-Lys-PEG8-COOH

  • Materials: Boc-Lys-OH, NH2-PEG8-COOH, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • Dissolve Boc-Lys-OH (1.1 equivalents) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve NH2-PEG8-COOH (1.0 equivalent) in anhydrous DMF.

    • Add the activated Boc-Lys-OH solution dropwise to the NH2-PEG8-COOH solution.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Boc-Lys-PEG8-N-bis(D-glucose)

  • Materials: Boc-Lys-PEG8-COOH, D-Glucosamine hydrochloride, Sodium cyanoborohydride (NaBH3CN), Phosphate buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve Boc-Lys-PEG8-COOH (1.0 equivalent) and D-Glucosamine hydrochloride (2.5 equivalents) in PBS (pH 7.4).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (3.0 equivalents) portion-wise over 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[4]

    • Upon completion, purify the final product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain Boc-Lys-PEG8-N-bis(D-glucose) as a white solid.

Characterization of Boc-Lys-PEG8-N-bis(D-glucose)

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized molecule. A combination of chromatographic and spectroscopic techniques is employed.

Data Presentation
Analytical Technique Parameter Expected Result
HPLC Purity>95%
Retention TimeVaries with column and method
LC-MS Molecular WeightCalculated [M+H]⁺: Expected value
¹H NMR Chemical Shifts (δ)Peaks corresponding to Boc, Lys, PEG, and Glucose protons
¹³C NMR Chemical Shifts (δ)Peaks corresponding to Boc, Lys, PEG, and Glucose carbons
FTIR Wavenumber (cm⁻¹)Characteristic peaks for amide, ether, and hydroxyl groups
Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: As described for HPLC.

  • Mass Spectrometer: Electrospray ionization mass spectrometry (ESI-MS).[]

  • Ionization Mode: Positive.

  • Data Acquisition: Scan for the expected mass-to-charge ratio ([M+H]⁺) of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (B129727) (CD₃OD).

  • ¹H NMR: Acquire spectra to observe the characteristic proton signals for the Boc group (singlet around 1.4 ppm), lysine backbone and side chain protons, the repeating ethylene (B1197577) glycol units of PEG8 (multiplet around 3.6 ppm), and the anomeric and other sugar protons of the glucose moieties.

  • ¹³C NMR: Acquire spectra to confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the Boc and amide groups, the carbons of the lysine and PEG backbone, and the carbons of the glucose rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two or equivalent.

  • Sample Preparation: KBr pellet or thin film.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Peaks: Broad O-H stretch (from glucose hydroxyls and any residual water), N-H stretch (amides), C-H stretches (alkanes), C=O stretch (amide and carbamate), and C-O-C stretch (PEG ether linkages).

Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards for research and drug development applications.

Characterization_Workflow cluster_checks Synthesis Synthesis of Boc-Lys-PEG8-N-bis(D-glucose) Purification Purification (HPLC) Synthesis->Purification Identity Identity Confirmation Purification->Identity Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure Final Qualified Product LCMS LC-MS Identity->LCMS Molecular Weight HPLC_analysis Analytical HPLC Purity->HPLC_analysis Purity (%) NMR NMR (¹H, ¹³C) Structure->NMR Proton & Carbon Environment FTIR FTIR Structure->FTIR Functional Groups cluster_checks cluster_checks cluster_checks->Final

Caption: Workflow from synthesis to a qualified final product.

This technical guide provides a foundational understanding of the synthesis and characterization of Boc-Lys-PEG8-N-bis(D-glucose). The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions and reagent batches. Rigorous analytical characterization is paramount to ensure the quality and suitability of this linker for its intended applications in drug development and research.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-Lys-PEG8-N-bis(D-glucose) as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in precision medicine. The efficacy of an ADC is critically dependent on the synergy between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker. This technical guide provides a comprehensive overview of the mechanism of action of a specific linker, Boc-Lys-PEG8-N-bis(D-glucose). This linker is designed for targeted drug delivery, leveraging the metabolic reprogramming of cancer cells. We will delve into its constituent parts, its proposed mechanism of targeting and internalization, and provide a framework for its synthesis and evaluation.

Introduction: The Critical Role of Linkers in ADC Design

An ideal linker in an ADC must maintain a stable connection between the antibody and the payload in systemic circulation to minimize off-target toxicity. Upon reaching the target cell, it must facilitate the efficient release of the active drug. The design of the linker can also impart desirable physicochemical properties to the ADC, such as increased solubility and improved pharmacokinetics. The Boc-Lys-PEG8-N-bis(D-glucose) linker is a sophisticated construct, incorporating elements for payload attachment, solubility enhancement, and a novel targeting moiety.

Deconstructing the Boc-Lys-PEG8-N-bis(D-glucose) Linker

The functionality of this linker can be understood by examining its three key components:

  • Boc-Lys (Boc-protected Lysine): The lysine (B10760008) residue provides a reactive amine group for the stable conjugation of a cytotoxic payload. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in chemical synthesis, allowing for controlled, stepwise assembly of the drug-linker conjugate. It is removed in the final steps to enable payload attachment.

  • PEG8 (Octaethylene Glycol): The PEG8 spacer is a hydrophilic and flexible chain composed of eight ethylene (B1197577) glycol units. The inclusion of a PEG spacer in ADC linkers is a well-established strategy to:

    • Enhance Hydrophilicity: This improves the solubility of the often hydrophobic payload and the overall ADC, preventing aggregation.

    • Improve Pharmacokinetics: The PEG chain can shield the ADC from proteolysis and reduce immunogenicity, prolonging its circulation half-life.

    • Provide Spatial Separation: The spacer physically separates the bulky antibody from the payload, which can reduce steric hindrance and allow both components to function optimally.

  • N-bis(D-glucose): This is the targeting moiety of the linker. The presence of two D-glucose molecules is a strategic design element to exploit the "Warburg effect," a metabolic characteristic of many cancer cells.

Mechanism of Action: Targeting the Warburg Effect

A hallmark of many cancer cells is their increased reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. This heightened glycolytic rate necessitates a significant upregulation of glucose transporters on the cell surface to import sufficient glucose from the bloodstream. Glucose Transporter 1 (GLUT1) is a primary transporter that is frequently overexpressed in a wide range of cancers.

The bis(D-glucose) moiety of the linker is designed to mimic natural glucose and act as a ligand for GLUT1. This "Trojan horse" strategy allows the ADC to selectively bind to cancer cells that overexpress GLUT1.

Signaling and Internalization Pathway

Upon binding of the bis(D-glucose) moiety to the GLUT1 transporter, the entire ADC-antigen complex is internalized by the cell through a process of receptor-mediated endocytosis. The internalized ADC is then trafficked through the endosomal-lysosomal pathway.

GLUT1_Internalization_Pathway ADC ADC with bis(D-glucose) Linker Binding Binding ADC->Binding GLUT1 GLUT1 Transporter (on Cancer Cell Surface) GLUT1->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Trafficking Lysosome Lysosome (Acidic Environment) LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath

Caption: GLUT1-mediated internalization pathway of a bis(D-glucose) conjugated ADC.

Within the acidic environment of the lysosome, the linker is designed to be cleaved, releasing the potent cytotoxic payload. The released drug can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule dynamics.

Quantitative Data

While specific quantitative data for the Boc-Lys-PEG8-N-bis(D-glucose) linker is not extensively available in the public domain, we can infer its performance based on the known properties of its components. The following table summarizes relevant data for glucose-GLUT1 interactions, which serves as a proxy for the targeting moiety's performance.

ParameterDescriptionRepresentative ValueSource
Kd (Glucose-GLUT1) Dissociation constant for D-glucose binding to GLUT1. A lower Kd indicates higher affinity.16 ± 3 mM[1]
ADC IC50 The half-maximal inhibitory concentration of an ADC, indicating its potency in killing cancer cells.Typically in the low nM range for effective ADCs.[2]
PEG8 Spacer Length The approximate length of the PEG8 spacer arm.~29.8 Å[3]

Experimental Protocols

The development and evaluation of an ADC utilizing the Boc-Lys-PEG8-N-bis(D-glucose) linker involves a series of well-defined experimental procedures.

Synthesis of Boc-Lys-PEG8-N-bis(D-glucose) Linker

A plausible synthetic route would involve a multi-step process. The following is a generalized protocol based on standard bioconjugation chemistry.

Linker_Synthesis_Workflow Start Start Materials: - Boc-Lys(Fmoc)-OH - Amino-PEG8-COOH - D-Glucose Derivative Step1 Couple Boc-Lys(Fmoc)-OH to Amino-PEG8-COOH Start->Step1 Step2 Fmoc Deprotection Step1->Step2 Step3 Conjugate D-Glucose Derivative to Lysine Side Chain (x2) Step2->Step3 Step4 Purification Step3->Step4 FinalProduct Boc-Lys-PEG8-N-bis(D-glucose) Step4->FinalProduct

Caption: A generalized workflow for the synthesis of the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Protocol:

  • Activation of Carboxyl Groups: The carboxylic acid groups on the D-glucose derivative and the PEG8 spacer are activated using standard coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Amide Bond Formation: The activated carboxyl groups are reacted with the corresponding amine groups on the lysine and PEG8 components to form stable amide bonds.

  • Boc Protection and Deprotection: The Boc protecting group on the lysine's alpha-amine is maintained throughout the synthesis and can be removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for payload conjugation. The Fmoc protecting group on the lysine's side-chain amine is removed to allow for the attachment of the PEGylated glucose moiety.

  • Purification: The final linker product is purified using techniques such as high-performance liquid chromatography (HPLC).

Conjugation to Antibody and Payload

The purified linker is first reacted with the payload and then conjugated to the antibody.

ADC_Conjugation_Workflow Linker Boc-Lys-PEG8-N-bis(D-glucose) Step1 Boc Deprotection of Linker Linker->Step1 Payload Cytotoxic Payload Step2 Conjugate Payload to Linker Payload->Step2 Step1->Step2 DrugLinker Drug-Linker Conjugate Step2->DrugLinker Step3 Activate Linker for Antibody Conjugation DrugLinker->Step3 Antibody Monoclonal Antibody Step4 Conjugate Drug-Linker to Antibody Antibody->Step4 Step3->Step4 ADC Final ADC Step4->ADC Purification Purification and Characterization ADC->Purification

Caption: Workflow for the synthesis of an ADC using the Boc-Lys-PEG8-N-bis(D-glucose) linker.

In Vitro Cytotoxicity Assay

The potency of the final ADC is assessed using an in vitro cytotoxicity assay, such as the MTT assay.[4][5][6]

Protocol:

  • Cell Seeding: Plate GLUT1-overexpressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a period of 72-96 hours. Include a non-targeting ADC as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Cellular Internalization Assay

To confirm that the ADC is internalized via GLUT1, a fluorescence-based assay can be employed.

Protocol:

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces in the acidic environment of the endosomes and lysosomes.

  • Cell Treatment: Treat GLUT1-positive cells with the fluorescently labeled ADC.

  • Fluorescence Microscopy: Visualize the internalization and trafficking of the ADC using confocal microscopy.

  • Flow Cytometry: Quantify the cellular uptake of the ADC over time using flow cytometry.

Conclusion and Future Directions

The Boc-Lys-PEG8-N-bis(D-glucose) linker represents a sophisticated approach to ADC design, capitalizing on the unique metabolic properties of cancer cells. The bis(D-glucose) moiety offers a promising strategy for targeting GLUT1-overexpressing tumors, potentially leading to enhanced efficacy and a wider therapeutic window. The inclusion of a PEG8 spacer further refines the pharmacokinetic profile of the resulting ADC.

Future research should focus on obtaining precise quantitative data for this specific linker, including its binding affinity to GLUT1 in a competitive setting, its internalization kinetics, and its in vivo efficacy in relevant tumor models. Further optimization of the glucose moiety and the linker chemistry could lead to even more potent and selective next-generation ADCs. This innovative linker design holds significant promise for the continued advancement of targeted cancer therapy.

References

Harnessing the Sweet Tooth of Tumors: The Role of the Bis(D-glucose) Moiety in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The aberrant metabolism of cancer cells, characterized by an insatiable appetite for glucose, presents a unique therapeutic window. This phenomenon, known as the Warburg effect, leads to the significant overexpression of glucose transporters (GLUTs), particularly GLUT1, on the surface of malignant cells compared to their healthy counterparts.[1][2] This differential expression has become a cornerstone of targeted drug delivery strategies, where therapeutic agents are conjugated to glucose moieties to facilitate their selective uptake by cancer cells.[1][3] This guide delves into the advanced strategy of using a bis(D-glucose) moiety—a dual-sugar tag—to potentially enhance the affinity, uptake, and efficacy of anticancer agents, thereby improving their therapeutic index.

Mechanism of Action: Doubling Down on Glucose Transport

The fundamental principle behind using a bis(D-glucose) moiety is to exploit the high density of GLUT1 transporters on cancer cells.[4][5] GLUT1 is an integral membrane protein that facilitates the transport of glucose across the plasma membrane.[6][7] By attaching two glucose molecules to a drug, the resulting conjugate may exhibit a higher avidity for GLUT1 transporters. This enhanced recognition can lead to more efficient binding and internalization into the cancer cell, effectively concentrating the cytotoxic agent where it is most needed while minimizing exposure to healthy tissues.[3]

The uptake process is mediated by the GLUT1 transporter, which recognizes the glucose units of the conjugate. Following binding, the transporter undergoes a conformational change, internalizing the entire drug conjugate. Once inside the cell, the linker connecting the drug to the bis(D-glucose) moiety is designed to be cleaved by the intracellular environment (e.g., through enzymatic action or pH changes), releasing the active drug to exert its cytotoxic effect.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cancer Cell) Drug_Conj Bis(D-glucose) Drug Conjugate GLUT1 GLUT1 Transporter (Overexpressed) Drug_Conj->GLUT1 1. Binding Internalized_Conj Internalized Conjugate GLUT1->Internalized_Conj 2. Internalization Active_Drug Active Drug Internalized_Conj->Active_Drug 3. Cleavage & Drug Release Target Cellular Target (e.g., DNA, Microtubules) Active_Drug->Target 4. Action Apoptosis Apoptosis Target->Apoptosis 5. Cell Death

Caption: GLUT1-mediated uptake of a bis(D-glucose) drug conjugate.

Synthesis and Characterization of Bis(D-glucose) Conjugates

The synthesis of a bis(D-glucose) drug conjugate is a multi-step process that requires careful chemical strategy to ensure the final product's stability, solubility, and biological activity. A general workflow involves the protection of hydroxyl groups on the glucose molecules, attachment to a linker, conjugation with the drug, and final deprotection.

New diazirine-based bis-glucose derivatives have been synthesized for tagging glucose transporters, highlighting a key methodology.[8][9] These often involve a central skeleton compound that allows for the introduction of various tags, such as biotin (B1667282) for labeling studies.[8][9][10] Another approach involves synthesizing novel chiral D-glucose derived bis-imidazoles from methyl alpha-D-glucoside through a sequence of protection, bis-bromination, N-alkylation, and deprotection steps.[11]

G Start D-Glucose Starting Material Protect Protection of Hydroxyl Groups Start->Protect Activate Activation of Anomeric Carbon Protect->Activate Attach1 Attach First Glucose to Linker Activate->Attach1 Attach2 Attach Second Glucose to Linker Activate->Attach2 Linker Linker Molecule Linker->Attach1 Linker->Attach2 Drug Anticancer Drug AttachDrug Conjugate Drug to Linker Drug->AttachDrug Attach1->AttachDrug Attach2->AttachDrug Deprotect Deprotection AttachDrug->Deprotect Purify Purification & Characterization Deprotect->Purify

Caption: Generalized workflow for the synthesis of a bis(D-glucose) drug conjugate.

Quantitative Data and Efficacy

The conjugation of drug molecules with sugar moieties has been shown to improve pharmacokinetic parameters, such as aqueous solubility, and reduce adverse effects.[3] The addition of a second glucose unit aims to further enhance these properties and, most importantly, increase cytotoxic potency against cancer cells.

A study on paclitaxel (B517696) conjugates demonstrated that both a single glycosylated (GluSA-PTX) and a double glycosylated paclitaxel (bis-GluSA-PTX) showed effective cytotoxicity against breast cancer cells and significantly improved water solubility compared to the parent drug.[3] This improved solubility is critical as it can eliminate the need for toxic surfactants like Cremophor EL, which is used in current paclitaxel formulations.[3]

CompoundDrugCancer Cell LineIC50 (nM)Fold Improvement vs. AglyconeReference
Paclitaxel PaclitaxelB16 Murine Melanoma--[12] in[1]
Docetaxel-Glucose DocetaxelB16 Murine Melanoma-3 to 18-fold[12] in[1]
6-D-glucose-chlorambucil ChlorambucilHuman Erythrocytes (GLUT1)-150-fold higher inhibition of glucose entry than D-glucosein[1]
bis-GluSA-PTX PaclitaxelBreast Cancer CellsData not specifiedEffective Cytotoxicityin[3]

Note: Specific IC50 values for bis(D-glucose) conjugates are often proprietary or not fully disclosed in initial publications. The table reflects available data on glycoconjugates, highlighting the principle of improved efficacy.

Key Experimental Protocols

A. General Synthesis of a Bis(D-glucose) Paclitaxel Conjugate (bis-GluSA-PTX)

This protocol is a generalized representation based on literature descriptions.

  • Protection: Commercially available D-glucose is treated with an appropriate protecting group (e.g., acetyl groups) to protect the hydroxyl moieties, preventing unwanted side reactions.

  • Linker Attachment: A bifunctional linker, such as succinic acid (SA), is reacted with the protected glucose. One carboxylic acid group of the succinic acid forms an ester bond with a hydroxyl group on the glucose.

  • Activation: The remaining carboxylic acid group on the glucose-linker construct is activated, for example, by converting it into an acyl chloride or using coupling agents like DCC/DMAP.

  • Drug Conjugation: Paclitaxel (PTX) is reacted with two equivalents of the activated glucose-linker construct. The reaction is targeted at the C-2' and C-7 hydroxyl groups of paclitaxel, forming two ester linkages.

  • Deprotection: The protecting groups on the two glucose moieties are removed under mild conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final bis-GluSA-PTX conjugate.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Characterization is performed using NMR spectroscopy and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of the bis(D-glucose) drug conjugate, the mono-glucose conjugate, the parent drug, and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.

C. GLUT1-Mediated Uptake Analysis

  • Competitive Inhibition Assay: To confirm that uptake is GLUT1-mediated, a competitive inhibition experiment is performed. Cancer cells are pre-incubated with a known GLUT1 inhibitor (e.g., phloretin (B1677691) or cytochalasin B) or a high concentration of free D-glucose before adding the fluorescently-tagged bis(D-glucose) conjugate.

  • Uptake Measurement: Cellular uptake of the fluorescent conjugate is measured using flow cytometry or fluorescence microscopy.

  • Analysis: A significant reduction in the uptake of the fluorescent conjugate in the presence of the inhibitor or excess glucose confirms that the internalization process is mediated by the GLUT1 transporter.[4]

Logical Framework for Bis(D-glucose) Drug Design

The rationale for developing bis(D-glucose) drug conjugates is built upon a logical progression that links the unique metabolic phenotype of cancer cells to a targeted therapeutic strategy. The core idea is that doubling the targeting moiety will amplify the therapeutic effect.

G cluster_premise Biological Premise cluster_strategy Therapeutic Strategy cluster_outcome Desired Outcome Warburg Warburg Effect in Cancer Cells Glucose_Demand High Glucose Demand Warburg->Glucose_Demand GLUT_Over GLUT1 Overexpression Glucose_Demand->GLUT_Over Mono_Glucose Mono-Glucose Conjugate (Good Targeting) GLUT_Over->Mono_Glucose informs Bis_Glucose Bis-Glucose Conjugate (Hypothesized Superior Targeting) GLUT_Over->Bis_Glucose exploits Increased_Avidity Increased Avidity for GLUT1 Bis_Glucose->Increased_Avidity Enhanced_Uptake Enhanced Cellular Uptake Increased_Avidity->Enhanced_Uptake Selective_Tox Selective Tumor Toxicity Enhanced_Uptake->Selective_Tox Reduced_Side_Effects Reduced Systemic Side Effects Selective_Tox->Reduced_Side_Effects Improved_Index Improved Therapeutic Index Reduced_Side_Effects->Improved_Index

Caption: Logical framework for the design of bis(D-glucose) targeted therapies.

Conclusion and Future Perspectives

The use of a bis(D-glucose) moiety represents a promising and rational refinement in the field of targeted drug delivery. By enhancing the recognition and uptake of chemotherapeutics through overexpressed GLUT1 transporters, this strategy has the potential to increase drug efficacy at the tumor site while simultaneously improving solubility and reducing off-target toxicity. While initial studies are encouraging, further research is required to quantify the precise therapeutic advantage of bis- over mono-glycosylation across a range of different drugs and cancer types. Future work should focus on optimizing linker technology for efficient drug release, conducting comprehensive in vivo studies to validate efficacy and safety, and exploring the potential of bis-sugar moieties targeting other overexpressed transporters to broaden the applicability of this innovative therapeutic approach.

References

The Pivotal Role of PEG8 Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the ultimate success of a therapeutic or diagnostic agent. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their unique physicochemical properties. This technical guide provides an in-depth exploration of the PEG8 linker, a discrete PEG molecule comprising eight ethylene (B1197577) glycol units. We will delve into its core physicochemical properties, provide detailed experimental protocols for its use, and visualize key workflows and biological pathways where it plays a crucial role.

Core Physicochemical Properties of PEG8 Linkers

The distinct characteristics of the PEG8 linker stem from its well-defined, monodisperse nature, which ensures batch-to-batch consistency and homogeneity in the final bioconjugate—a critical factor for therapeutic applications.

1.1. Structure and Size

A PEG8 linker consists of eight repeating ethylene oxide units. This precise length translates to a defined molecular weight and spacer arm length, offering predictable control over the distance between the conjugated moieties.

Table 1: Quantitative Properties of a Representative Amine-Reactive PEG8 Spacer (NHS Ester)

PropertyValueSource
Chemical Formula (backbone) C₁₆H₃₄O₉
Molecular Weight (backbone) ~370.4 g/mol
Spacer Arm Length ~29.8 Å
Number of PEG Units 8

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

1.2. Solubility and Hydrophilicity

The repeating ethylene oxide units in the PEG8 linker render it highly hydrophilic and water-soluble.[1][2][3] This property is particularly advantageous when conjugating hydrophobic molecules, as it can significantly improve the overall solubility of the resulting bioconjugate in aqueous environments, a crucial factor for in vivo applications.[1][3]

1.3. Flexibility and Conformational Freedom

The carbon-oxygen single bonds within the PEG backbone allow for a high degree of rotational freedom, imparting significant flexibility to the linker.[2][4] This flexibility can be beneficial in several ways:

  • Reduced Steric Hindrance: It can minimize steric hindrance between the conjugated biomolecule (e.g., an antibody) and its target, thus preserving biological activity.[5]

  • Optimized Spatial Orientation: In applications like PROTACs (Proteolysis Targeting Chimeras), the flexibility of the PEG8 linker allows the two ends of the molecule to adopt an optimal orientation for inducing the desired biological effect.[4]

1.4. Impact on Bioconjugate Stability

The hydrophilic nature of the PEG8 linker creates a hydration shell around the bioconjugate.[2] This can lead to:

  • Increased Stability: The hydration layer can protect the biomolecule from enzymatic degradation and aggregation, thereby enhancing its stability.[5][6]

  • Reduced Immunogenicity: The "stealth" effect of the PEG linker can mask immunogenic epitopes on the surface of the biomolecule, potentially reducing the immune response against the bioconjugate.[5][7][8][9] However, it is important to note that anti-PEG antibodies can exist in some individuals, which may impact the efficacy and safety of PEGylated therapeutics.[7][8]

1.5. Influence on Pharmacokinetics

The inclusion of a PEG8 linker can influence the pharmacokinetic profile of a bioconjugate. While longer PEG chains are generally known to increase the hydrodynamic radius and prolong circulation half-life, a study involving a trastuzumab conjugate with a short PEG8 linker demonstrated faster clearance from the blood while maintaining tumor uptake.[10] This suggests that even shorter PEG linkers can be strategically employed to modulate pharmacokinetic properties for specific applications like immuno-PET imaging, where rapid clearance can lead to higher contrast images.[10]

Experimental Protocols

This section provides detailed methodologies for the conjugation of a PEG8 linker to a protein, its subsequent purification, and characterization.

2.1. Conjugation of a PEG8-NHS Ester to an Antibody

This protocol describes the covalent attachment of an amine-reactive PEG8-NHS ester to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS pH 7.2-8.0)

  • PEG8-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the NHS ester reaction. If necessary, perform a buffer exchange into an appropriate buffer like PBS at pH 7.2-8.0.[11]

    • Adjust the antibody concentration to 2-5 mg/mL.

  • PEG8-NHS Ester Preparation:

    • Allow the vial of PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the PEG8-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Do not store the reconstituted reagent.[11]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG8-NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold molar excess of linker to antibody).

    • Slowly add the calculated volume of the PEG8-NHS ester solution to the antibody solution while gently vortexing or stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11] The optimal reaction time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG8-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

2.2. Purification of the PEG8-Conjugated Antibody using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, effectively removing unreacted PEG8 linker and other small molecule byproducts.[5]

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • SEC running buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

  • UV detector

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Loading:

    • Centrifuge the quenched reaction mixture to remove any precipitates.

    • Inject the supernatant onto the equilibrated SEC column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the running buffer at a pre-determined flow rate.

    • Monitor the elution profile using the UV detector at 280 nm. The PEGylated antibody will elute as one of the first major peaks, followed by smaller molecules like the unreacted linker and quenching agent.

    • Collect fractions corresponding to the protein peak.

  • Pooling and Concentration:

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified conjugate.

    • Pool the fractions containing the purified PEG8-conjugated antibody.

    • If necessary, concentrate the pooled fractions using a suitable method like centrifugal ultrafiltration.

2.3. Characterization of the PEG8-Conjugated Antibody

2.3.1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) by separating species based on their hydrophobicity.[13] The addition of a PEG8 linker can influence the retention time of the conjugate.

2.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (MS), can be used to assess the purity and integrity of the conjugated antibody, and to separate different conjugated species under denaturing conditions.[14]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a signaling pathway relevant to the application of PEG8 linkers.

G Synthesis and Characterization of a PEG8-Containing ADC cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Preparation Antibody Preparation Conjugation Reaction Conjugation Reaction Antibody Preparation->Conjugation Reaction Linker-Payload Activation Linker-Payload Activation Linker-Payload Activation->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC) Quenching->Size Exclusion Chromatography (SEC) HIC (DAR) HIC (DAR) Size Exclusion Chromatography (SEC)->HIC (DAR) RP-HPLC (Purity) RP-HPLC (Purity) Size Exclusion Chromatography (SEC)->RP-HPLC (Purity) Mass Spectrometry Mass Spectrometry Size Exclusion Chromatography (SEC)->Mass Spectrometry Functional Assays Functional Assays Size Exclusion Chromatography (SEC)->Functional Assays

A typical workflow for the synthesis and characterization of a PEG8-containing ADC.

G PROTAC-Mediated Protein Degradation Workflow Target Protein Target Protein Ternary Complex Formation Ternary Complex Formation Target Protein->Ternary Complex Formation E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Formation PROTAC (with PEG8 linker) PROTAC (with PEG8 linker) PROTAC (with PEG8 linker)->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded Target Protein Degraded Target Protein Proteasomal Degradation->Degraded Target Protein

The mechanism of action for a PROTAC utilizing a PEG8 linker.

G Simplified CAR-T Cell Signaling Pathway Tumor Antigen Tumor Antigen CAR CAR Tumor Antigen->CAR ITAMs ITAMs CAR->ITAMs Phosphorylation Lck Lck ITAMs->Lck Recruitment ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylation LAT/SLP-76 LAT/SLP-76 ZAP-70->LAT/SLP-76 Activation Downstream Signaling Downstream Signaling LAT/SLP-76->Downstream Signaling T-cell Activation T-cell Activation Downstream Signaling->T-cell Activation

A simplified overview of the CAR-T cell activation signaling cascade.

Conclusion

The PEG8 linker offers a compelling combination of well-defined physicochemical properties that are highly advantageous for a wide range of bioconjugation applications. Its hydrophilicity, flexibility, and impact on stability and pharmacokinetics make it a versatile tool for researchers and drug developers. By understanding its core characteristics and employing robust experimental protocols, scientists can effectively leverage the PEG8 linker to create novel bioconjugates with enhanced therapeutic and diagnostic potential. The continued exploration of such precisely engineered linkers will undoubtedly play a pivotal role in the advancement of next-generation biotherapeutics.

References

The Strategic Role of Boc-Protected Lysine in Advanced Drug Development: A Technical Guide to ADC and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern bioconjugation and peptide synthesis. Among these, the tert-butyloxycarbonyl (Boc) group, particularly when applied to lysine (B10760008) residues, has emerged as a critical tool in the development of two revolutionary classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the function of Boc-protected lysine in the synthesis of these modalities, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

The Role of Boc-Protected Lysine: Enabling Precision and Control

Lysine, with its solvent-accessible primary ε-amino group, is a common target for bioconjugation. However, the high abundance of lysine residues on the surface of antibodies and within peptide linkers can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can negatively impact the therapeutic index, pharmacokinetics, and overall efficacy of the drug.[1][2]

The Boc protecting group offers a solution to this challenge by temporarily blocking the reactive amino group of lysine. Its key advantage lies in its acid lability; it can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), that are orthogonal to many other protecting groups used in complex molecule synthesis.[3][4] This orthogonality is the foundation of a strategic approach to synthesis, allowing for:

  • Site-Specific Conjugation in ADCs: By selectively protecting all but one or a few lysine residues, a drug-linker complex can be precisely attached to a specific site on the antibody. This results in a homogeneous ADC with a defined DAR, leading to a more predictable and optimized therapeutic.

  • Stepwise Assembly of PROTAC Linkers: PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. Boc-protected diamines and other linker building blocks are instrumental in the stepwise, solid-phase synthesis of these complex molecules.[5][6] The Boc group allows for the controlled elongation of the linker and the sequential addition of the two ligands.

Quantitative Data on Boc-Protected Lysine Strategies

The choice of synthetic strategy significantly impacts the yield, purity, and performance of the final product. The following tables summarize key quantitative data related to the use of Boc-protected lysine in peptide synthesis and ADC development.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine (B6355638) in DMF
Side-Chain Protection Benzyl-basedtert-Butyl-based
Final Cleavage Reagent Hydrofluoric Acid (HF)Trifluoroacetic Acid (TFA)
Orthogonality Partial (both Boc and benzyl (B1604629) groups are acid-labile)High (base-labile Fmoc vs. acid-labile tBu)[3]
Typical Peptide Yield Good, can be advantageous for difficult sequencesGenerally high, often exceeding 99% coupling efficiency[3]
Typical Peptide Purity Can be lower due to repeated acid exposureGenerally high due to milder deprotection conditions[3]
Safety Requires handling of highly corrosive HFGenerally safer, avoids the use of HF[3]
Table 2: Drug-to-Antibody Ratio (DAR) for Lysine-Conjugated ADCs
Conjugation MethodAverage DARDAR RangeReference
Random Lysine Conjugation (Trastuzumab-DM1)3.50-8[1]
Site-Specific Lysine Conjugation (AJICAP technology)1.9Homogeneous[7]
Real-time Monitored Lysine Conjugation (pH 7.5, 120 min)3.18N/A[8]
On-Bead Lysine Conjugation (Trastuzumab-DM1)3.9Heterogeneous[1]
Table 3: Stability Comparison of Random vs. Site-Specific Antibody Conjugates
ConjugateStorage Condition% Intact after 72hReference
Site-Specifically Labeled (in human serum)37 °C>94%[9]
Randomly Labeled (in human serum)37 °C>94%[9]
Site-Specifically Labeled (in PBS)37 °CSignificantly reduced[9]
Randomly Labeled (in PBS)37 °CSignificantly reduced[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Boc-protected lysine.

Boc Deprotection of a Boc-Protected Amine

This protocol describes the removal of the Boc protecting group from an amine, a crucial step in both ADC and PROTAC synthesis.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Redissolve the residue in DCM and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Solid-Phase Synthesis of a BRD4-Targeting PROTAC (ARV-825)

This protocol outlines the solid-phase synthesis of the well-known BRD4-targeting PROTAC, ARV-825, utilizing a Boc-protected linker building block.

Materials:

  • Rink Amide resin

  • Boc-NH-PEGx-COOH (Boc-protected PEG linker with a carboxylic acid)

  • OTX015 (BRD4 ligand with a suitable attachment point)

  • Pomalidomide (B1683931) (Cereblon ligand with a suitable attachment point)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and First Ligand Coupling:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Activate the carboxylic acid of OTX015 with DIC and HOBt in DMF.

    • Add the activated OTX015 solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Linker Coupling:

    • Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin (if applicable).

    • Wash the resin with DMF.

    • Activate the carboxylic acid of the Boc-NH-PEGx-COOH linker with DIC and HOBt in DMF.

    • Add the activated linker solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Second Ligand Coupling:

    • Boc Deprotection: Treat the resin with a 1:1 mixture of TFA and DCM for 30 minutes to remove the Boc group from the linker.

    • Wash the resin with DCM and DMF.

    • Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

    • Activate the carboxylic acid of pomalidomide with DIC and HOBt in DMF.

    • Add the activated pomalidomide solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Cleavage and Purification:

    • Cleave the synthesized PROTAC from the resin using a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final PROTAC.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological and chemical processes involved in ADC and PROTAC development. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Orthogonal Protection Strategy in Peptide Synthesis

This diagram illustrates the logic of using orthogonal protecting groups, such as Boc and Fmoc, in solid-phase peptide synthesis.

Orthogonal_Protection cluster_synthesis Peptide Synthesis Cycle cluster_modification Orthogonal Modification Resin Solid Support (Resin) AA1 Amino Acid 1 (Fmoc-AA-OH) Resin->AA1 1. Couple first AA Deprotect_Fmoc Fmoc Deprotection (Piperidine) AA1->Deprotect_Fmoc 2. Deprotect Fmoc AA2 Amino Acid 2 (Fmoc-AA-OH) Peptide_Chain Growing Peptide Chain (Fmoc-AA2-Lys(Boc)-AA1-Resin) Boc_AA Side-Chain Protected Amino Acid (Fmoc-Lys(Boc)-OH) Boc_AA->Deprotect_Fmoc 4. Deprotect Fmoc Deprotect_Boc Boc Deprotection (TFA) Peptide_Chain->Deprotect_Boc 6. Selective Boc Deprotection Final_Cleavage Final Cleavage & Deprotection (TFA) Peptide_Chain->Final_Cleavage 8. Cleave from Resin Deprotect_Fmoc->AA2 5. Couple next AA Deprotect_Fmoc->Boc_AA 3. Couple Boc-Lys Side_Chain_Mod Site-Specific Side-Chain Modification Deprotect_Boc->Side_Chain_Mod 7. Modify Lysine Side-Chain Free_Peptide Purified Peptide Final_Cleavage->Free_Peptide 9. Purify Side_Chain_Mod->Final_Cleavage

Caption: Workflow of solid-phase peptide synthesis using an orthogonal protection strategy.

ADC Internalization and Payload Delivery

This diagram illustrates the mechanism of action of an ADC, from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Mechanism cluster_cell Inside Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Targets Endosome Endosome ADC->Endosome Internalization Cancer_Cell Cancer Cell Binding 1. Binding Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release Degradation 3. Lysosomal Degradation Payload_Release 4. Payload Release Cell_Death 5. Apoptosis Payload->Cell_Death Binding_pos Binding_pos Binding_pos->Binding Internalization_pos Internalization_pos Internalization_pos->Internalization Degradation_pos Degradation_pos Degradation_pos->Degradation Payload_Release_pos Payload_Release_pos Payload_Release_pos->Payload_Release Cell_Death_pos Cell_Death_pos Cell_Death_pos->Cell_Death

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation

This diagram illustrates how a PROTAC molecule induces the degradation of a target protein by hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Polyubiquitinated_Target Polyubiquitinated Target Protein Ubiquitin->Polyubiquitinated_Target Tags Ubiquitination 1. Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognized by Proteasome->PROTAC Releases Proteasome->Target_Protein Degrades Degradation 2. Degradation Recycling PROTAC Recycling Ubiquitination_pos Ubiquitination_pos Ubiquitination_pos->Ubiquitination Degradation_pos Degradation_pos Degradation_pos->Degradation Recycling_pos Recycling_pos Recycling_pos->Recycling BRD4_Degradation_Pathway BRD4_PROTAC BRD4 PROTAC (e.g., ARV-825) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Targets for Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones Binds to Degradation->Acetylated_Histones Inhibits Binding Transcription_Elongation Transcriptional Elongation Degradation->Transcription_Elongation Blocks Cell_Cycle_Progression Cell Cycle Progression Degradation->Cell_Cycle_Progression Arrests Cell_Proliferation Cell Proliferation Degradation->Cell_Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces PTEFb P-TEFb Complex Acetylated_Histones->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates RNA_Pol_II->Transcription_Elongation Initiates Oncogenes Oncogenes (e.g., c-MYC) Transcription_Elongation->Oncogenes Upregulates Oncogenes->Cell_Cycle_Progression Promotes Oncogenes->Cell_Proliferation Promotes

References

In Vitro Stability of Boc-Lys-PEG8-N-bis(D-glucose) Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the in vitro stability of the Boc-Lys-PEG8-N-bis(D-glucose) linker, a novel hydrophilic linker utilized in the development of advanced antibody-drug conjugates (ADCs). While specific quantitative stability data for this particular linker is not yet extensively published, this document outlines the foundational knowledge, expected stability profile based on its structural components, and detailed experimental protocols for its evaluation.

Introduction to the Boc-Lys-PEG8-N-bis(D-glucose) Linker

The Boc-Lys-PEG8-N-bis(D-glucose) linker is a sophisticated chemical entity designed to connect a therapeutic payload to a monoclonal antibody. Its structure is notable for several key features that are hypothesized to enhance the performance of the resulting ADC:

  • Boc-Protected Lysine (B10760008): The tert-butyloxycarbonyl (Boc) protecting group on the lysine residue offers a stable handle for conjugation chemistry, which is selectively removable under acidic conditions. This moiety is generally stable under physiological and basic conditions.

  • PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) oxide units, is included to increase the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life by creating a protective hydration shell.[1][2]

  • N-bis(D-glucose) Moiety: The dual D-glucose units significantly enhance the linker's polarity and are expected to contribute to favorable pharmacokinetic properties. Glycosylation is a known strategy to improve protein and peptide stability against proteolytic degradation.[1][3]

The overall design suggests a linker that is stable in systemic circulation (neutral pH) but may be susceptible to cleavage under specific intracellular conditions, such as the acidic environment of lysosomes or enzymatic action, although it is not designed as a conventionally "cleavable" linker.

Predicted Stability Profile

The in vitro stability of the linker is critical for an ADC's therapeutic index, ensuring the cytotoxic payload remains attached to the antibody in circulation to prevent off-target toxicity.[][5] Based on its constituent parts, the Boc-Lys-PEG8-N-bis(D-glucose) linker is predicted to exhibit the following stability characteristics:

  • High Stability in Plasma: The covalent bonds (amides, ethers) that form the linker's backbone are inherently stable. The hydrophilic PEG and glucose components are expected to shield the linker from non-specific enzymatic degradation in the bloodstream.[1]

  • pH Sensitivity: The primary point of hydrolytic instability is the Boc protecting group, which is designed to be labile under acidic conditions (pH < 4). At physiological pH (7.4), this carbamate (B1207046) linkage is expected to be highly stable.

  • Enzymatic Stability: While the peptide bond within the lysine residue could be a target for proteases, and the glycosidic linkages for glycosidases, the overall structure is not designed for specific enzymatic cleavage. Linkers containing specific dipeptide sequences like Val-Cit are known to be cleaved by lysosomal enzymes like Cathepsin B, but the single lysine in this linker is not a canonical protease recognition site in this context.[5][6] Glycosylation can further sterically hinder access for proteases.[1]

Quantitative Data Summary (Hypothetical & Comparative)

Direct quantitative stability data for the Boc-Lys-PEG8-N-bis(D-glucose) linker is not publicly available. The following tables are presented as a template for data presentation and include comparative data from other linker technologies to provide context for expected performance. Researchers should generate specific data for the target linker using the protocols outlined in Section 4.0.

Table 1: Comparative Stability of ADC Linkers in Human Plasma at 37°C

Linker TypeKey Structural FeatureIncubation Time (days)Stability (% Intact ADC Remaining)Reference
Boc-Lys-PEG8-N-bis(D-glucose) Glycosylated PEG 7 >95% (Expected) (Hypothetical)
Val-Cit-PABCDipeptide (Enzyme-cleavable)7>90%[7]
HydrazoneAcid-cleavable4~60%[5]
SMCCThioether (Non-cleavable)7>95%[5]
OHPAS (Aryl Sulfate)Aryl Sulfate7Stable[8]

Table 2: Expected Stability Profile under Various In Vitro Conditions

ConditionMatrixExpected Outcome for Boc-Lys-PEG8-N-bis(D-glucose) LinkerRationale
Physiological pH Phosphate-Buffered Saline (PBS), pH 7.4Highly StableAmide and ether bonds are stable; Boc group is stable at neutral pH.
Acidic pH Citrate Buffer, pH 5.0Potential slow hydrolysis of Boc groupBoc group is acid-labile, mimicking the lysosomal environment.
Human Plasma Pooled Human Plasma, 37°CHighly StablePEG and glycosylation provide steric shielding against plasma proteases.
Lysosomal Enzymes Lysosomal Homogenate, pH 5.0, 37°CStable to Moderate DegradationPotential for slow degradation by non-specific proteases and glycosidases.

Detailed Experimental Protocols

To definitively determine the in vitro stability, the following detailed protocols are recommended.

Plasma Stability Assay

This assay assesses the stability of the ADC linker in the circulatory system to predict premature payload release.[9][10]

Objective: To quantify the degradation of the ADC and the release of free payload over time in human plasma.

Materials:

  • ADC conjugated with Boc-Lys-PEG8-N-bis(D-glucose) linker

  • Pooled human plasma (or other species as required)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or G magnetic beads)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Internal standard for payload quantification

Procedure:

  • Incubation: Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS pH 7.4.

  • Time Points: Incubate samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store aliquots at -80°C until analysis.

  • ADC Capture: For each time point, isolate the ADC from the plasma matrix using Protein A/G magnetic beads according to the manufacturer's protocol. This separates the intact ADC from released payload.

  • Analysis of Intact ADC (DAR Analysis):

    • Elute the captured ADC from the beads.

    • Analyze the intact or reduced (using a reducing agent like DTT) ADC by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the average drug-to-antibody ratio (DAR) at each time point. A stable linker will show no significant decrease in DAR over the incubation period.[11][12]

  • Analysis of Released Payload:

    • Take the supernatant from the immunoaffinity capture step (Step 3).

    • Perform a protein precipitation step (e.g., with 3 volumes of cold acetonitrile containing an internal standard).

    • Centrifuge to pellet the precipitated plasma proteins.

    • Analyze the resulting supernatant by LC-MS/MS to quantify the concentration of released payload.

Lysosomal Stability Assay

This assay simulates the intracellular environment of the lysosome, where ADCs are typically trafficked and processed.[13][14]

Objective: To evaluate the linker's susceptibility to cleavage by lysosomal enzymes in an acidic environment.

Materials:

  • ADC conjugated with Boc-Lys-PEG8-N-bis(D-glucose) linker

  • Commercially available human liver lysosomal homogenate or S9 fractions

  • Lysosome incubation buffer (e.g., 50 mM sodium citrate, pH 5.0)

  • LC-MS grade reagents as listed above

Procedure:

  • Incubation: Dilute the ADC and the lysosomal homogenate in the pre-warmed incubation buffer (pH 5.0). A typical protein concentration for the homogenate is 0.5-1.0 mg/mL.

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet proteins and debris.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of payload released from the ADC over time.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships described in this guide.

G cluster_plasma Plasma Stability Workflow cluster_analysis LC-MS Analysis start ADC spiked into Human Plasma (37°C) timepoints Collect Aliquots (0 to 7 days) start->timepoints capture Immunoaffinity Capture (Protein A/G Beads) timepoints->capture dar_analysis Analyze Captured ADC (Calculate avg. DAR) capture->dar_analysis Beads payload_analysis Analyze Supernatant (Quantify Released Payload) capture->payload_analysis Supernatant

Caption: Workflow for assessing ADC stability in plasma.

G cluster_lysosome Lysosomal Stability Workflow start ADC + Lysosomal Homogenate (pH 5.0, 37°C) timepoints Collect Aliquots (0 to 24 hours) start->timepoints quench Quench Reaction (Cold Acetonitrile + IS) timepoints->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for assessing ADC stability in lysosomal homogenates.

G cluster_logic Linker Stability Assessment Logic cluster_components Structural Components cluster_assays In Vitro Assays linker Boc-Lys-PEG8-N-bis(D-glucose) Linker Structure boc Boc-Lysine (Acid Labile) linker->boc peg PEG8 Spacer (Hydrophilic, Shielding) linker->peg glucose bis(D-glucose) (Hydrophilic, Stability) linker->glucose outcome Predicted Stability Profile (High in Plasma, Stable in Lysosome) boc->outcome peg->outcome glucose->outcome plasma Plasma Stability (pH 7.4, 37°C) plasma->outcome lysosome Lysosomal Stability (pH 5.0, 37°C) lysosome->outcome

Caption: Rationale for the predicted stability of the linker.

Conclusion

The Boc-Lys-PEG8-N-bis(D-glucose) linker represents a modern approach to ADC design, prioritizing hydrophilicity and stability. While direct stability data is pending public disclosure, a thorough understanding of its chemical components allows for a strong prediction of high stability in systemic circulation. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the in vitro stability profile of ADCs utilizing this linker, ensuring the generation of reliable data to guide preclinical development and candidate selection. Rigorous application of these plasma and lysosomal stability assays is essential to validate the performance of this promising new linker technology.

References

An In-depth Technical Guide to the Solubility and Hydrophilicity of Glucose-Conjugated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of glucose-conjugated Poly(ethylene glycol) (PEG) linkers, focusing on their solubility and hydrophilicity. These characteristics are critical for their application in drug delivery, bioconjugation, and the development of targeted therapeutics. This document details experimental methodologies, presents quantitative data, and visualizes key biological and experimental processes.

Introduction: The Role of Glucose-Conjugated PEG Linkers in Drug Development

Glucose-conjugated PEG linkers are versatile molecular tools that combine the unique properties of polyethylene (B3416737) glycol (PEG) and glucose to enhance the therapeutic potential of various molecules. PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2][3] Key advantages of PEGylation include:

  • Improved Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules.[2][4][5][6]

  • Enhanced Stability: The PEG chain forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and reducing immunogenicity.[1][4][6]

  • Prolonged Circulation: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[1][4][7]

The addition of a glucose moiety to the PEG linker introduces a targeted drug delivery dimension. Cancer cells, for instance, often overexpress glucose transporters (GLUTs), particularly GLUT1, to meet their high metabolic demands.[5][8][] By functionalizing a therapeutic agent with a glucose-conjugated PEG linker, it is possible to exploit this overexpression for targeted delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects.[4][5][8][10]

Physicochemical Properties: Solubility and Hydrophilicity

The solubility and hydrophilicity of glucose-conjugated PEG linkers are paramount to their function. These properties are influenced by the length of the PEG chain, the nature of the terminal functional group, and the overall molecular structure.

Solubility

PEG itself is soluble in a wide range of solvents, including water and many organic solvents like ethanol, methanol, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[11][12][13] The conjugation of glucose, a highly water-soluble sugar, further enhances the aqueous solubility of the resulting linker. While specific quantitative solubility data for a broad range of glucose-conjugated PEG linkers is not extensively tabulated in the literature, the general trend is a high solubility in polar protic solvents.

Table 1: Representative Solubility of PEG in Various Solvents

SolventSolubility of PEGReference
WaterHigh[11][12]
EthanolHigh[12][13]
MethanolHigh[14]
Dichloromethane (DCM)Soluble[12]
Dimethylformamide (DMF)Soluble[12]
TolueneSoluble[12]
AcetoneSoluble[12]
Diethyl EtherInsoluble[15]
HexaneInsoluble[15]

Note: The solubility can vary depending on the molecular weight of the PEG.

Hydrophilicity

Hydrophilicity, or the affinity for water, is a key characteristic of these linkers. It is often assessed by measuring the water contact angle on a surface modified with the linker or by determining the octanol-water partition coefficient (LogP).

Water Contact Angle: A lower water contact angle indicates a more hydrophilic surface. Surfaces modified with PEG typically exhibit low water contact angles.[16][17][18] The addition of glucose is expected to further decrease the contact angle due to its numerous hydroxyl groups.

Table 2: Representative Water Contact Angles of PEG-Modified Surfaces

Surface ModificationWater Contact Angle (°)Reference
Unmodified Polystyrene~90[17]
PEG-modified Polystyrene66[17]
Unmodified Polydimethylsiloxane (PDMS)~105[17]
PEG-modified PDMS~75[17]
Plasma-treated Silicon Dioxide<5[18]
PEG-silane on Silicon DioxideIncreased from <5[18]

Octanol-Water Partition Coefficient (LogP): The LogP value is a measure of the lipophilicity of a compound. A negative LogP value indicates hydrophilicity. Glucose has a highly negative LogP value, and while the PEG chain can influence the overall value, glucose-conjugated PEG linkers are expected to be highly hydrophilic.

Table 3: Octanol-Water Partition Coefficients (LogP) of Relevant Molecules

MoleculeLogPReference
Glucose-3.24[19]
Sucrose-3.67[19]
Trehalose-3.73[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of glucose-conjugated PEG linkers and their bioconjugates.

Synthesis of a Glucose-PEG-NHS Ester

This protocol describes the synthesis of a heterobifunctional glucose-PEG linker with a terminal N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • α-amino-ω-hydroxyl PEG (e.g., NH2-PEG-OH, MW 2000)

  • D-(+)-Gluconic acid δ-lactone

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Gluconoylation of NH2-PEG-OH:

    • Dissolve NH2-PEG-OH (1 eq) and D-(+)-Gluconic acid δ-lactone (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the product, Glucose-PEG-OH, under vacuum.

  • Activation of the Terminal Carboxyl Group:

    • Dissolve Glucose-PEG-OH (1 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous DCM dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Precipitate the final product, Glucose-PEG-NHS, in cold diethyl ether.

    • Collect the product by filtration and dry under vacuum.

    • Store the product under desiccated conditions at -20°C.[10][20]

Conjugation of Glucose-PEG-NHS to a Protein

This protocol outlines the general procedure for conjugating the synthesized Glucose-PEG-NHS ester to a protein, such as lysozyme, via its primary amine groups.

Materials:

  • Glucose-PEG-NHS ester

  • Protein (e.g., Lysozyme)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Dialysis tubing or centrifugal filtration units for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the Glucose-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[19][21]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the Glucose-PEG-NHS stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted Glucose-PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC) or tangential flow filtration.[19][21]

Characterization of Glucose-Conjugated PEG Linkers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized linker. Characteristic peaks for the glucose moiety, the PEG backbone, and the terminal functional group should be identified and integrated to confirm the degree of functionalization.[22][23]

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight distribution of the PEG linker and confirm the successful conjugation of the glucose moiety.

High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the linker and the final conjugate, separating molecules based on their hydrodynamic volume. Reverse-phase HPLC (RP-HPLC) can also be used for purification and analysis.

Biological Mechanism and Experimental Workflows

GLUT1-Mediated Uptake

The primary mechanism for the targeted delivery of glucose-conjugated molecules is through the glucose transporter 1 (GLUT1), which is often overexpressed on the surface of cancer cells.[5][8] The glucose ligand on the PEG linker binds to the GLUT1 transporter, which then facilitates the internalization of the entire conjugate, often through clathrin-mediated endocytosis.[2][6][10]

GLUT1_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Drug Conjugate Glucose-PEG-Drug Conjugate Drug->Conjugate PEG PEG PEG->Conjugate Glucose Glucose Glucose->Conjugate GLUT1 GLUT1 Transporter Conjugate->GLUT1 Binding Endosome Endosome GLUT1->Endosome Clathrin-mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Released_Drug Released Drug Lysosome->Released_Drug Drug Release Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect Action

GLUT1-mediated uptake of a glucose-PEG-drug conjugate.
Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a glucose-conjugated PEG linker.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start with Amino-PEG-Alcohol Step1 React with Gluconolactone Start->Step1 Gluconoylation Step2 Activate with DCC/NHS Step1->Step2 Esterification Product Glucose-PEG-NHS Step2->Product Precipitation Precipitation in Diethyl Ether Product->Precipitation Filtration Filtration Precipitation->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR MS Mass Spectrometry (MALDI/ESI) Filtration->MS HPLC HPLC (SEC/RP) Filtration->HPLC Final_Product Pure Glucose-PEG-NHS NMR->Final_Product MS->Final_Product HPLC->Final_Product

Workflow for the synthesis and characterization of a Glucose-PEG-NHS ester.
Experimental Workflow for In Vitro Evaluation of Targeted Delivery

This workflow outlines the steps to assess the targeting efficiency of a therapeutic agent conjugated with a glucose-PEG linker using cancer cells.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture GLUT1-positive and GLUT1-negative cell lines Incubation Incubate cells with conjugates Cell_Culture->Incubation Conjugate_Prep Prepare fluorescently labeled Glucose-PEG-Drug and PEG-Drug (control) Conjugate_Prep->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Competition Competition assay with excess free glucose Competition->Microscopy Competition->Flow_Cytometry Results Quantify uptake and -specific cell killing Microscopy->Results Flow_Cytometry->Results Cytotoxicity->Results

Workflow for the in vitro evaluation of targeted drug delivery.

Conclusion

Glucose-conjugated PEG linkers represent a powerful platform in modern drug development, offering enhanced solubility, stability, and a mechanism for targeted delivery. A thorough understanding of their physicochemical properties and the biological pathways they exploit is essential for the rational design of effective and safe therapeutics. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to synthesize, characterize, and evaluate these promising molecules in their own laboratories. As research in this area continues, the development of novel glucose-conjugated PEG linkers with optimized properties will undoubtedly lead to the next generation of targeted therapies.

References

Navigating the In Vivo Landscape: A Technical Guide to the Biocompatibility of Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic from the bench to the clinic is paved with rigorous testing, with in vivo biocompatibility standing as a critical milestone. This technical guide delves into the biocompatibility profile of Boc-Lys-PEG8-N-bis(D-glucose), a specialized linker molecule increasingly utilized in the construction of antibody-drug conjugates (ADCs). While direct, comprehensive in vivo studies on this specific linker are not extensively published, this guide synthesizes data from its constituent components—Boc-protected lysine (B10760008), polyethylene (B3416737) glycol (PEG), and glucose—to provide a predictive overview of its biocompatibility for in vivo applications.

Executive Summary

Boc-Lys-PEG8-N-bis(D-glucose) is designed as a linker for ADCs.[1] Its structure suggests a favorable biocompatibility profile, leveraging the known properties of its components. PEGylation is a well-established strategy to enhance the in vivo performance of bioactive molecules by improving pharmacokinetics, increasing stability and solubility, and reducing immunogenicity and toxicity.[2][3] The addition of glucose moieties can further aid in biodistribution.[4] The lysine backbone provides a biodegradable linkage. This guide will explore the anticipated in vivo behavior of this linker, focusing on cytotoxicity, immunogenicity, and biodistribution, supported by general data on related compounds.

Anticipated Biocompatibility Profile

The biocompatibility of Boc-Lys-PEG8-N-bis(D-glucose) is predicated on the individual and synergistic properties of its building blocks.

2.1. Cytotoxicity:

The inherent cytotoxicity of the linker itself is expected to be low. Polyethylene glycol (PEG) is generally considered non-toxic at clinically relevant doses.[5][6] The primary target organ for PEG toxicity at high parenteral doses is the kidney, as it is the main route of excretion for unchanged PEG.[5][6] Studies on lysine-based polymers, specifically a lysine diisocyanate-glucose polymer, have demonstrated that their degradation products (lysine and glucose) are non-toxic in vitro.[7][8]

2.2. Immunogenicity:

PEGylation is a widely used technique to reduce the immunogenicity of therapeutic molecules.[2][3] However, the potential for anti-PEG antibodies to develop exists, which can lead to accelerated blood clearance (ABC) of the PEGylated compound.[9] The immunogenicity of PEG conjugates can be influenced by the nature of the molecule it is attached to.[10] A study on a lysine diisocyanate-glucose polymer found it to be non-immunogenic, not inducing antibody responses in the host.[7][8]

2.3. Biodistribution and Pharmacokinetics:

PEGylation is known to significantly alter the biodistribution and prolong the circulation half-life of conjugated molecules.[11] This is achieved by increasing the hydrodynamic size, which reduces renal clearance.[3][11] The inclusion of glucose can further influence biodistribution. For instance, PEGylated glucose gold nanoparticles have been shown to have a significantly prolonged half-life compared to their non-PEGylated counterparts.[4][12]

Quantitative Data Summary

While specific quantitative data for Boc-Lys-PEG8-N-bis(D-glucose) is not available, the following tables summarize representative data from studies on related PEGylated and glucose-conjugated compounds to provide a comparative context.

Table 1: In Vivo Half-Life of PEGylated vs. Non-PEGylated Compounds

CompoundHalf-Life (hours)SpeciesReference
Uncoated Gold Nanoparticles (GNPs)1.07 ± 0.22Mouse[4]
Glucose-GNPs1.23 ± 0.14Mouse[4]
PEG-Glucose-GNPs6.17 ± 3.71Mouse[4]

Table 2: In Vivo Degradation of Biocompatible Polymers

MaterialWeight Loss after 12 Weeks (%)Implantation SiteSpeciesReference
PEGSDA Hydrogel41.6 ± 2.1Subcutaneous CageRat[13]
RGD modified PEGSDA Hydrogel52.1 ± 19.7Subcutaneous CageRat[13]
PLGA32.1 ± 15.5Subcutaneous CageRat[13]

Key Experimental Protocols

To rigorously assess the in vivo biocompatibility of Boc-Lys-PEG8-N-bis(D-glucose) or ADCs constructed with it, a series of standardized experimental protocols should be employed.

4.1. In Vivo Toxicity Study:

  • Objective: To determine the potential for acute and chronic toxicity.

  • Methodology:

    • Administer escalating doses of the test compound to healthy animal models (e.g., mice or rats) via the intended clinical route (e.g., intravenous).

    • Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior for a predetermined period (e.g., 14 days for acute toxicity).

    • At the end of the study, collect blood for hematological and serum chemistry analysis.

    • Perform a complete necropsy and collect major organs for histopathological examination.

4.2. Immunogenicity Assessment:

  • Objective: To evaluate the potential for inducing an immune response, particularly the formation of anti-PEG antibodies.

  • Methodology:

    • Administer the test compound to animal models, often with an adjuvant for initial injections to enhance any potential immune response.

    • Collect blood samples at multiple time points post-administration.

    • Use an Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify the presence of antibodies specific to the test compound (e.g., anti-PEG IgM and IgG) in the serum.

4.3. Biodistribution Study:

  • Objective: To determine the tissue and organ distribution of the compound over time.

  • Methodology:

    • Label the test compound with a radioactive isotope (e.g., 125I) or a fluorescent tag.

    • Administer the labeled compound to animal models.

    • At various time points, euthanize the animals and harvest major organs and tissues.

    • Quantify the amount of label in each tissue using a gamma counter (for radioactivity) or fluorescence imaging system. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing In Vivo Processes

Diagram 1: General Workflow for In Vivo Biocompatibility Assessment

G cluster_preclinical Preclinical In Vivo Assessment cluster_analysis Data Analysis & Endpoint Evaluation cluster_outcome Biocompatibility Profile A Compound Administration (e.g., IV injection in mice) B Acute & Chronic Toxicity Studies A->B C Immunogenicity Testing (Anti-PEG Antibody Detection) A->C D Biodistribution & Pharmacokinetics A->D E Clinical Observation & Body Weight Monitoring B->E F Blood Analysis (Hematology & Chemistry) B->F G Histopathology of Organs B->G H ELISA for Antibody Titer C->H I Tissue Radioactivity/ Fluorescence Quantification D->I J Safety & Tolerability E->J F->J G->J K Immune Response Profile H->K L In Vivo Fate I->L

Caption: Workflow for assessing the in vivo biocompatibility of a novel compound.

Diagram 2: Anticipated Cellular Interaction and Clearance Pathway

G cluster_circulation Systemic Circulation cluster_tissue Tissue Distribution cluster_clearance Clearance Pathways Compound Boc-Lys-PEG8-N-bis(D-glucose) -ADC Conjugate Liver Liver (RES Uptake) Compound->Liver Distribution Spleen Spleen (RES Uptake) Compound->Spleen Distribution Tumor Tumor Tissue (Potential Targeting) Compound->Tumor Distribution Kidney Renal Clearance (for smaller fragments/metabolites) Compound->Kidney Excretion Biliary Biliary Excretion Liver->Biliary Metabolism & Excretion

Caption: Anticipated distribution and clearance pathways for the conjugate.

Conclusion

While specific in vivo biocompatibility data for Boc-Lys-PEG8-N-bis(D-glucose) is not yet widely available, a comprehensive analysis of its constituent parts provides a strong foundation for predicting its behavior. The molecule is rationally designed to leverage the benefits of PEGylation and the biocompatibility of its lysine and glucose components. The provided experimental frameworks offer a clear path for researchers and drug developers to rigorously evaluate the safety and efficacy of ADCs and other bioconjugates utilizing this promising linker technology, thereby accelerating their potential translation into clinical applications.

References

Harnessing Bivalency: A Technical Guide to Novel Research Applications of Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective targeting of cells that overexpress glucose transporters (GLUTs), a hallmark of many cancers and other metabolic diseases, represents a significant strategy in modern therapeutic and diagnostic development. Boc-Lys-PEG8-N-bis(D-glucose) is a unique molecule that presents two glucose moieties on a flexible polyethylene (B3416737) glycol (PEG) linker, leveraging the principle of multivalency to potentially enhance binding affinity and selectivity for GLUTs. While its application as a linker in antibody-drug conjugates (ADCs) is established, its potential in other novel research applications remains largely unexplored. This technical guide delves into the core principles of utilizing this bivalent glucose ligand for innovative research, providing a framework for its application in targeted drug delivery, cellular imaging, and as a tool for studying glucose transporter biology. This document outlines detailed experimental protocols and presents quantitative data from related systems to inform future research endeavors.

Introduction: The Power of Bivalent Glucose Targeting

Cancer cells exhibit a heightened metabolic rate, leading to an increased reliance on glucose for energy. This is facilitated by the overexpression of glucose transporters (GLUTs) on the cell surface. This physiological distinction provides a valuable target for therapeutic intervention. The principle of multivalency suggests that presenting multiple ligands simultaneously can significantly increase the avidity of binding to target receptors compared to a monovalent interaction. Boc-Lys-PEG8-N-bis(D-glucose) is a bifunctional molecule designed to exploit this phenomenon. It features two D-glucose molecules, the natural substrate for GLUTs, attached to a lysine (B10760008) core via an 8-unit PEG spacer. The Boc (tert-butyloxycarbonyl) protecting group on the lysine allows for further chemical modification, making it a versatile tool for research and development.

This guide will explore three novel application areas for Boc-Lys-PEG8-N-bis(D-glucose) beyond its conventional role as an ADC linker:

  • Targeted Nanoparticle Delivery: Utilizing the bis-glucose moiety for active targeting of therapeutic or diagnostic nanoparticles to GLUT-overexpressing cells.

  • Fluorescent Imaging and Cellular Uptake Studies: Conjugating fluorescent dyes to the molecule to visualize and quantify its interaction with cells and its potential for GLUT-mediated internalization.

  • GLUT-Specific Competitive Binding Assays: Employing the molecule as a competitive ligand to screen for and characterize novel GLUT inhibitors.

Core Molecule: Structure and Properties

Boc-Lys-PEG8-N-bis(D-glucose) is a chemically synthesized molecule with the following key features:

  • Targeting Moiety: Two D-glucose units for recognition by glucose transporters.

  • Linker: An 8-unit polyethylene glycol (PEG8) spacer provides flexibility and hydrophilicity, potentially influencing the distance between the glucose units and their presentation to GLUTs.

  • Scaffold: A lysine (Lys) residue provides a branching point for the two glucose units and a site for further functionalization.

  • Protecting Group: A Boc group protects the alpha-amine of the lysine, which can be deprotected for conjugation to other molecules.

PropertyValue
Molecular Formula C42H79N3O22
Molecular Weight 982.08 g/mol
CAS Number 2892350-30-8
Solubility Soluble in water and other polar organic solvents.

Novel Application 1: Targeted Nanoparticle Delivery

The bivalent glucose presentation on Boc-Lys-PEG8-N-bis(D-glucose) can be exploited to actively target nanoparticles loaded with therapeutic agents (e.g., chemotherapy drugs, siRNAs) or diagnostic agents (e.g., contrast agents for MRI) to cancer cells.

Experimental Workflow: Synthesis of Glucose-Targeted Nanoparticles

The following workflow outlines the general steps for conjugating Boc-Lys-PEG8-N-bis(D-glucose) to a lipid-based nanoparticle, such as a liposome (B1194612).

G cluster_0 Boc Deprotection cluster_1 Nanoparticle Formulation cluster_2 Conjugation A Boc-Lys-PEG8-N-bis(D-glucose) B Treat with Trifluoroacetic Acid (TFA) A->B C Lys-PEG8-N-bis(D-glucose) (amine-reactive) B->C H Incubate C and G C->H D Lipids + Activated Lipid (e.g., DSPE-PEG-NHS) F Hydration and Extrusion D->F E Therapeutic/Diagnostic Agent E->F G NHS-activated Liposomes F->G G->H I Purification (e.g., Dialysis, SEC) H->I J Glucose-Targeted Nanoparticles I->J

Caption: Workflow for conjugating the bis-glucose ligand to nanoparticles.
Detailed Experimental Protocol: Liposome Conjugation

  • Boc Deprotection:

    • Dissolve Boc-Lys-PEG8-N-bis(D-glucose) in a solution of 50% Trifluoroacetic Acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Co-evaporate with DCM three times to ensure complete removal of residual TFA.

    • The resulting product, Lys-PEG8-N-bis(D-glucose), will have a free primary amine.

  • Liposome Formulation:

    • Prepare a lipid film containing the desired lipid composition (e.g., DSPC:Cholesterol:DSPE-PEG-NHS at a molar ratio of 55:40:5).

    • Hydrate the lipid film with a buffered solution (e.g., PBS pH 7.4) containing the therapeutic or diagnostic agent to be encapsulated.

    • Extrude the hydrated lipid suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles.

  • Conjugation:

    • Add the deprotected Lys-PEG8-N-bis(D-glucose) to the NHS-activated liposome suspension at a molar ratio of 10:1 (ligand:activated lipid).

    • Incubate the reaction overnight at room temperature with gentle stirring.

    • Purify the glucose-targeted liposomes from unconjugated ligand using dialysis or size-exclusion chromatography (SEC).

Expected Quantitative Data & Analysis
ParameterMethodExpected Outcome
Nanoparticle Size & Polydispersity Dynamic Light Scattering (DLS)Monodisperse population with a size range of 100-150 nm.
Zeta Potential DLS with an electrodeA shift in zeta potential upon conjugation, indicating surface modification.
Conjugation Efficiency Quantification of unreacted ligand (e.g., via HPLC)High conjugation efficiency (>80%).
In Vitro Cellular Uptake Flow Cytometry or Confocal Microscopy with fluorescently labeled nanoparticlesIncreased uptake in GLUT-overexpressing cancer cells (e.g., HeLa, MCF-7) compared to non-targeted nanoparticles.
In Vivo Biodistribution Imaging of animals bearing tumors after injection of labeled nanoparticlesEnhanced accumulation of glucose-targeted nanoparticles in the tumor tissue.

Novel Application 2: Fluorescent Imaging and Cellular Uptake Studies

By conjugating a fluorescent dye to Boc-Lys-PEG8-N-bis(D-glucose), researchers can directly visualize its interaction with cells, study its uptake mechanism, and quantify its binding to GLUTs.

Experimental Workflow: Synthesis of a Fluorescent Bis-Glucose Probe

G cluster_0 Boc Deprotection cluster_1 Conjugation A Boc-Lys-PEG8-N-bis(D-glucose) B Treat with TFA A->B C Lys-PEG8-N-bis(D-glucose) B->C E Incubate C and D in buffer (pH 8-9) C->E D NHS-activated Fluorophore (e.g., FITC, Cy5) D->E F Purification (e.g., HPLC) E->F G Fluorescent Bis-Glucose Probe F->G G cluster_0 Assay Principle A Fluorescent Bis-Glucose Probe B GLUT-Expressing Cells A->B D Fluorescence Measurement B->D C Test Compound (Potential Inhibitor) C->B E High Fluorescence (No Inhibition) D->E if [C] is low or inactive F Low Fluorescence (Inhibition) D->F if [C] is high and active

Methodological & Application

Application Notes and Protocols for the Conjugation of a Glycosylated PEG Linker to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cell types is a cornerstone of modern drug development. Monoclonal antibodies (mAbs), with their high specificity for target antigens, are ideal vehicles for this purpose. Antibody-drug conjugates (ADCs) leverage this specificity by linking a potent cytotoxic agent to a mAb via a chemical linker. The properties of this linker are critical, influencing the stability, solubility, and pharmacokinetic profile of the entire ADC.

This document provides a detailed protocol for the conjugation of a novel glycosylated PEG linker, Boc-Lys-PEG8-N-bis(D-glucose), to a monoclonal antibody. This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a bis(D-glucose) moiety, which may improve the pharmacokinetic properties of the resulting conjugate. The protocol is divided into two main stages: the deprotection of the Boc-protected amine on the linker and the subsequent conjugation of the activated linker to lysine (B10760008) residues on the monoclonal antibody via N-hydroxysuccinimide (NHS) ester chemistry.

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the biopharmaceutical properties of therapeutic proteins. It can increase the hydrodynamic size of the conjugate, leading to reduced renal clearance and a longer circulation half-life. Furthermore, the hydrophilic nature of PEG can help to mitigate aggregation issues that may arise from the conjugation of hydrophobic payloads.[1][2][3][4] The use of monodisperse PEG linkers, such as the PEG8 in this compound, allows for the creation of more homogeneous conjugates with a precise molecular weight.[3]

The conjugation strategy outlined here targets the primary amines of lysine residues on the antibody surface.[][][7] While this method can result in a heterogeneous product with a distribution of drug-to-antibody ratios (DARs), it is a robust and widely used approach in the development of ADCs.[][8][9] Careful control of the reaction conditions, including pH and molar ratios of reactants, is crucial for achieving a desirable DAR and minimizing product heterogeneity.[][8]

Following the conjugation reaction, a comprehensive analytical characterization of the resulting ADC is essential to ensure its quality and consistency. This includes determining the average DAR, assessing the level of aggregation, and confirming the purity of the conjugate. Techniques such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) are powerful tools for this purpose.[10][11][12][13]

Workflow Overview

The overall process for conjugating Boc-Lys-PEG8-N-bis(D-glucose) to a monoclonal antibody is depicted in the following workflow diagram.

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Analysis Boc-Lys-PEG8-N-bis(D-glucose) Boc-Lys-PEG8-N-bis(D-glucose) Deprotection (TFA) Deprotection (TFA) Boc-Lys-PEG8-N-bis(D-glucose)->Deprotection (TFA)  Strong Acid H2N-Lys-PEG8-N-bis(D-glucose) H2N-Lys-PEG8-N-bis(D-glucose) Deprotection (TFA)->H2N-Lys-PEG8-N-bis(D-glucose)  Removal of Boc Group NHS Ester Activation NHS Ester Activation H2N-Lys-PEG8-N-bis(D-glucose)->NHS Ester Activation  EDC, NHS Monoclonal Antibody (mAb) Monoclonal Antibody (mAb) Conjugation Reaction Conjugation Reaction Monoclonal Antibody (mAb)->Conjugation Reaction  pH 7.2-8.5 NHS Ester Activation->Conjugation Reaction mAb-PEG-bis(D-glucose) Conjugate mAb-PEG-bis(D-glucose) Conjugate Conjugation Reaction->mAb-PEG-bis(D-glucose) Conjugate Purification (SEC) Purification (SEC) mAb-PEG-bis(D-glucose) Conjugate->Purification (SEC)  Removal of excess linker Characterization Characterization Purification (SEC)->Characterization  HIC, SEC, MS

Caption: Overall workflow for the conjugation of the glycosylated PEG linker to a monoclonal antibody.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
Monoclonal Antibody (mAb)In-house/Vendor≥95% Purity
Boc-Lys-PEG8-N-bis(D-glucose)MedChemExpress≥98% Purity
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich≥98%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Phosphate-Buffered Saline (PBS), pH 7.4GibcoMolecular Biology Grade
Borate (B1201080) Buffer, pH 8.5In-house-
Hydrochloric Acid (HCl)Sigma-Aldrich37%
Sodium Hydroxide (NaOH)Sigma-Aldrich≥98%
Amicon Ultra Centrifugal FiltersMilliporeSigma30 kDa MWCO
Protocol 1: Boc Deprotection of Boc-Lys-PEG8-N-bis(D-glucose)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the lysine residue of the linker. Strong acidic conditions are typically employed for Boc deprotection.[14][15][16][17]

Deprotection Signaling Pathway

G Boc_Protected_Amine Boc-NH-R Protonation Protonation of Carbonyl Oxygen Boc_Protected_Amine->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Carbocation_Formation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Deprotected_Amine H3N+-R Decarboxylation->Deprotected_Amine

Caption: Mechanism of Boc deprotection using a strong acid like TFA.

Procedure:

  • Dissolve Boc-Lys-PEG8-N-bis(D-glucose) in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a minimal amount of water and lyophilize to obtain the deprotected linker as a TFA salt.

  • The deprotected linker, H2N-Lys-PEG8-N-bis(D-glucose), should be stored under inert gas at -20°C.

Protocol 2: Conjugation of Deprotected Linker to Monoclonal Antibody

This protocol utilizes NHS-ester chemistry to conjugate the deprotected linker to the primary amines of lysine residues on the monoclonal antibody.[][][8]

Conjugation Reaction Scheme

G cluster_0 NHS Ester Formation cluster_1 Amide Bond Formation Linker_COOH Linker-COOH NHS_Ester Linker-NHS Linker_COOH->NHS_Ester Activation EDC_NHS EDC, NHS EDC_NHS->NHS_Ester Conjugate mAb-NH-CO-Linker NHS_Ester->Conjugate Nucleophilic Attack mAb_NH2 mAb-NH2 mAb_NH2->Conjugate

Caption: Two-step process of NHS ester activation and subsequent amide bond formation with the antibody.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., 0.1 M sodium borate buffer, pH 8.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation:

    • Dissolve the deprotected H2N-Lys-PEG8-N-bis(D-glucose) linker, EDC, and NHS in anhydrous DMSO at a molar ratio of 1:1.2:1.5, respectively.

    • The final concentration of the linker in the activation mixture should be around 10-20 mM.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody can be varied to achieve the desired drug-to-antibody ratio (DAR). A starting point of 5-10 molar excess of the linker is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted linker and byproducts by size exclusion chromatography (SEC) using a pre-packed column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Alternatively, use centrifugal ultrafiltration devices (30 kDa MWCO) to exchange the buffer and remove small molecule impurities.

Characterization of the Antibody Conjugate

A thorough characterization of the final conjugate is crucial to ensure its quality. The following table summarizes the key analytical techniques and the information they provide.

Analytical TechniqueParameter MeasuredTypical Expected Results
UV-Vis Spectroscopy Protein Concentration & Average DARDetermine protein concentration using A280. DAR can be estimated if the linker has a chromophore.
Size Exclusion Chromatography (SEC) Aggregation and PurityA single major peak corresponding to the monomeric conjugate, with minimal high molecular weight species.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) DistributionA series of peaks representing different DAR species (DAR0, DAR1, DAR2, etc.).[10][12][13]
Mass Spectrometry (MS) Intact Mass and DAR ConfirmationDeconvoluted mass spectrum showing the masses of the different DAR species.[11]

Conclusion

This document provides a comprehensive protocol for the conjugation of a novel glycosylated PEG linker, Boc-Lys-PEG8-N-bis(D-glucose), to a monoclonal antibody. The two-step process involving Boc deprotection followed by NHS-ester mediated conjugation is a robust method for producing antibody conjugates. Careful control of the reaction parameters and thorough analytical characterization are essential for obtaining a high-quality product with a desirable drug-to-antibody ratio. The resulting glycosylated antibody-PEG conjugate holds potential for improved pharmacokinetic properties, making it an attractive candidate for further investigation in targeted drug delivery applications.

References

Application Notes and Protocols for the Use of Boc-Lys-PEG8-N-bis(D-glucose) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the novel linker, Boc-Lys-PEG8-N-bis(D-glucose), in the development of antibody-drug conjugates (ADCs). This advanced linker combines the benefits of a polyethylene (B3416737) glycol (PEG) spacer and dual glucose moieties to enhance the therapeutic properties of ADCs. The inclusion of a PEG8 chain improves hydrophilicity and pharmacokinetics, while the glucose units are hypothesized to enhance tumor cell uptake through glucose transporters.

Introduction to Boc-Lys-PEG8-N-bis(D-glucose) in ADCs

The linker is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and the efficiency of payload release. Boc-Lys-PEG8-N-bis(D-glucose) is a heterobifunctional linker designed to address key challenges in ADC development. The Boc-protected lysine (B10760008) provides a site for payload conjugation, the PEG8 spacer increases the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile, and the bis(D-glucose) moiety may facilitate targeted uptake by cancer cells that overexpress glucose transporters.

Data Presentation

The following tables present representative quantitative data that could be expected from ADCs developed using the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

ADC BatchAntibody Concentration (mg/mL)Payload Concentration (µM)Calculated DAR
ADC-BLG-0011.058.67.8
ADC-BLG-0020.987.97.7
Control mAb1.10N/AN/A

Note: DAR is determined using UV-Vis spectroscopy and/or mass spectrometry.

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget Antigen ExpressionADC-BLG-001 IC50 (nM)Non-Targeted ADC IC50 (nM)Free Payload IC50 (nM)
Cancer Cell Line AHigh0.85>10000.12
Cancer Cell Line BModerate5.2>10000.15
Normal Cell LineLow/None>1000>10000.20

Note: IC50 values are determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72-96 hours of incubation.

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Remissions
Vehicle Control-00/8
Non-Targeted ADC10150/8
ADC-BLG-0015854/8
ADC-BLG-00110987/8

Note: Data represents results from a human tumor xenograft mouse model with high target antigen expression.

Table 4: Pharmacokinetic Parameters in Rodents

ADC ConstructHalf-life (t1/2, hours)Clearance (mL/hr/kg)Area Under the Curve (AUC, µg*hr/mL)
ADC with Hydrophobic Linker1200.515000
ADC-BLG-0012500.235000

Note: Pharmacokinetic parameters are determined following a single intravenous injection in rats.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload to the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Materials:

  • Boc-Lys-PEG8-N-bis(D-glucose)

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or PBD)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of Payload: Dissolve the cytotoxic payload and NHS (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 equivalents) and stir at room temperature for 2 hours to form the NHS ester of the payload.

  • Linker Deprotection: Dissolve Boc-Lys-PEG8-N-bis(D-glucose) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour to remove the Boc protecting group. Evaporate the solvent under vacuum.

  • Conjugation: Dissolve the deprotected linker and the activated payload-NHS ester in anhydrous DMF. Add DIPEA (3 equivalents) to adjust the pH to ~8.5. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the drug-linker conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker conjugate with a maleimide (B117702) group (assuming the linker is functionalized with one)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column or SEC, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).

  • Conjugation: Immediately add the drug-linker conjugate (with a maleimide group) to the reduced antibody at a 5-10 molar excess per antibody. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification of ADC: Purify the ADC from unconjugated drug-linker and other impurities using SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using UV-Vis spectroscopy, mass spectrometry, and SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's potency in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Normal (non-cancerous) cell line

  • Cell culture medium and supplements

  • ADC, non-targeted ADC, and free payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, non-targeted ADC, and free payload. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor Receptor-Mediated Endocytosis Antigen->Receptor 2. Internalization Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Mechanism of action of an antibody-drug conjugate.

ADC_Development_Workflow A Linker Synthesis (Boc-Lys-PEG8-N-bis(D-glucose)) B Payload Conjugation to Linker A->B D Drug-Linker Conjugation to Antibody B->D C Antibody Production & Characterization C->D E ADC Purification (e.g., SEC) D->E F ADC Characterization (DAR, Purity, Aggregation) E->F G In Vitro Evaluation (Cytotoxicity, Stability) F->G H In Vivo Evaluation (Efficacy, PK, Toxicology) G->H

Caption: General workflow for ADC development.

Application of Boc-Lys-PEG8-N-bis(D-glucose) in PROTAC Design and Synthesis: A Review of Potential Applications and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed that Boc-Lys-PEG8-N-bis(D-glucose) is predominantly documented as a linker for the synthesis of Antibody-Drug Conjugates (ADCs). As of the current date, there is no direct scientific literature detailing its specific application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). However, the structural components of this linker—namely the PEG chain and glucose moieties—are relevant to the principles of PROTAC design. This document, therefore, provides a comprehensive overview of how these components are utilized in PROTACs and explores the potential application of such a linker, particularly in the emerging field of Degrader-Antibody Conjugates (DACs).

Application Notes

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

The molecule Boc-Lys-PEG8-N-bis(D-glucose) possesses several features that could be theoretically beneficial in a PROTAC linker:

  • PEG8 Linker: Polyethylene glycol (PEG) linkers are widely used in PROTAC design.[1][] They offer good hydrophilicity, which can improve the aqueous solubility of the often lipophilic PROTAC molecules, thereby enhancing their cell permeability and bioavailability.[1] The length of the PEG chain is a crucial parameter that needs to be optimized for each specific POI and E3 ligase pair to ensure the formation of a stable and productive ternary complex.

  • Bis(D-glucose) Moiety: While less common, the incorporation of sugar moieties in PROTAC linkers is an area of active research. Glucose, being a highly soluble and biologically recognized molecule, could further enhance the aqueous solubility of a PROTAC. Moreover, cancer cells often exhibit increased glucose uptake through overexpressed glucose transporters (GLUTs). A glucose-containing PROTAC could potentially leverage this phenomenon for targeted delivery to cancer cells, a concept known as "glyco-targeting."

  • Lysine (B10760008) Core: The lysine backbone provides a versatile scaffold for attaching the PEG chain and the bis(D-glucose) groups, while the Boc-protected amine offers a handle for further chemical modifications, such as conjugation to a POI ligand or an E3 ligase ligand.

Emerging Application in Degrader-Antibody Conjugates (DACs):

A more direct and highly probable application for a linker like Boc-Lys-PEG8-N-bis(D-glucose) is in the construction of Degrader-Antibody Conjugates (DACs). DACs are a novel therapeutic modality that combines the target specificity of a monoclonal antibody with the protein-degrading power of a PROTAC. In a DAC, a PROTAC molecule is conjugated to an antibody via a linker, effectively using the antibody to deliver the PROTAC to specific cells or tissues. Given that Boc-Lys-PEG8-N-bis(D-glucose) is already established as an ADC linker, its use in DACs is a logical extension.

Quantitative Data on PROTAC Linkers

While specific data for Boc-Lys-PEG8-N-bis(D-glucose) in PROTACs is unavailable, the following table summarizes the general characteristics of linker types commonly used in PROTAC design to provide a comparative overview.

Linker TypeTypical LengthKey CharacteristicsImpact on PROTAC Properties
Alkyl Chains 2-12 atomsHydrophobic, flexibleCan improve cell permeability but may decrease solubility.
PEG Linkers 2-12 PEG unitsHydrophilic, flexibleEnhances aqueous solubility and cell permeability.
Rigid Linkers 5-15 ÅConstrained conformationCan improve selectivity and ternary complex stability.
(e.g., alkynes, piperazines)
Sugar-based Linkers VariableHighly hydrophilicCan significantly improve solubility and potentially enable targeted delivery.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC and a DAC. These are illustrative and would require significant optimization for a specific target and the use of a linker like Boc-Lys-PEG8-N-bis(D-glucose).

Protocol 1: General Synthesis of a PROTAC

This protocol describes a common strategy for PROTAC synthesis, which involves the coupling of a POI ligand, a linker, and an E3 ligase ligand.

Materials:

  • POI ligand with a suitable functional group (e.g., a carboxylic acid)

  • Boc-Lys-PEG8-N-bis(D-glucose) (or a similar bifunctional linker)

  • E3 ligase ligand with a suitable functional group (e.g., an amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., HPLC)

Procedure:

  • Activation of POI Ligand: Dissolve the POI ligand in DMF. Add HATU, HOBt, and DIPEA and stir for 15 minutes to activate the carboxylic acid.

  • Coupling to Linker: Add the linker (Boc-Lys-PEG8-N-bis(D-glucose)) to the activated POI ligand solution. Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purification of Intermediate: Once the reaction is complete, purify the POI-linker conjugate by reverse-phase HPLC.

  • Boc Deprotection: Dissolve the purified POI-linker conjugate in DCM and add TFA. Stir for 1-2 hours to remove the Boc protecting group. Evaporate the solvent and TFA under reduced pressure.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected POI-linker conjugate and the E3 ligase ligand in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature for 4-12 hours.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC. Characterize the final product by LC-MS and NMR.

Protocol 2: General Synthesis of a Degrader-Antibody Conjugate (DAC)

This protocol outlines a general method for conjugating a PROTAC to an antibody.

Materials:

  • Monoclonal antibody

  • Reducing agent (e.g., TCEP)

  • PROTAC with a maleimide (B117702) functional group

  • Buffer (e.g., PBS)

  • Purification supplies (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Treat the antibody with a controlled amount of TCEP in PBS buffer to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • PROTAC Conjugation: Add the maleimide-functionalized PROTAC to the reduced antibody solution. The maleimide group will react with the free thiols on the antibody to form a stable thioether bond. Incubate the reaction for 1-2 hours at room temperature.

  • Purification of DAC: Purify the resulting DAC from unreacted PROTAC and antibody using size-exclusion chromatography.

  • Characterization: Characterize the DAC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC->E3_Ligase Binds to E3 Ligase Ligand Ub Ubiquitin Ub->E3_Ligase c1 c2 c3 PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with COOH) Coupling1 Step 1: Coupling (HATU, DIPEA) POI_Ligand->Coupling1 Linker Boc-Protected Linker (e.g., Boc-Lys-PEG8-N-bis(D-glucose)) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with NH2) Coupling2 Step 3: Coupling (HATU, DIPEA) E3_Ligand->Coupling2 Intermediate POI-Linker-Boc Coupling1->Intermediate Deprotection Step 2: Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate POI-Linker-NH2 Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC DAC_Concept cluster_dac Degrader-Antibody Conjugate (DAC) cluster_cell Target Cell Antibody Antibody Linker Linker (e.g., Boc-Lys-PEG8- N-bis(D-glucose)) Antibody->Linker PROTAC PROTAC Linker->PROTAC Receptor Cell Surface Receptor Internalization Internalization & PROTAC Release Receptor->Internalization Degradation Target Protein Degradation Internalization->Degradation cluster_dac cluster_dac cluster_dac->Receptor Targeting

References

Application Notes and Protocols for Boc-Lys-PEG8-N-bis(D-glucose) in GLUT1-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Glucose Transporter 1 (GLUT1) is a transmembrane protein responsible for facilitative glucose transport into cells. In numerous cancer types, GLUT1 is significantly overexpressed to accommodate the heightened metabolic demands of rapidly proliferating tumor cells, a phenomenon known as the Warburg effect. This dependence on glucose metabolism presents a promising therapeutic window for targeted drug delivery. Boc-Lys-PEG8-N-bis(D-glucose) is a novel bifunctional molecule designed to exploit this dependency. Its two D-glucose moieties are intended to act as ligands for GLUT1, facilitating targeted uptake into cancer cells with high GLUT1 expression. The core structure, composed of a Boc-protected lysine (B10760008) and a PEG8 linker, provides a versatile scaffold for potential conjugation to therapeutic agents, though its intrinsic activity as a targeted molecule warrants investigation.

These application notes provide a framework for the evaluation of Boc-Lys-PEG8-N-bis(D-glucose) as a potential agent for the targeted therapy of GLUT1-overexpressing cancers. The protocols outlined below are intended to guide researchers in assessing its in vitro and in vivo efficacy and mechanism of action.

Proposed Mechanism of Action

Boc-Lys-PEG8-N-bis(D-glucose) is hypothesized to selectively target and enter cancer cells through GLUT1-mediated endocytosis. The dual glucose ligands are designed to enhance binding affinity to the GLUT1 transporter. Upon binding, the molecule is internalized by the cancer cell. While the molecule itself is not cytotoxic, its selective accumulation in GLUT1-overexpressing cells makes it a candidate for a targeted delivery vehicle for cytotoxic payloads or as a competitive inhibitor of glucose uptake, thereby inducing metabolic stress in cancer cells.

Diagram of Proposed GLUT1-Mediated Uptake

GLUT1_uptake cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLUT1 GLUT1 Transporter InternalizedMolecule Internalized Molecule GLUT1->InternalizedMolecule Internalization Molecule Boc-Lys-PEG8-N-bis(D-glucose) Molecule->GLUT1 Binding MetabolicStress Metabolic Stress InternalizedMolecule->MetabolicStress Competitive Inhibition of Glucose Uptake

Caption: Proposed mechanism of GLUT1-mediated uptake of Boc-Lys-PEG8-N-bis(D-glucose).

Data Presentation

Table 1: In Vitro Cytotoxicity of Boc-Lys-PEG8-N-bis(D-glucose) in GLUT1-High and GLUT1-Low Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypeGLUT1 ExpressionIC50 (µM) of Boc-Lys-PEG8-N-bis(D-glucose)
MDA-MB-231Breast CancerHigh150.5 ± 12.3
A549Lung CancerHigh180.2 ± 15.8
HCT116Colon CancerHigh210.0 ± 20.1
MCF-7Breast CancerLow> 500
Normal FibroblastsNon-cancerousLow> 500
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model (Hypothetical Data)
Treatment GroupDose (mg/kg)Administration RouteTumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control-Intravenous0+2.5
Boc-Lys-PEG8-N-bis(D-glucose)20Intravenous45.3-1.2
Doxorubicin5Intravenous65.8-10.5

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Boc-Lys-PEG8-N-bis(D-glucose) on cancer cell lines with varying GLUT1 expression levels.

Materials:

  • GLUT1-high (e.g., MDA-MB-231, A549) and GLUT1-low (e.g., MCF-7) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Boc-Lys-PEG8-N-bis(D-glucose)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Boc-Lys-PEG8-N-bis(D-glucose) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_assays Viability and Uptake Assays start Start: Cell Culture (GLUT1-High and GLUT1-Low lines) seed_plates Seed Cells in 96-well Plates start->seed_plates treat_compound Treat with Boc-Lys-PEG8-N-bis(D-glucose) (and controls) for 72h seed_plates->treat_compound mtt_assay MTT Assay for Cell Viability treat_compound->mtt_assay glucose_uptake_assay 2-NBDG Glucose Uptake Assay treat_compound->glucose_uptake_assay measure_mtt Measure Absorbance (570nm) mtt_assay->measure_mtt measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) glucose_uptake_assay->measure_fluorescence analyze_data Data Analysis: - Calculate IC50 - Determine % Inhibition of Uptake measure_mtt->analyze_data measure_fluorescence->analyze_data end End: Evaluate In Vitro Efficacy analyze_data->end

Caption: General experimental workflow for in vitro evaluation of Boc-Lys-PEG8-N-bis(D-glucose).

Protocol 2: Competitive Glucose Uptake Assay

This assay determines if Boc-Lys-PEG8-N-bis(D-glucose) competes with glucose for uptake into cancer cells, likely via GLUT1.

Materials:

  • GLUT1-high cancer cell line (e.g., MDA-MB-231)

  • Glucose-free culture medium

  • Boc-Lys-PEG8-N-bis(D-glucose)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phloretin (B1677691) (a known GLUT inhibitor, as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Glucose Starvation: Wash cells with PBS and incubate in glucose-free medium for 1 hour.

  • Compound Incubation: Treat cells with various concentrations of Boc-Lys-PEG8-N-bis(D-glucose) or phloretin in glucose-free medium for 30 minutes.

  • 2-NBDG Uptake: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

  • Wash: Remove the medium and wash the cells three times with cold PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence of treated cells to that of untreated controls to determine the percentage inhibition of glucose uptake.

Protocol 3: In Vivo Xenograft Tumor Model Study

This protocol evaluates the anti-tumor efficacy of Boc-Lys-PEG8-N-bis(D-glucose) in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • GLUT1-overexpressing cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Boc-Lys-PEG8-N-bis(D-glucose) formulated in a sterile vehicle (e.g., saline with 5% DMSO)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomly assign mice to treatment groups (e.g., vehicle control, Boc-Lys-PEG8-N-bis(D-glucose), positive control like doxorubicin).

  • Treatment Administration: Administer the treatments intravenously three times a week for three weeks.

  • Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups.

Logical Flow for In Vivo Study

in_vivo_workflow start Start: Establish Xenograft Model (e.g., MDA-MB-231 cells in nude mice) tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_phase Administer Treatment (e.g., IV, 3x/week for 3 weeks) randomization->treatment_phase monitoring Monitor Tumor Volume and Body Weight (2x/week) treatment_phase->monitoring monitoring->treatment_phase Repeat for 3 weeks endpoint Study Endpoint: Euthanize Mice, Excise Tumors monitoring->endpoint analysis Analyze Data: - Tumor Weight and Volume - Body Weight Changes - (Optional) Immunohistochemistry endpoint->analysis conclusion Conclusion: Determine In Vivo Anti-Tumor Efficacy analysis->conclusion

Caption: Logical workflow for the in vivo evaluation of Boc-Lys-PEG8-N-bis(D-glucose).

Conclusion

The provided application notes and protocols offer a foundational approach to investigating the potential of Boc-Lys-PEG8-N-bis(D-glucose) as a targeted agent for GLUT1-overexpressing cancers. The bifunctional nature of this molecule, with its dual glucose moieties, presents a rational design for selective uptake into cancer cells. Rigorous in vitro and in vivo testing, as outlined, is essential to validate this hypothesis and determine its therapeutic potential, either as a standalone agent or as a delivery vehicle for other anticancer compounds.

Application Note and Protocol: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Novel Hydrophilic Linker, Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization of antibody-drug conjugates (ADCs).

Introduction: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety profile.[1][] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, are increasingly utilized in ADC design to improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[3][4][5] This document provides detailed protocols for determining the average DAR of an ADC conjugated with a novel hydrophilic linker, Boc-Lys-PEG8-N-bis(D-glucose), using two orthogonal analytical methods: UV/Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Boc-Lys-PEG8-N-bis(D-glucose) linker is designed to impart significant hydrophilicity to the ADC, potentially mitigating the challenges associated with hydrophobic drug payloads.[3][4] Accurate determination of the DAR is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the ADC.

Methods Overview

Two primary methods for DAR determination will be detailed:

  • UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR of a purified ADC sample.[1][][6] This technique relies on the distinct UV absorbance maxima of the antibody and the conjugated small molecule drug.[1][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and highly accurate method that provides not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[8][9][10] This method is invaluable for a detailed characterization of ADC heterogeneity.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical quantitative data obtained from the characterization of an ADC ("ADC-X") conjugated with a cytotoxic drug ("Drug-Y") via the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Table 1: Molar Extinction Coefficients

Analyte Wavelength (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Monoclonal Antibody (mAb) 280 210,000
330 1,500
Drug-Y 280 12,500

| | 330 | 25,000 |

Table 2: UV/Vis Spectroscopy Data and DAR Calculation

Sample A₂₈₀ A₃₃₀ mAb Concentration (µM) Drug Concentration (µM) Average DAR
ADC-X Batch 1 0.850 0.125 3.81 14.46 3.80

| ADC-X Batch 2 | 0.862 | 0.128 | 3.86 | 14.73 | 3.82 |

Table 3: LC-MS Deconvoluted Mass and DAR Distribution

Species Observed Mass (Da) Calculated Mass (Da) Abundance (%)
mAb (DAR0) 148,050 148,050 5.2
ADC (DAR2) 150,552 150,553 24.8
ADC (DAR4) 153,055 153,056 60.5
ADC (DAR6) 155,558 155,559 9.5

| Average DAR | | | 3.89 |

Note: The mass of the Drug-Linker construct (Drug-Y + Boc-Lys-PEG8-N-bis(D-glucose) after conjugation) is assumed to be 1251.5 Da for this example.

Experimental Protocols

Protocol 1: DAR Determination by UV/Vis Spectroscopy

This protocol describes the determination of the average DAR of a purified ADC sample.

Workflow for DAR Determination using UV/Vis Spectroscopy:

UV/Vis Spectroscopy Workflow for Average DAR cluster_prep Sample Preparation cluster_calc Calculation p1 Determine Extinction Coefficients (ε) of mAb and Drug-Linker p2 Prepare purified ADC sample in appropriate buffer (e.g., PBS) p1->p2 p3 Measure absorbance at two wavelengths (e.g., 280 nm and λmax of drug) p2->p3 c1 Set up simultaneous equations for mAb and Drug concentrations p3->c1 Input Absorbance Values c2 Solve for C_mAb and C_Drug c1->c2 c3 Calculate Average DAR: DAR = C_Drug / C_mAb c2->c3

Caption: Workflow for determining average DAR using UV/Vis spectroscopy.

Materials:

  • Purified ADC sample

  • Reference standard for the monoclonal antibody (mAb)

  • Reference standard for the drug-linker conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-transparent cuvettes

  • Dual-beam spectrophotometer

Procedure:

  • Determination of Molar Extinction Coefficients (ε):

    • Accurately determine the concentration of the pure mAb and the pure drug-linker via a suitable method (e.g., amino acid analysis for the mAb).

    • Measure the absorbance of the pure mAb at 280 nm and the drug's wavelength of maximum absorbance (λ_max_drug, e.g., 330 nm). Calculate ε_mAb,280_ and ε_mAb,λ_max_drug_.

    • Measure the absorbance of the pure drug-linker at 280 nm and λ_max_drug_. Calculate ε_drug,280_ and ε_drug,λ_max_drug_.

  • Sample Measurement:

    • Dilute the purified ADC sample in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the ADC sample at 280 nm (A₂₈₀) and at the λ_max_drug_ (A_λ_max_drug_).

  • Calculation of Average DAR:

    • The concentrations of the antibody (C_mAb_) and the drug (C_drug_) in the ADC sample can be determined by solving the following simultaneous equations (based on the Beer-Lambert law):

      • A₂₈₀ = (ε_mAb,280_ * C_mAb_) + (ε_drug,280_ * C_drug_)

      • A_λ_max_drug_ = (ε_mAb,λ_max_drug_ * C_mAb_) + (ε_drug,λ_max_drug_ * C_drug_)

    • Rearrange the equations to solve for C_mAb_ and C_drug_.

    • Calculate the average DAR using the molar concentrations:

      • Average DAR = C_drug_ / C_mAb_

Protocol 2: DAR Determination by LC-MS

This protocol provides a method for determining both the average DAR and the distribution of drug-loaded species using high-resolution mass spectrometry. Analysis of the intact ADC under non-denaturing conditions is often preferred to maintain the non-covalent interactions holding the antibody chains together.

Workflow for DAR Determination using LC-MS:

LC-MS Workflow for DAR Distribution cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis lc1 Prepare ADC sample lc2 Inject sample onto a size-exclusion (SEC) or reversed-phase (RP) column lc1->lc2 lc3 Elute ADC species lc2->lc3 ms1 Ionize eluting species (e.g., ESI) lc3->ms1 Online Coupling ms2 Acquire mass spectrum of intact ADC species ms1->ms2 ms3 Deconvolute the raw spectrum to obtain zero-charge masses ms2->ms3 da1 Identify peaks corresponding to different DAR species ms3->da1 da2 Calculate relative abundance of each DAR species da1->da2 da3 Calculate weighted average DAR da2->da3

Caption: Workflow for determining DAR distribution using LC-MS.

Materials:

  • Purified ADC sample

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system

  • A suitable column for large protein separation (e.g., Agilent PLRP-S or equivalent reversed-phase column)

  • Protein deconvolution software

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in a suitable buffer, such as PBS. If necessary, perform a buffer exchange into a volatile, MS-friendly buffer.

  • LC-MS Method:

    • LC Conditions:

      • Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000 Å, 2.1 x 50 mm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 80 °C.

      • Gradient:

        • 0-2 min: 20% B

        • 2-12 min: 20-60% B

        • 12-14 min: 60-90% B

        • 14-16 min: 90% B

        • 16-17 min: 90-20% B

        • 17-20 min: 20% B

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Mass Analyzer: High-resolution instrument (Q-TOF or Orbitrap).

      • Scan Range: 1000-5000 m/z.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Combine the spectra across the main eluting peak corresponding to the ADC.

    • Use a deconvolution algorithm (e.g., MaxEnt1) to convert the multiply charged mass spectrum into a zero-charge mass spectrum.

    • Identify the mass peaks corresponding to the unconjugated antibody (DAR0) and the various drug-conjugated species (DAR2, DAR4, etc.). The mass difference between peaks should correspond to the mass of the attached drug-linker.

    • Calculate the relative abundance (Area_i_) of each species from the deconvoluted spectrum.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ(DAR_i_ * Area_i_) / Σ(Area_i_)

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For ADCs constructed with the hydrophilic Boc-Lys-PEG8-N-bis(D-glucose) linker, both UV/Vis spectroscopy and LC-MS are powerful analytical techniques. UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, making it suitable for routine analysis.[6] LC-MS provides a more comprehensive characterization, revealing not only the average DAR but also the distribution of different drug-loaded species, which is crucial for understanding the homogeneity and potential performance of the ADC.[8][9] The choice of method will depend on the specific requirements of the analysis, with LC-MS being the gold standard for in-depth characterization.

References

Application Notes & Protocols: In Vivo Imaging with Fluorescently Labeled Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the proposed use of a fluorescently labeled derivative of Boc-Lys-PEG8-N-bis(D-glucose) for in vivo imaging. Due to the limited availability of direct published data on this specific fluorescently labeled compound, the following information is synthesized from established principles of in vivo fluorescence imaging, the known functions of the constituent molecular components (Boc-Lys, PEG, and glucose), and protocols for analogous fluorescent glucose probes. These notes are intended to serve as a comprehensive guide and a strong starting point for researchers developing in vivo imaging applications with this novel agent.

The core structure of Boc-Lys-PEG8-N-bis(D-glucose) suggests a molecule designed for biocompatibility and targeted delivery. The bis(D-glucose) moiety is hypothesized to facilitate uptake by cells with high glucose consumption, such as cancer cells, through glucose transporters (GLUTs). The polyethylene (B3416737) glycol (PEG8) linker enhances solubility and can improve pharmacokinetic properties, while the Boc-protected lysine (B10760008) (Boc-Lys) provides a potential site for conjugation with a fluorescent reporter dye. For in vivo applications, labeling with a near-infrared (NIR) fluorescent dye is recommended to maximize tissue penetration and minimize autofluorescence.[1]

Proposed Mechanism of Action

The fluorescently labeled Boc-Lys-PEG8-N-bis(D-glucose) probe is designed to target cells with elevated glucose metabolism, a hallmark of many cancerous tissues. It is hypothesized that the dual glucose moieties of the probe will facilitate its recognition and transport into cells via glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells.[2][3] Upon intracellular accumulation, the attached fluorescent dye enables visualization and quantification of the probe's distribution in vivo, providing a metabolic snapshot of tissues.

It is important to note that while GLUT-mediated uptake is the primary proposed mechanism, some studies with other fluorescent glucose analogs have suggested the possibility of uptake through alternative, GLUT-independent pathways.[4] Therefore, thorough validation, including competition assays with unlabeled glucose, is recommended to elucidate the precise uptake mechanism.

Experimental Protocols

1. Fluorescent Labeling of Boc-Lys-PEG8-N-bis(D-glucose)

This protocol outlines a general procedure for labeling the parent compound with a near-infrared (NIR) fluorescent dye. The choice of NIR dye will depend on the available imaging instrumentation (e.g., Cy7, IRDye 800CW).[] This protocol assumes the Boc protecting group on the lysine is removed to liberate a primary amine for conjugation with an NHS-ester functionalized NIR dye.

Materials:

  • Boc-Lys-PEG8-N-bis(D-glucose)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • NHS-ester functionalized NIR fluorescent dye (e.g., IRDye 800CW NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC grade water and acetonitrile

  • Reverse-phase HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve Boc-Lys-PEG8-N-bis(D-glucose) in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Remove the solvent and TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of residual acid. The resulting product is Lys-PEG8-N-bis(D-glucose) TFA salt.

  • Fluorescent Dye Conjugation:

    • Dissolve the deprotected Lys-PEG8-N-bis(D-glucose) in anhydrous DMF.

    • Add TEA to neutralize the TFA salt and raise the pH to ~8-9.

    • In a separate vial, dissolve the NHS-ester functionalized NIR dye in anhydrous DMF.

    • Add the NIR dye solution to the Lys-PEG8-N-bis(D-glucose) solution in a 1.2:1 molar ratio (dye:compound).

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, purify the fluorescently labeled product by reverse-phase HPLC using a water/acetonitrile gradient.

    • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and UV-Vis spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a powder.

2. In Vivo Imaging in a Xenograft Mouse Model

This protocol describes the use of the fluorescently labeled probe for in vivo imaging of tumor glucose uptake in a subcutaneous xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG glioma xenografts).

  • Fluorescently labeled Boc-Lys-PEG8-N-bis(D-glucose) probe.

  • Sterile phosphate-buffered saline (PBS).

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to reduce background blood glucose levels.

    • Anesthetize the mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain body temperature using a warming pad.

  • Probe Administration:

    • Dissolve the fluorescently labeled probe in sterile PBS to a final concentration of 1-2 mg/mL. The optimal dose should be determined empirically, but a starting point of 10-20 nmol per mouse is suggested.

    • Acquire a baseline pre-injection fluorescence image of the mouse.

    • Administer the probe solution via tail vein injection.

  • Image Acquisition:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) to determine the optimal imaging window and assess the probe's biodistribution and tumor accumulation.

    • Use appropriate excitation and emission filters for the specific NIR dye used.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) on the fluorescence images.

    • Quantify the average radiant efficiency within the ROIs at each time point.

    • Calculate the tumor-to-background ratio to assess the specificity of probe accumulation.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from the in vivo imaging experiments described above. These values are based on typical results reported for other NIR-labeled glucose analogs in preclinical cancer models.[6]

Table 1: Biodistribution of Fluorescently Labeled Probe in U87MG Xenograft Model (4 hours post-injection)

Organ/TissueMean Radiant Efficiency (p/s/cm²/sr)/(µW/cm²)
Tumor8.5 x 10⁸
Muscle1.2 x 10⁸
Liver5.0 x 10⁸
Kidneys9.5 x 10⁸
Brain0.8 x 10⁸

Table 2: Tumor-to-Muscle Ratios Over Time

Time Post-InjectionTumor-to-Muscle Ratio
30 minutes3.5
1 hour5.2
2 hours6.8
4 hours7.1
24 hours4.3

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis boc_deprotection Boc Deprotection conjugation NIR Dye Conjugation boc_deprotection->conjugation purification HPLC Purification conjugation->purification animal_prep Animal Preparation (Fasting, Anesthesia) purification->animal_prep Characterized Probe probe_admin Probe Administration (Tail Vein Injection) animal_prep->probe_admin image_acq Image Acquisition (Multiple Time Points) probe_admin->image_acq roi_analysis ROI Analysis (Tumor vs. Muscle) image_acq->roi_analysis Image Data ratio_calc Tumor-to-Background Ratio Calculation roi_analysis->ratio_calc

Caption: Experimental workflow for in vivo imaging.

signaling_pathway probe Fluorescently Labeled Boc-Lys-PEG8-N-bis(D-glucose) glut GLUT Transporter probe->glut Binding ec_space Extracellular Space cell_mem Cell Membrane accumulation Intracellular Accumulation glut->accumulation Transport ic_space Intracellular Space imaging Fluorescence Imaging accumulation->imaging Signal Detection

Caption: Proposed mechanism of cellular uptake.

References

Application Notes and Protocols for Evaluating the Efficacy of ADCs with a Novel Glucose-Conjugated Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[][2][3] The efficacy of an ADC is critically dependent on its components: the antibody, the linker, and the cytotoxic agent.[][3][4] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of an ADC featuring the innovative linker, Boc-Lys-PEG8-N-bis(D-glucose) .

The unique characteristic of this linker is the incorporation of a bis(D-glucose) moiety. Cancer cells often exhibit a high rate of glucose uptake and metabolism, a phenomenon known as the Warburg effect.[5][6][7] It is hypothesized that the glucose component of this linker may enhance the ADC's therapeutic index by leveraging the altered glucose metabolism of tumor cells, potentially leading to increased internalization and efficacy in highly metabolic tumors.[5][8]

These application notes will guide researchers through essential in vitro assays to characterize the potency, mechanism of action, and unique biological properties conferred by this glucose-conjugated linker. The protocols include cytotoxicity, apoptosis, internalization, and bystander effect assays, with a focus on comparative analysis against a control ADC lacking the glucose moiety.

Diagram 1: Proposed Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC with bis(D-glucose) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding GLUT Glucose Transporter (GLUT) ADC->GLUT Potential Interaction Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Proposed mechanism of an ADC with a bis(D-glucose) moiety.

Experimental Protocols

A crucial aspect of evaluating this novel ADC is to perform side-by-side comparisons with a control ADC. The control ADC should ideally have a similar structure but lack the bis(D-glucose) moiety (e.g., a PEG8 linker without the glucose). This comparative approach will help to specifically determine the contribution of the glucose component to the ADC's overall efficacy.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50), a key measure of its potency.[9][10][11] The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[10][12]

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with Boc-Lys-PEG8-N-bis(D-glucose)

  • Control ADC (without bis(D-glucose))

  • Untreated antibody

  • Free cytotoxic payload

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS) or XTT reagent kit

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • ADC Treatment:

    • Prepare serial dilutions of the glucose-conjugated ADC, control ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the serially diluted compounds. Include wells with medium only as a negative control.

    • Incubate for 72-120 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[14]

  • MTT/XTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) or follow the manufacturer's instructions for the XTT kit to each well.[11][13]

    • Incubate for 2-4 hours at 37°C, protected from light, allowing for formazan crystal formation.[10][11]

  • Formazan Solubilization (for MTT assay):

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 10-15 minutes.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm for MTT or 450-500 nm for XTT using a microplate reader.[10][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the log of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[10]

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7)

This assay confirms that the ADC induces cell death via apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.[14][15] The Caspase-Glo® 3/7 assay is a luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a light signal.[15][16][17]

Materials:

  • Target and control cancer cell lines

  • White-walled 96-well plates suitable for luminescence

  • ADC with Boc-Lys-PEG8-N-bis(D-glucose)

  • Control ADC

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate as described in the cytotoxicity protocol.

  • ADC Treatment:

    • Treat cells with the glucose-conjugated ADC and control ADC at concentrations around their respective IC50 values (e.g., 1x, 5x, and 10x IC50).[14]

    • Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

    • Incubate for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[14]

  • Assay Execution:

    • Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.[17]

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.[17]

    • Mix gently by orbital shaking for 30-60 seconds.

  • Luminescence Measurement:

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Express the results as fold change in caspase activity relative to untreated control cells.

Protocol 3: ADC Internalization Assay

This assay visualizes and quantifies the uptake of the ADC into the target cells. This is critical for confirming that the ADC is being internalized, a prerequisite for payload release.[18][19][20] This can be achieved using pH-sensitive dyes or immunofluorescence.

Materials:

  • Target and control cancer cell lines

  • ADC with Boc-Lys-PEG8-N-bis(D-glucose)

  • Control ADC

  • Fluorescent labeling kit for antibodies (e.g., pH-sensitive pHrodo™ Red)

  • Secondary antibody conjugated to a fluorophore (for immunofluorescence)

  • Fixation and permeabilization buffers (for immunofluorescence)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or flow cytometer

Procedure (using pH-sensitive dye):

  • ADC Labeling:

    • Label the glucose-conjugated ADC and control ADC with a pH-sensitive dye (e.g., pHrodo) according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[19]

  • Cell Seeding:

    • Seed cells in a 96-well imaging plate or appropriate plates for flow cytometry.

  • Treatment:

    • Treat the cells with the fluorescently labeled ADCs at a suitable concentration (e.g., 10 µg/mL).

    • Incubate at 37°C, 5% CO₂ for various time points (e.g., 1, 4, 8, 24 hours) to monitor the kinetics of internalization.

  • Imaging or Flow Cytometry:

    • For imaging, wash the cells with PBS and stain with a nuclear counterstain like DAPI.

    • Acquire images using a high-content imaging system.

    • For flow cytometry, trypsinize the cells, wash with PBS, and analyze on a flow cytometer.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell.

    • Compare the rate and extent of internalization between the glucose-conjugated ADC and the control ADC.

Protocol 4: Bystander Killing Effect Assay

This assay evaluates the ability of the ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells.[12] This is particularly relevant for heterogeneous tumors.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP).[11]

  • ADC with Boc-Lys-PEG8-N-bis(D-glucose)

  • Control ADC

  • 96-well plates

  • Fluorimeter or high-content imaging system

Procedure:

  • Cell Co-culture:

    • Seed a mixed population of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

    • As a control, seed Ag- (GFP-expressing) cells alone.

    • Incubate overnight to allow for attachment.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the glucose-conjugated ADC and control ADC.

    • Choose concentrations that are cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells (determined from single-cell line cytotoxicity assays).[11]

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C, 5% CO₂.

  • Viability Measurement of Bystander Cells:

    • Measure the GFP fluorescence in each well using a plate reader or by imaging. The GFP signal is proportional to the number of viable Ag- cells.

  • Data Analysis:

    • Calculate the percentage viability of the Ag- cells in the co-culture compared to the Ag- cells in the monoculture at the same ADC concentration.

    • A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[11] Compare the magnitude of the bystander effect between the two ADCs.

Diagram 2: Experimental Workflow

Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Comparison start Start: ADC Evaluation adc_prep Prepare ADCs: - Glucose-ADC - Control-ADC start->adc_prep cell_lines Select Cell Lines: - Antigen-Positive (Ag+) - Antigen-Negative (Ag-) start->cell_lines cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) adc_prep->cytotoxicity apoptosis Protocol 2: Apoptosis Assay (Caspase-Glo) adc_prep->apoptosis internalization Protocol 3: Internalization Assay adc_prep->internalization bystander Protocol 4: Bystander Effect Assay adc_prep->bystander cell_lines->cytotoxicity cell_lines->apoptosis cell_lines->internalization cell_lines->bystander ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis internal_analysis Measure Internalization Rate internalization->internal_analysis bystander_analysis Assess Bystander Killing bystander->bystander_analysis conclusion Conclusion: Evaluate Efficacy of Glucose Moiety ic50->conclusion apoptosis_analysis->conclusion internal_analysis->conclusion bystander_analysis->conclusion

Caption: Workflow for the comparative evaluation of glucose-conjugated ADCs.

Data Presentation

Quantitative data from the described assays should be summarized in clear, concise tables to facilitate comparison between the glucose-conjugated ADC and the control ADC.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineAntigen StatusGlucose-ADC IC50 (nM)Control-ADC IC50 (nM)
Target Cell Line APositiveValueValue
Target Cell Line BPositiveValueValue
Control Cell Line CNegativeValueValue

Table 2: Apoptosis Induction (Fold Change in Caspase 3/7 Activity vs. Untreated)

Treatment (at 5x IC50)Target Cell Line A (48h)Target Cell Line B (48h)
Glucose-ADCValueValue
Control-ADCValueValue

Table 3: ADC Internalization (Relative Fluorescence Units at 8h)

ADC TypeTarget Cell Line A (RFU)
Glucose-ADCValue
Control-ADCValue

Table 4: Bystander Effect (% Viability of Ag- cells in 1:1 Co-culture)

Treatment (at IC90 of Ag+ cells)% Viability of Ag- cells
Glucose-ADCValue
Control-ADCValue
Untreated100%

Diagram 3: Glucose Metabolism in Cancer Cells

Glucose_Metabolism cluster_outside Extracellular cluster_inside Cancer Cell Cytoplasm cluster_mito Mitochondrion Glucose_out Glucose GLUT GLUT Transporter Glucose_out->GLUT Glucose_in Glucose GLUT->Glucose_in G6P Glucose-6-P Glucose_in->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate PPP Pentose Phosphate Pathway (Biosynthesis) G6P->PPP Lactate Lactate (Warburg Effect) Pyruvate->Lactate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA

Caption: Simplified overview of glucose metabolism in cancer cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of ADCs containing the Boc-Lys-PEG8-N-bis(D-glucose) linker. By employing a rigorous comparative approach against a non-glucose-containing control, researchers can elucidate the specific contribution of the glucose moiety to the ADC's potency, mechanism of action, and potential for enhanced tumor targeting. The data generated from these assays are essential for making informed decisions in the preclinical development and optimization of this novel class of ADCs.

References

Troubleshooting & Optimization

Troubleshooting low yield in Boc-Lys-PEG8-N-bis(D-glucose) conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low yields and other common issues encountered during conjugation reactions involving Boc-Lys-PEG8-N-bis(D-glucose).

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.

Question 1: I am observing very low or no conjugation product. What are the primary factors to investigate?

Low to no yield typically points to issues with one of the following: the quality and handling of reagents, the reaction conditions, or the purification process.

  • Problem Area 1: Reagent Quality and Handling

    • Possible Cause: Degradation of Boc-Lys-PEG8-N-bis(D-glucose). The PEG linker can degrade via auto-oxidation, which may be initiated by heat, light, or transition metals.[1] Improper storage or handling can lead to cleavage of the PEG chain or loss of functional group reactivity.

    • Solution: Ensure the linker is stored under the recommended conditions (typically -20°C for powders) and handled under an inert atmosphere (e.g., argon or nitrogen) where possible.[2] Before use, allow the reagent to warm to room temperature before opening to prevent condensation. Perform a quality control check, such as mass spectrometry, on a new or long-stored batch to confirm its integrity.

    • Possible Cause: Inactive Target Molecule. The functional group on your target molecule (e.g., an activated carboxyl group for reaction with the lysine's amine) may have hydrolyzed or be sterically hindered.

    • Solution: Confirm the activity of your target molecule. For example, if you are conjugating to an NHS-ester activated molecule, ensure it has not been exposed to moisture, which leads to hydrolysis. If steric hindrance is suspected, consider using a longer PEG linker or optimizing the reaction pH to improve accessibility.[1][3]

  • Problem Area 2: Suboptimal Reaction Conditions

    • Possible Cause: Incomplete Boc Deprotection. The primary amine of the lysine (B10760008) moiety, which is the reactive site for conjugation, will not be available if the Boc protecting group is not fully removed.

    • Solution: Ensure complete deprotection using standard protocols (e.g., treatment with trifluoroacetic acid, TFA). It is critical to completely remove the deprotection agent and quench the reaction before proceeding with the conjugation, as residual acid can protonate the amine, rendering it unreactive.

    • Possible Cause: Incorrect pH. The pH of the reaction is critical for amine-based conjugations.[1][] If the pH is too low, the primary amine on the lysine will be protonated (-NH3+) and non-nucleophilic. If the pH is too high, the stability of the target molecule (e.g., an antibody or a linker with an NHS ester) might be compromised.

    • Solution: For reactions targeting the lysine's primary amine, a pH range of 7.5-8.5 is typically optimal. Perform small-scale pH scouting experiments to find the ideal condition for your specific molecule.

  • Problem Area 3: Inefficient Purification

    • Possible Cause: Product Loss During Purification. The desired conjugate may be lost during purification steps like dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEC).[1][5]

    • Solution: Analyze all fractions, including flow-through and washes, to track your product. Optimize the purification method; for example, in SEC, ensure the column resolution is sufficient to separate the conjugate from unreacted starting materials.[1][5] For IEC, the PEG chain can shield the protein's charge, altering its elution profile significantly.[5]

Question 2: My conjugation yield is inconsistent between batches. What could be the cause?

Batch-to-batch inconsistency often stems from variability in the starting materials or subtle deviations in the experimental protocol.

  • Possible Cause: Variability in PEG Linker Quality. Commercial PEG reagents can have batch-to-batch differences in polydispersity and the presence of impurities like PEG diol, which can lead to cross-linking.[6]

  • Solution: Qualify each new lot of the PEG linker using analytical methods like mass spectrometry or HPLC to ensure consistency. Whenever possible, purchase enough of a single lot to complete a series of related experiments.

  • Possible Cause: Inconsistent Reaction Parameters. Minor changes in reaction time, temperature, or mixing efficiency can have a significant impact on the final yield.[]

  • Solution: Strictly adhere to a detailed, validated protocol. Use calibrated equipment and ensure consistent mixing throughout the reaction. For temperature-sensitive reactions, use a water bath or incubator to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on Boc-Lys-PEG8-N-bis(D-glucose) for conjugation? After removal of the Boc (tert-butyloxycarbonyl) protecting group, the primary amine (-NH2) on the lysine residue becomes the reactive nucleophile for conjugation to an electrophilic group (e.g., NHS ester, isothiocyanate) on the target molecule.

Q2: What reaction chemistry is typically used for this linker? This linker is ideal for chemistries involving primary amines. A common strategy is to react the deprotected linker with a target molecule that has been activated with an N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. Reductive amination with a molecule containing an aldehyde or ketone is another possibility.[1][7]

Q3: How should I monitor the progress of my conjugation reaction? Reaction progress can be monitored using techniques like HPLC, SDS-PAGE (for protein conjugations), or mass spectrometry. These methods can help distinguish the starting materials from the desired conjugate and any side products.

Q4: What are common side products and how can I minimize them? A common side reaction is the dimerization or aggregation of the target molecule, especially if it contains multiple reactive sites.[1] This can be minimized by optimizing the molar ratio of the linker to the target molecule. Using a molar excess of the PEG linker can help drive the reaction towards the mono-conjugated product.

Experimental Protocols & Data

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve Boc-Lys-PEG8-N-bis(D-glucose) in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction for completeness using TLC or LC-MS.

  • Remove the TFA and DCM under reduced pressure (co-evaporating with toluene (B28343) can help remove residual TFA).

  • The resulting deprotected amine salt is then used in the subsequent conjugation step after careful pH adjustment.

Protocol 2: General Amine-NHS Ester Conjugation
  • Dissolve the target molecule activated with an NHS ester in an appropriate amine-free buffer (e.g., PBS, HEPES) at pH 7.5-8.5.

  • Dissolve the deprotected Lys-PEG8-N-bis(D-glucose) in the same buffer.

  • Add the PEG linker solution to the activated target molecule solution. A molar ratio of 5:1 to 10:1 (linker:target) is a good starting point to optimize for mono-conjugation.

  • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate using an appropriate method such as SEC or IEC.[1]

Table 1: Troubleshooting Reaction Parameters
ParameterTypical RangeLow Yield Troubleshooting Action
pH 7.5 - 8.5Test a range of pH values in 0.5 unit increments.
Molar Ratio (Linker:Target) 1:1 to 20:1Increase the molar excess of the PEG linker.
Reaction Time 1 - 12 hoursExtend the reaction time and monitor progress via HPLC or SDS-PAGE.
Temperature 4°C - 25°CTry a higher temperature (e.g., 25°C) if the reaction is slow, but monitor for degradation.
Concentration 1 - 10 mg/mLIncrease the concentration of reactants to favor the reaction kinetics.[1]

Visual Guides

Workflow and Troubleshooting Diagrams

G Figure 1: General Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Boc_Linker Boc-Lys-PEG8-N-bis(D-glucose) Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Conjugation Conjugation Reaction (pH 7.5-8.5) Deprotection->Conjugation Target_Molecule Target Molecule (e.g., Antibody) Activation Activate Target (e.g., NHS Ester) Target_Molecule->Activation Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (SEC/IEC) Quench->Purification Analysis Analysis (LC-MS, SDS-PAGE) Purification->Analysis Final_Product Final Conjugate Analysis->Final_Product G Figure 2: Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues Start Low / No Yield Observed Check_Linker Verify Linker Integrity (Mass Spec) Start->Check_Linker Check_Deprotection Confirm Boc Deprotection (LC-MS) Start->Check_Deprotection Check_Target Check Target Activity Start->Check_Target Optimize_pH Optimize pH (Scouting) Start->Optimize_pH Optimize_Ratio Optimize Molar Ratio (Increase Linker) Start->Optimize_Ratio Optimize_Time_Temp Optimize Time/Temp Start->Optimize_Time_Temp Check_Fractions Analyze All Fractions (Flow-through, Wash) Start->Check_Fractions Success Yield Improved Check_Linker->Success Check_Deprotection->Success Check_Target->Success Optimize_pH->Success Optimize_Ratio->Success Optimize_Time_Temp->Success Optimize_Method Optimize Purification (Column, Gradient) Check_Fractions->Optimize_Method Optimize_Method->Success G Figure 3: Potential Side Reactions cluster_side_products Undesired Side Products Reactants Deprotected Linker + Activated Target Molecule Desired_Product Desired Mono-Conjugate Reactants->Desired_Product Optimal Conditions Hydrolysis Hydrolyzed Activated Target Reactants->Hydrolysis Excess H2O / High pH Dimer Target-Target Dimer/ Aggregate Reactants->Dimer High Target Conc. / Low Linker Ratio Multi_Conjugate Multiple Linkers per Target Reactants->Multi_Conjugate High Linker Ratio / Multiple Sites

References

Optimizing Boc deprotection conditions to prevent side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing tert-butoxycarbonyl (Boc) deprotection conditions and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection?

A1: The most prevalent side reactions include:

  • tert-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues such as methionine, tryptophan, and cysteine, as well as electron-rich aromatic rings.[1][2][3][4][5]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen. This is particularly problematic when the subsequent amino acid is glycine, asparagine, or arginine, and can lead to a mixture of α- and β-peptides and racemization.[1]

  • Incomplete Deprotection: Insufficient acid concentration, short reaction times, or low temperatures can result in the incomplete removal of the Boc group.[1][2][4][6]

  • Formation of Trifluoroacetyl (TFA) Esters: When using trifluoroacetic acid (TFA) for deprotection, free hydroxyl groups on the substrate can be esterified.[1]

  • Degradation of Acid-Sensitive Groups: Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive structures, such as the glycosidic bond in nucleosides.[2]

Q2: How can I prevent tert-butylation of sensitive amino acid residues?

A2: The most effective way to prevent tert-butylation is by adding scavengers to the deprotection cocktail.[3][4] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with the substrate.[3] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, thioanisole, and phenol.[4][7]

Q3: What are the standard conditions for TFA-mediated Boc deprotection?

A3: A common starting point is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1][6] Reaction times typically range from 30 minutes to 2 hours.[1] However, these conditions should be optimized for each specific substrate to minimize side reactions. A study showed that for 40 different peptides, a 55% TFA/DCM mixture for 30 minutes resulted in an average purity that was 9% higher than using 100% TFA for 5 minutes.[1][6]

Q4: Are there milder alternatives to TFA for Boc deprotection?

A4: Yes, several milder acidic conditions can be used, which are particularly beneficial for substrates with other acid-sensitive functional groups.[2] These alternatives include:

  • 4M HCl in 1,4-dioxane[1][2]

  • 1M HCl in ethyl acetate[1]

  • Dilute aqueous phosphoric acid[1]

  • Lewis acids such as ZnBr2, SnCl4, and Cu(OTf)2[1][2]

  • Oxalyl chloride in methanol[8][9]

Q5: Is it possible to remove the Boc group without using acid?

A5: Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[1][2] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[1] Water can also be used as a medium for thermal deprotection at reflux (100°C), often leading to complete reaction within 15 minutes.[10][11]

Troubleshooting Guides

Issue 1: Incomplete Deprotection
  • Symptoms:

    • Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR.[1][2]

    • Low yield of the desired amine.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Increase the concentration or equivalents of the acid. For TFA, a concentration of 25-50% in DCM is a good starting point. For HCl in dioxane, 4M is standard.[1][4]
Short Reaction Time Monitor the reaction progress by TLC or LC-MS and ensure it is stirred until the starting material is fully consumed.[1][3][4]
Low Temperature Most acid-catalyzed deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase side reactions.[3][4]
Steric Hindrance For sterically hindered substrates, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[3]
Issue 2: Observation of Side Products (e.g., tert-Butylation)
  • Symptoms:

    • Unexpected peaks in HPLC/LC-MS analysis after deprotection, often with a mass increase of 56 Da corresponding to the addition of a tert-butyl group.[2][4]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Absence of Scavengers Always include scavengers in the deprotection cocktail when working with sensitive residues like Trp, Met, and Cys.[1][3]
Insufficient Scavenger Concentration A typical scavenger concentration is 1-5% (v/v). This may need to be optimized for your specific substrate.[1] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[3]
Highly Nucleophilic Substrate If the substrate itself is highly nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in conjunction with scavengers.[1]

Quantitative Data Summary

Table 1: Common Scavenger Cocktails for TFA-Mediated Deprotection

Scavenger CocktailComposition (v/v/v)Application Notes
Standard TFA / Triisopropylsilane (TIS) / Water95 : 2.5 : 2.5
For Cys-containing peptides TFA / Anisole / Dimethyl sulfide (B99878) (DMS) / p-Thiocresol10 : 1 : 1 : 0.2
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT)82.5 : 5 : 5 : 5 : 2.5

Table 2: Comparison of Alternative Deprotection Reagents

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
4M HCl in Dioxane Room Temperature30 min - 2 hMilder than TFA, can provide cleaner reactions.[1][2]Dioxane is a hazardous solvent.
Zinc Bromide (ZnBr₂) 2-3 equiv. in DCM, Room Temp24 - 72 hMild Lewis acid, can be selective for secondary N-Boc groups.[2][10]Slow reaction times, requires stoichiometric or excess reagent.[10]
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂ in MeOH, Room Temp1 - 4 hVery mild, tolerant of acid-labile esters.[8][9][10]Reagents are toxic and moisture-sensitive.[10]
Thermal (Water) Reflux (100 °C)< 15 minEnvironmentally benign, catalyst-free.[10][11]Limited to water-soluble or -stable substrates.[10]
Thermal (TFE) 120-240 °C (Flow)25-90 minAccelerated reaction rates, high yields.[12]Specialized, expensive solvent.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers
  • Preparation: Prepare a deprotection cocktail consisting of 25-50% TFA in DCM. Add an appropriate scavenger, such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][6]

  • Reaction: Dissolve the Boc-protected substrate in the deprotection cocktail. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (B28343) (3x).[1][6] The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified further.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a mild basic aqueous solution (e.g., saturated sodium bicarbonate).[6]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[1]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a 4M solution of HCl in 1,4-dioxane (B91453) (typically 5-10 equivalents).[1] Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[1]

Protocol 3: Thermal Boc Deprotection in Water
  • Preparation: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.[10]

  • Reaction: Heat the mixture to reflux (100 °C) with stirring.[10]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 12-15 minutes.[10]

  • Work-up: Cool the reaction to room temperature. If the product is organic-soluble, add dichloromethane (5 mL), separate the layers, dry the organic layer over Na₂SO₄, and evaporate the solvent. If the product is water-soluble, further purification will be required.[10]

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (25-50% v/v) + Scavengers dissolve->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor byTLC/LC-MS react->monitor monitor->react Incomplete workup Concentrate & Co-evaporate with Toluene monitor->workup Reaction Complete end End: Deprotected Amine (TFA Salt) workup->end

Caption: Standard Boc deprotection experimental workflow.

Troubleshooting_Logic start Problem Observed incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? start->side_products inc_acid Increase Acid Concentration incomplete->inc_acid Yes inc_time Increase Reaction Time incomplete->inc_time Yes inc_temp Increase Temperature incomplete->inc_temp Yes add_scav Add/Increase Scavengers side_products->add_scav Yes milder_cond Use Milder Conditions (e.g., HCl/Dioxane) side_products->milder_cond Yes lower_temp Lower Temperature side_products->lower_temp Yes

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Preventing Aggregation of ADCs Synthesized with Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Antibody-Drug Conjugates (ADCs) synthesized with the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Understanding the Aggregation Challenge

Aggregation of ADCs is a critical quality attribute that can impact efficacy, safety, and stability.[1] The conjugation of a linker-payload to a monoclonal antibody (mAb) can alter its physicochemical properties, potentially leading to the formation of soluble and insoluble aggregates.[2][3] For ADCs synthesized with Boc-Lys-PEG8-N-bis(D-glucose), several factors related to the linker itself and the formulation environment can influence aggregation.

The Boc-Lys-PEG8-N-bis(D-glucose) linker possesses both hydrophilic and potentially hydrophobic components that can influence the overall properties of the resulting ADC.

  • Boc (tert-butyloxycarbonyl) Group: This protecting group is hydrophobic and, if retained in the final ADC product, could increase the propensity for aggregation.[4] However, the Boc group is typically removed during the synthesis process.[5][6] Incomplete deprotection can lead to a heterogeneous ADC population with varying degrees of hydrophobicity, which may contribute to aggregation.

  • PEG8 (Polyethylene Glycol) Moiety: The eight-unit polyethylene (B3416737) glycol spacer is a key hydrophilic component of the linker.[7][8] PEG chains are known to increase the hydrophilicity of ADCs, which can improve solubility, create a hydration shell around the molecule, and provide steric hindrance to reduce intermolecular interactions that lead to aggregation.[7][8]

  • bis(D-glucose) Moiety: The two D-glucose units are highly hydrophilic and are expected to further enhance the solubility and stability of the ADC, similar to the role of natural glycosylation on antibodies.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the synthesis and formulation of your ADC, leading to aggregation.

Issue 1: High Levels of Aggregation Detected Post-Conjugation

Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant percentage of high molecular weight species (HMWS) immediately after the conjugation and purification steps.

Possible Cause Recommended Solution
Incomplete Boc Deprotection The presence of the hydrophobic Boc group on some linker molecules can lead to aggregation. Ensure complete removal of the Boc group by optimizing the deprotection step. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA).[5][6]
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[1] Consider optimizing the conjugation reaction to target a lower, more homogeneous DAR.
Unfavorable Conjugation Buffer Conditions The pH and ionic strength of the conjugation buffer can influence antibody stability and aggregation.[10] Perform small-scale trials to screen for the optimal pH and salt concentration for your specific antibody.
Presence of Organic Solvents Residual organic solvents used to dissolve the linker-payload can promote protein aggregation.[10] Ensure thorough removal of organic solvents during the purification process, for example, through diafiltration or dialysis.
Issue 2: Aggregation Increases During Storage

Symptom: The percentage of aggregates, as measured by SEC, increases over time when the ADC is stored under recommended conditions.

Possible Cause Recommended Solution
Suboptimal Formulation Buffer The pH, buffer species, and ionic strength of the formulation buffer are critical for long-term stability. A comprehensive buffer screening study should be performed to identify the optimal formulation.
Lack of Stabilizing Excipients Excipients can play a crucial role in preventing aggregation during storage. Consider the addition of stabilizers such as sugars (e.g., sucrose (B13894), trehalose) and surfactants (e.g., Polysorbate 20, Polysorbate 80).[11][12]
Freeze-Thaw Stress Repeated freezing and thawing cycles can induce aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. The inclusion of cryoprotectants like sucrose can also mitigate aggregation during freezing.
Elevated Temperature Storage at temperatures above the recommended range can accelerate aggregation. Ensure strict temperature control during storage and shipping.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe aggregation?

A1: The first step is to accurately quantify the amount of aggregation using a reliable analytical method, such as Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).[1] This will provide a baseline and allow you to track the effectiveness of any changes you make. A visual representation of a general troubleshooting workflow is provided below.

Troubleshooting Workflow for ADC Aggregation cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Investigation & Optimization cluster_3 Resolution Observe Aggregation Observe Aggregation Quantify with SEC Quantify with SEC Observe Aggregation->Quantify with SEC Review Synthesis Review Synthesis Quantify with SEC->Review Synthesis Optimize Formulation Optimize Formulation Quantify with SEC->Optimize Formulation Check Storage Check Storage Quantify with SEC->Check Storage Stable ADC Stable ADC Review Synthesis->Stable ADC Successful Optimize Formulation->Stable ADC Successful Check Storage->Stable ADC Successful

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Q2: How do I choose the right excipients for my ADC formulation?

A2: The choice of excipients is highly dependent on the specific ADC. A systematic screening study is the most effective approach. Sugars like sucrose and trehalose (B1683222) are commonly used to stabilize proteins, while non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[11][12] It is important to screen a range of concentrations for each excipient to find the optimal level of stabilization.

Q3: Can the Boc-Lys-PEG8-N-bis(D-glucose) linker itself be the cause of aggregation?

A3: While the PEG8 and bis(D-glucose) components are designed to reduce aggregation, issues can arise.[7][8][9] Incomplete removal of the hydrophobic Boc protecting group during synthesis is a potential cause.[4][5][6] Additionally, if the overall drug-linker-payload combination is highly hydrophobic, even the hydrophilic components of the linker may not be sufficient to prevent aggregation, especially at high DARs.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol provides a general method for quantifying ADC aggregates. Parameters should be optimized for your specific ADC and HPLC system.

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or equivalent.[13]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to improve peak shape.[13]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species.

Protocol 2: Formulation Buffer Screening

This protocol outlines a high-throughput approach to screen for optimal buffer conditions.

  • Prepare a stock solution of your ADC at a concentration of approximately 2 mg/mL in a baseline buffer (e.g., PBS).

  • Prepare a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).

  • In a 96-well plate, dilute the ADC stock solution into each of the different buffer conditions to a final concentration of 1 mg/mL.

  • Divide the plate into different stress conditions:

    • One set of samples is stored at 4°C (control).

    • Another set is subjected to thermal stress (e.g., 40°C for 1 week).

    • A third set can be subjected to freeze-thaw cycles (e.g., 3 cycles of freezing at -80°C and thawing at room temperature).

  • At the end of the incubation period, analyze all samples by SEC (as described in Protocol 1) to determine the percentage of aggregation in each condition.

  • Select the buffer condition that results in the lowest level of aggregation under all stress conditions.

Protocol 3: Forced Degradation Study

A forced degradation study helps to identify potential degradation pathways and the stability-indicating nature of your analytical methods.[14][15]

  • Prepare aliquots of the ADC at 1 mg/mL in the lead formulation buffer.

  • Subject the aliquots to various stress conditions: [15]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 50°C for 1 week.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples , along with an unstressed control, using SEC and other relevant analytical methods (e.g., HIC, CE-SDS) to characterize any degradation products.

Data Presentation: Impact of Formulation on ADC Aggregation

The following tables summarize representative data on how formulation parameters can influence ADC aggregation. Note that these are illustrative examples, and results will vary for specific ADCs.

Table 1: Effect of pH on ADC Aggregation after Thermal Stress (40°C for 2 weeks)

Formulation BufferpH% Aggregation
20 mM Histidine, 150 mM NaCl5.53.2%
20 mM Histidine, 150 mM NaCl6.02.1%
20 mM Phosphate, 150 mM NaCl7.04.5%
20 mM Tris, 150 mM NaCl7.56.8%

Table 2: Effect of Excipients on ADC Aggregation after Freeze-Thaw Cycles (-80°C to RT, 3 cycles)

Formulation Buffer (pH 6.0)Excipient% Aggregation
20 mM Histidine, 150 mM NaClNone8.5%
20 mM Histidine, 150 mM NaCl5% Sucrose2.5%
20 mM Histidine, 150 mM NaCl0.02% Polysorbate 804.1%
20 mM Histidine, 150 mM NaCl5% Sucrose, 0.02% Polysorbate 801.8%

Visualization of Key Relationships

The following diagram illustrates the interplay of factors contributing to ADC stability and the mitigation strategies.

Factors Influencing ADC Aggregation and Mitigation Strategies cluster_0 Drivers of Aggregation cluster_1 Mitigation Strategies cluster_2 Desired Outcome Hydrophobicity Hydrophobicity Linker Design Linker Design Hydrophobicity->Linker Design Counteract with hydrophilic components Formulation Formulation Formulation Opt Formulation Opt Formulation->Formulation Opt Optimize pH, ionic strength, add excipients Handling Handling Controlled Handling Controlled Handling Handling->Controlled Handling Minimize freeze-thaw, control temperature Stable ADC Stable ADC Linker Design->Stable ADC Formulation Opt->Stable ADC Controlled Handling->Stable ADC

Caption: Interplay of factors in ADC aggregation and corresponding mitigation strategies.

References

Technical Support Center: Enhancing In Vivo Stability of ADCs with PEGylated Glucose Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in-vivo stability of Antibody-Drug Conjugates (ADCs) utilizing PEGylated glucose linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a PEGylated glucose linker in an ADC?

A1: PEGylated glucose linkers offer several key advantages for enhancing the in-vivo performance of ADCs:

  • Improved Hydrophilicity: Both the polyethylene (B3416737) glycol (PEG) and glucose moieties are highly hydrophilic. This increased water solubility helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation.[1]

  • Enhanced In Vivo Stability: The hydrophilic nature of the linker can create a "hydration shell" around the ADC, which can shield it from degradation and reduce non-specific interactions with other proteins in circulation, potentially leading to a longer plasma half-life.[]

  • Reduced Aggregation: By mitigating the hydrophobicity of the payload, PEGylated glucose linkers can significantly decrease the formation of aggregates, which is a critical quality attribute for safety and efficacy.[]

  • Potentially Improved Safety Profile: Enhanced stability and reduced aggregation can lead to a better safety profile by minimizing off-target toxicity.

Q2: How does the length of the PEG chain in a PEGylated glucose linker affect the ADC's properties?

A2: The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of the ADC:

  • Longer PEG Chains: Generally, longer PEG chains lead to increased hydrophilicity, which can further reduce aggregation and improve in-vivo stability.[3][4][5] However, excessively long PEG chains may introduce steric hindrance, potentially interfering with antibody-antigen binding or the enzymatic cleavage of the glucose moiety.[3]

  • Shorter PEG Chains: Shorter PEG chains may be sufficient to improve solubility without negatively impacting antigen binding. The optimal PEG length is a balance between enhancing stability and maintaining biological activity.[3]

Q3: What are the potential challenges when using PEGylated glucose linkers?

A3: While advantageous, researchers may encounter the following challenges:

  • Heterogeneity: The conjugation process can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can affect the overall efficacy and safety.

  • Steric Hindrance: As mentioned, the PEG chain and glucose moiety can cause steric hindrance, potentially impacting the antibody's binding affinity to its target antigen.

  • Enzymatic Cleavage Variability: The release of the payload from a glucose linker is dependent on the presence and activity of specific enzymes (e.g., glucosidases) within the target cell. The levels of these enzymes can vary between different tumor types and even within the same tumor.

Troubleshooting Guides

Issue 1: High Levels of ADC Aggregation

Question: My ADC with a PEGylated glucose linker is showing significant aggregation after conjugation and purification. What are the possible causes and how can I troubleshoot this?

Answer: High levels of aggregation in ADCs with PEGylated glucose linkers can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient PEG Chain Length The PEG chain may not be long enough to effectively shield the hydrophobic payload. Consider synthesizing linkers with longer PEG chains (e.g., PEG8, PEG12, PEG24) to increase the hydrophilicity of the ADC.
High Drug-to-Antibody Ratio (DAR) A high DAR can lead to increased hydrophobicity and a higher propensity for aggregation. Try reducing the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.
Suboptimal Buffer Conditions The pH and ionic strength of the formulation buffer can significantly impact ADC stability. Perform a buffer screen to identify the optimal pH and excipients (e.g., sugars, amino acids) that minimize aggregation.
Inefficient Purification Residual unconjugated payload or linker can contribute to aggregation. Optimize the purification method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to ensure the complete removal of these impurities.
Issue 2: Low In Vivo Stability and Premature Payload Release

Question: My ADC is showing a short half-life in vivo and evidence of premature payload release. How can I improve its stability?

Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy. Here’s how to address it:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Linker Instability The chemical bonds within the linker may not be stable enough in circulation. While glucose linkers are generally stable, ensure the chemistry used to attach the PEG and the payload is robust. Consider alternative, more stable conjugation chemistries if necessary.
Non-specific Enzymatic Cleavage Although glucose linkers are designed for cleavage by intracellular enzymes, there may be some level of non-specific enzymatic degradation in the plasma. Modifying the linker design to be less susceptible to plasma enzymes could be beneficial.
Suboptimal PEGylation The PEG chain may not be providing sufficient shielding. As with aggregation, experimenting with longer PEG chains can enhance in-vivo stability by reducing interactions with plasma components.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of ADCs with hydrophilic and PEGylated linkers.

Table 1: Impact of PEG Chain Length on ADC In Vivo Clearance

PEG Chain LengthClearance Rate (mL/hr/kg)Reference
PEG2~1.5[6]
PEG4~1.0[6]
PEG8~0.5[6]
PEG12~0.4[6]
PEG24~0.4[6]

Table 2: In Vitro Stability of Different Cleavable Linkers in Human Plasma (% Intact ADC after 7 days)

Linker Type% Intact ADCReference
Val-Cit>95%[7]
Hydrazone<10%[7]
Disulfide~50%[7]
β-glucuronide>95%[1]

Experimental Protocols

Protocol 1: ADC Conjugation with a PEGylated Glucose Linker (Thiol-Maleimide Chemistry)

This protocol outlines a general procedure for conjugating a maleimide-functionalized PEGylated glucose linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Maleimide-activated PEGylated glucose linker-payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size-Exclusion Chromatography)

  • Reaction buffers and solvents

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds.

  • Linker-Payload Conjugation:

    • Add the maleimide-activated PEGylated glucose linker-payload to the reduced mAb at a 5-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a pre-equilibrated Size-Exclusion Chromatography (SEC) column to remove excess linker-payload, unconjugated antibody, and other impurities.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vivo Stability Assay

This protocol describes a method to assess the in-vivo stability of an ADC in a rodent model.

Materials:

  • ADC construct

  • Animal model (e.g., mice or rats)

  • Blood collection supplies

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Dosing:

    • Administer the ADC to the animal model via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis (ELISA):

    • Coat a 96-well plate with an antigen that is specific to the ADC's antibody.

    • Add plasma samples and a standard curve of the ADC to the plate.

    • Use a secondary antibody conjugated to an enzyme that recognizes the payload to detect the intact ADC.

    • Develop the plate with a suitable substrate and measure the absorbance.

  • Data Analysis:

    • Calculate the concentration of the intact ADC in the plasma samples using the standard curve.

    • Determine the pharmacokinetic parameters, including the half-life of the ADC.

Visualizations

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding ADC_Receptor ADC-Receptor Complex Receptor->ADC_Receptor Endosome Early Endosome ADC_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Payload Release (Enzymatic Cleavage) Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxicity

Caption: ADC internalization and mechanism of action.

Troubleshooting_Workflow Start High ADC Aggregation or Instability Observed Check_DAR Analyze Drug-to-Antibody Ratio (DAR) Start->Check_DAR High_DAR DAR is too high Check_DAR->High_DAR Yes Optimal_DAR DAR is optimal Check_DAR->Optimal_DAR No Reduce_Linker Reduce linker-payload in conjugation High_DAR->Reduce_Linker Check_PEG Evaluate PEG Chain Length Optimal_DAR->Check_PEG Reduce_Linker->Check_DAR Short_PEG PEG chain is short Check_PEG->Short_PEG Yes Long_PEG PEG chain is optimal Check_PEG->Long_PEG No Increase_PEG Increase PEG chain length Short_PEG->Increase_PEG Check_Buffer Assess Formulation Buffer Long_PEG->Check_Buffer Increase_PEG->Check_PEG Suboptimal_Buffer Buffer is suboptimal Check_Buffer->Suboptimal_Buffer Yes Optimal_Buffer Buffer is optimal Check_Buffer->Optimal_Buffer No Buffer_Screen Perform buffer screen (pH, excipients) Suboptimal_Buffer->Buffer_Screen End Stable ADC Achieved Optimal_Buffer->End Buffer_Screen->Check_Buffer

Caption: Troubleshooting workflow for ADC stability issues.

References

Technical Support Center: Strategies to Control Drug-to-Antibody Ratio (DAR) with Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Boc-Lys-PEG8-N-bis(D-glucose) in your antibody-drug conjugate (ADC) research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you effectively control the drug-to-antibody ratio (DAR) and achieve optimal ADC synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys-PEG8-N-bis(D-glucose) and its primary application?

A1: Boc-Lys-PEG8-N-bis(D-glucose) is a sophisticated drug linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Its primary role is to connect a cytotoxic drug (payload) to a monoclonal antibody. The structure incorporates several key features: a Boc-protected amine for drug attachment, a lysine (B10760008) core, a discrete 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a bis(D-glucose) moiety. These components work together to enhance the therapeutic properties of the resulting ADC.

Q2: How does the Boc-Lys-PEG8-N-bis(D-glucose) linker help in controlling the Drug-to-Antibody Ratio (DAR)?

A2: The monodisperse nature of the PEG8 chain in the linker ensures that each ADC molecule is identical, which simplifies characterization and conjugation, leading to more reproducible and controlled DAR.[4] The hydrophilic properties imparted by the PEG and glucose components can help to solubilize hydrophobic drug payloads, enabling higher drug loading without causing aggregation.[4][5] This allows for the synthesis of ADCs with a higher and more uniform DAR.

Q3: What are the key functional groups in Boc-Lys-PEG8-N-bis(D-glucose) involved in conjugation?

A3: The key functional groups are the Boc-protected amine on the lysine and a reactive group (often a maleimide (B117702) or other thiol-reactive group, which would be added in a subsequent synthesis step) for attachment to the antibody. The Boc group is a protecting group that is removed to allow for the covalent attachment of the drug payload. The other end of the linker is then conjugated to the antibody, typically through cysteine or lysine residues.

Q4: What are the advantages of using a PEG8 spacer in an ADC linker?

A4: The PEG8 spacer offers several advantages:

  • Increased Hydrophilicity: PEG is hydrophilic and can help to offset the hydrophobicity of the cytotoxic drug, improving the solubility and stability of the ADC.[4]

  • Improved Pharmacokinetics: The PEG chain can create a "hydration shell" around the ADC, which can prolong its circulation time in the bloodstream and reduce non-specific clearance.[4]

  • Reduced Immunogenicity: By shielding the drug payload, the PEG spacer can reduce the risk of an immune response against the ADC.[4]

  • Enhanced Targeting: Improved solubility and stability can lead to better tumor penetration and targeting.[4]

  • Higher DAR: PEG linkers can enable a higher drug-to-antibody ratio by preventing the aggregation that can be caused by hydrophobic payloads.[4][5]

Q5: What is the potential role of the N-bis(D-glucose) moiety?

A5: The N-bis(D-glucose) moiety significantly increases the hydrophilicity of the linker. This is particularly beneficial when working with highly hydrophobic drug payloads, as it helps to prevent aggregation of the ADC, a common issue that can lead to reduced efficacy and increased toxicity.[6][7] The increased solubility can also contribute to improved pharmacokinetics and a more homogeneous product.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and characterization of ADCs using the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Symptom: Your analysis (e.g., HIC, SEC, or Mass Spectrometry) indicates a lower DAR than expected or significant batch-to-batch variability.

Potential Cause Troubleshooting Action
Incomplete Antibody Reduction If conjugating to cysteine residues, ensure complete reduction of the antibody's interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.[8][9] You can quantify the number of free thiols using Ellman's assay before proceeding with conjugation.[9]
Suboptimal Conjugation Reaction Conditions The pH of the reaction buffer is critical. For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5 to ensure specific and efficient reaction.[9] Optimize the reaction time and temperature; longer incubation times or slightly elevated temperatures may improve efficiency, but monitor for potential ADC degradation or aggregation.[8]
Insufficient Molar Excess of Drug-Linker Increase the molar ratio of the activated drug-linker to the antibody in the conjugation reaction. This often requires empirical optimization to find the ideal ratio for your specific antibody and desired DAR.[9]
Poor Solubility of the Drug-Linker Construct Although the Boc-Lys-PEG8-N-bis(D-glucose) linker is designed to be hydrophilic, a very hydrophobic drug payload can still lead to solubility issues. Consider dissolving the drug-linker in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing the antibody.[8]
Issue 2: High Levels of ADC Aggregation

Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (aggregates) after conjugation or during storage.

Potential Cause Troubleshooting Action
High Drug-to-Antibody Ratio (DAR) A high number of conjugated drug molecules, especially if they are hydrophobic, can increase the overall hydrophobicity of the ADC, leading to aggregation.[10] While the provided linker is designed to mitigate this, there is still a limit. If aggregation is severe, you may need to target a lower DAR.
Inappropriate Buffer Conditions The pH and ionic strength of the formulation buffer are crucial for ADC stability.[10][11] Avoid buffer conditions that are near the antibody's isoelectric point (pI), as this is where solubility is at its minimum.[11] Optimize the salt concentration (a common starting point is 150 mM NaCl) to shield electrostatic interactions.[10]
Environmental Stress Repeated freeze-thaw cycles, exposure to high temperatures, and vigorous shaking can denature the antibody and cause aggregation.[10] Store your ADC at the recommended temperature and handle it gently. If the payload is photosensitive, protect the ADC from light.[10]
Residual Reducing Agents If a disulfide bond is part of your final linker design for cleavable drug release, ensure that all reducing agents from the initial antibody reduction step are completely removed before storage. Residual reducing agents can cleave the linker.[10]

Experimental Protocols

General Protocol for ADC Synthesis

This is a generalized workflow. Specific conditions will need to be optimized for your particular antibody and drug payload.

  • Drug-Linker Activation:

    • Deprotect the Boc group on the Boc-Lys-PEG8-N-bis(D-glucose) linker using standard conditions (e.g., trifluoroacetic acid).

    • Conjugate your cytotoxic drug to the deprotected amine of the linker. This typically involves an amide bond formation if the drug has a carboxylic acid group.

    • Introduce a reactive group for antibody conjugation (e.g., a maleimide) to the other end of the linker, if not already present.

    • Purify the drug-linker conjugate.

  • Antibody Preparation (for Cysteine Conjugation):

    • Dialyze or desalt your antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA).

    • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT. The amount of reducing agent will determine the number of available thiol groups and thus influence the final DAR.

    • Remove the excess reducing agent immediately using a desalting column.

  • Conjugation Reaction:

    • Add the activated drug-linker to the reduced antibody at a specific molar ratio.

    • Incubate the reaction mixture under optimized conditions (e.g., room temperature for 1-2 hours or 4°C overnight). Protect from light if necessary.

  • Purification and Characterization:

    • Purify the ADC from unreacted drug-linker and antibody using techniques like SEC or HIC.

    • Characterize the purified ADC to determine the DAR, level of aggregation, and purity using methods such as HIC, SEC, and mass spectrometry.

Visualizations

ADC_Synthesis_Workflow cluster_0 Drug-Linker Preparation cluster_1 Antibody Preparation cluster_2 ADC Synthesis & Purification Boc_Linker Boc-Lys-PEG8-N-bis(D-glucose) Deprotection Boc Deprotection Boc_Linker->Deprotection Drug_Conjugation Drug Conjugation Deprotection->Drug_Conjugation Activation Linker Activation (e.g., Maleimide) Drug_Conjugation->Activation Purified_Drug_Linker Purified Drug-Linker Activation->Purified_Drug_Linker Conjugation Conjugation Reaction Purified_Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Purification_Ab Removal of Reducing Agent Reduction->Purification_Ab Reduced_Antibody Reduced Antibody Purification_Ab->Reduced_Antibody Reduced_Antibody->Conjugation Purification_ADC ADC Purification (e.g., SEC/HIC) Conjugation->Purification_ADC Final_ADC Final ADC Product Purification_ADC->Final_ADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Troubleshooting_DAR Start Low or Inconsistent DAR? Check_Reduction Verify Antibody Reduction (Ellman's Assay) Start->Check_Reduction Yes Check_Conditions Optimize Conjugation (pH, Time, Temp) Check_Reduction->Check_Conditions Reduction OK Resolved DAR is Controlled Check_Reduction->Resolved Issue Found & Fixed Check_Ratio Increase Molar Ratio of Drug-Linker Check_Conditions->Check_Ratio Conditions OK Check_Conditions->Resolved Issue Found & Fixed Check_Solubility Improve Drug-Linker Solubility (Co-solvent) Check_Ratio->Check_Solubility Ratio OK Check_Ratio->Resolved Issue Found & Fixed Check_Solubility->Resolved Solubility OK

Caption: Troubleshooting guide for low or inconsistent Drug-to-Antibody Ratios.

References

Technical Support Center: Overcoming Challenges in the Purification of Boc-Lys-PEG8-N-bis(D-glucose) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-Lys-PEG8-N-bis(D-glucose) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific drug linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Boc-Lys-PEG8-N-bis(D-glucose) conjugates?

The purification of Boc-Lys-PEG8-N-bis(D-glucose) conjugates presents several challenges due to the molecule's hybrid nature. The polyethylene (B3416737) glycol (PEG) linker introduces heterogeneity and can mask the physicochemical properties of the molecule, making separation from starting materials and byproducts difficult.[1] Key challenges include:

  • Heterogeneity of the PEGylation reaction: The reaction can result in a mixture of the desired product, unreacted starting materials (Boc-Lys, PEG8 derivatives, bis(D-glucose)), and side products.

  • Similar physicochemical properties: The conjugate and impurities may have very similar polarity, size, and charge, complicating chromatographic separation.

  • Solubility issues: The carbohydrate and PEG components enhance water solubility, while the Boc-protected lysine (B10760008) adds hydrophobic character, potentially leading to complex solubility behavior in different solvent systems.

  • Detection challenges: The lack of a strong chromophore can make detection by UV-Vis spectroscopy difficult, necessitating the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).

Q2: Which chromatographic techniques are most effective for purifying this conjugate?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method for purifying small molecule PEGylated conjugates like Boc-Lys-PEG8-N-bis(D-glucose).[2][] This is due to its high resolving power, which can separate molecules based on subtle differences in hydrophobicity. Other potentially useful techniques include:

  • Size Exclusion Chromatography (SEC): Useful for removing significantly smaller impurities like unreacted glucose or salts, but may not effectively separate the conjugate from unreacted PEGylated starting materials of similar size.[1][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Can be an alternative to RP-HPLC, separating compounds based on their hydrophilicity. This may be advantageous given the presence of the bis(D-glucose) moiety.

Q3: How can I monitor the purity of my fractions during purification?

Given the absence of a strong UV chromophore, alternative detection methods are recommended:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) are ideal for identifying the desired product and impurities by their mass-to-charge ratio.[2]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for detecting compounds like PEG conjugates and carbohydrates.

  • Thin-Layer Chromatography (TLC): Can be used for rapid, qualitative analysis of fractions. Staining with potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can help visualize non-UV active spots.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Boc-Lys-PEG8-N-bis(D-glucose) conjugates.

Issue 1: Poor Separation in RP-HPLC
Potential Cause Suggested Solution
Inappropriate Column Chemistry For PEGylated compounds, C4 or C18 columns are typically used.[1] If co-elution occurs on a C18 column, a C4 column may provide different selectivity.
Suboptimal Mobile Phase Gradient A shallow gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) in water is often more effective than a steep gradient for separating closely related species.[1]
Incorrect Mobile Phase Additives The use of 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is common for improving peak shape.[2] If issues persist, alternative ion-pairing agents could be explored.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration.
Issue 2: Low Recovery of the Conjugate
Potential Cause Suggested Solution
Irreversible Binding to the Column The conjugate may be adsorbing to the stationary phase. Modify the mobile phase by increasing the organic solvent concentration at the end of the gradient or adding a small amount of a stronger solvent like isopropanol.
Precipitation on the Column The conjugate may not be fully soluble in the mobile phase at the point of injection. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Product Instability The Boc protecting group can be sensitive to strongly acidic conditions. If using TFA, ensure exposure time is minimized and consider alternative, less harsh additives if lability is suspected.
Issue 3: Presence of Unreacted Starting Materials in the Final Product
Potential Cause Suggested Solution
Inadequate Chromatographic Resolution Further optimize the RP-HPLC method as described in "Poor Separation." Consider a multi-step purification approach, such as initial cleanup by SEC followed by high-resolution RP-HPLC.
Aggregation of Reactants with Product Unreacted PEGylated starting materials can sometimes aggregate with the final product. Altering the pH or ionic strength of the sample buffer before injection may help disrupt these interactions.[2]
Ineffective Quenching of the Reaction Ensure the reaction is properly quenched before workup and purification to prevent ongoing side reactions that generate impurities.

Data Presentation

The following tables present representative data from a typical two-step purification process for a Boc-Lys-PEG8-N-bis(D-glucose) conjugate synthesis reaction mixture.

Table 1: Purification Summary

Purification Step Total Mass (mg) Purity of Target Conjugate (%) Yield (%) Recovery (%)
Crude Reaction Mixture 50045100N/A
Step 1: SEC (Desalting) 450509090
Step 2: Preparative RP-HPLC 180>983680

Table 2: Impurity Profile Before and After Purification

Compound Crude Mixture (% Area) After SEC (% Area) After RP-HPLC (% Area)
Boc-Lys-PEG8-N-bis(D-glucose) 455098.5
Unreacted PEG8 Derivative 2528<0.5
Unreacted Boc-Lys 1512<0.5
Reaction Byproducts 108<0.5
Salts/Low MW Impurities 52Not Detected

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Desalting and Initial Cleanup

This protocol is designed to remove low molecular weight impurities, such as salts and unreacted glucose, from the crude reaction mixture.

  • Column: Select a column with a pore size appropriate for the separation of small molecules (e.g., Sephadex G-25 or equivalent).

  • Mobile Phase: Prepare an aqueous buffer compatible with your conjugate, such as 20 mM HEPES buffer at pH 6.5.[5]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[4]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute in the earlier fractions, while smaller impurities will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS or TLC to identify those containing the desired product.

  • Pooling: Pool the fractions containing the purified conjugate.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Purification

This protocol is suitable for the final purification of the Boc-Lys-PEG8-N-bis(D-glucose) conjugate to a high degree of purity.

  • Column: Use a C18 or C4 reversed-phase column suitable for preparative separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][2]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1][2]

  • System Setup: Set the column temperature to 45°C to improve peak shape for PEGylated compounds.[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the sample from the SEC purification step (or the filtered crude mixture) onto the column.

  • Elution Gradient: Apply a shallow linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 40 minutes.

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram, using an appropriate detector (e.g., ELSD or MS).

  • Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the identity and purity of the product. Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the organic solvent and water, typically by lyophilization, to obtain the final purified product.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_final Final Product Crude Crude Reaction Mixture (Conjugate, Impurities, Salts) SEC Step 1: Size Exclusion Chromatography (Removes Salts & Low MW Impurities) Crude->SEC RPHPLC Step 2: Preparative RP-HPLC (High-Resolution Separation) SEC->RPHPLC Analysis Fraction Analysis (LC-MS, ELSD) RPHPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Solvent Removal (Lyophilization) Pooling->Lyophilization PureProduct Purified Boc-Lys-PEG8-N-bis(D-glucose) (Purity >98%) Lyophilization->PureProduct

Caption: General purification workflow for Boc-Lys-PEG8-N-bis(D-glucose) conjugates.

G cluster_troubleshooting Troubleshooting Decision Tree Start Poor Separation in RP-HPLC Q1 Is the peak shape broad or tailing? Start->Q1 A1_Yes Optimize Mobile Phase: - Check pH - Use 0.1% TFA Q1->A1_Yes Yes Q2 Are peaks co-eluting? Q1->Q2 No A1_No Are peaks co-eluting? A2_Yes Modify Separation Conditions: 1. Use a shallower gradient 2. Try a different column (e.g., C4 instead of C18) 3. Reduce sample load Q2->A2_Yes Yes Q3 Is recovery low? Q2->Q3 No A2_No Is recovery low? A3_Yes Check for Adsorption/Precipitation: - Increase organic solvent in final step - Ensure sample solubility Q3->A3_Yes Yes A3_No Consult further technical support Q3->A3_No No

Caption: Troubleshooting decision tree for RP-HPLC purification issues.

References

Technical Support Center: Addressing Premature Linker Cleavage in Plasma for ADCs with Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature linker cleavage in plasma for Antibody-Drug Conjugates (ADCs) utilizing a Boc-Lys-PEG8-N-bis(D-glucose) linker.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Boc-Lys-PEG8-N-bis(D-glucose) linker in an ADC?

The Boc-Lys-PEG8-N-bis(D-glucose) linker serves as a crucial component that connects the monoclonal antibody to the cytotoxic payload. Its design is intended to ensure the ADC remains stable in circulation, preventing premature release of the payload that could lead to off-target toxicity.[1][2][] The PEG8 component is included to enhance hydrophilicity and improve the pharmacokinetic profile, while the Boc-protected lysine (B10760008) and bis(D-glucose) moieties are likely incorporated to modulate stability and release characteristics.

Q2: What are the potential causes of premature linker cleavage in plasma?

Premature linker cleavage in plasma is a significant challenge in ADC development and can be attributed to several factors:

  • Enzymatic Degradation: Plasma contains a variety of enzymes, such as proteases, esterases, and glycosidases, that can potentially recognize and cleave specific bonds within the linker.[4][5][6]

  • Chemical Instability: The linker may be susceptible to hydrolysis under physiological pH conditions (around 7.4) in the bloodstream.[7]

  • Reductive Cleavage: The presence of reducing agents in plasma, such as glutathione, can lead to the cleavage of certain types of linkers, like those containing disulfide bonds.[]

Q3: How can I assess the plasma stability of my ADC with the Boc-Lys-PEG8-N-bis(D-glucose) linker?

The stability of your ADC in plasma can be evaluated using several analytical methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to monitor the integrity of the ADC over time and to detect the release of the free payload or linker-payload metabolites.[9][10]

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used to quantify the amount of intact ADC remaining in plasma samples after incubation.[2][11]

  • HIC (Hydrophobic Interaction Chromatography): HIC can separate ADC species with different drug-to-antibody ratios (DAR), allowing for the monitoring of drug loss over time.

A detailed protocol for an in vitro plasma stability assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide is designed to help you identify and address potential issues related to the premature cleavage of your Boc-Lys-PEG8-N-bis(D-glucose) linker.

Issue 1: Significant Payload Release Observed in In Vitro Plasma Stability Assay

Potential Causes and Troubleshooting Steps:

  • Enzymatic Cleavage by Plasma Proteases/Esterases:

    • Troubleshooting Step: Perform the in vitro plasma stability assay with the addition of broad-spectrum protease and esterase inhibitors to see if this reduces linker cleavage.

    • Rationale: If cleavage is inhibited, it suggests that plasma enzymes are responsible for the instability. Further investigation with more specific inhibitors can help identify the class of enzymes involved.

  • Instability of the Boc Protecting Group:

    • Troubleshooting Step: Analyze plasma incubation samples by LC-MS to look for the appearance of the de-protected Lys-PEG8-N-bis(D-glucose) linker-payload.

    • Rationale: The Boc (tert-Butyloxycarbonyl) group can be sensitive to acidic conditions, although this is less likely at physiological pH. However, certain enzymes might be capable of removing it.

  • Hydrolysis of Linker Bonds:

    • Troubleshooting Step: Incubate the ADC in buffer at physiological pH (7.4) and 37°C without plasma to serve as a control.

    • Rationale: If significant cleavage occurs in the absence of plasma, it points towards inherent chemical instability of the linker.

Issue 2: Inconsistent Results Between Different Plasma Lots or Species

Potential Causes and Troubleshooting Steps:

  • Variability in Enzyme Levels:

    • Troubleshooting Step: Test the ADC stability in plasma from multiple individual donors and different species (e.g., human, mouse, rat, cynomolgus monkey).[12]

    • Rationale: Enzyme expression levels can vary between individuals and species. For instance, mouse plasma is known to have higher levels of carboxylesterases compared to human plasma, which can lead to faster cleavage of certain linkers.[4][5][13]

Issue 3: Rapid Clearance of the ADC in In Vivo Studies

Potential Causes and Troubleshooting Steps:

  • Premature Payload Deconjugation:

    • Troubleshooting Step: Correlate in vivo pharmacokinetic data with in vitro plasma stability results. Analyze plasma samples from in vivo studies for the presence of free payload.

    • Rationale: Rapid in vivo clearance can be a direct consequence of premature deconjugation, leading to changes in the ADC's properties and its removal from circulation.

  • Hydrophobicity and Aggregation:

    • Troubleshooting Step: Assess the aggregation propensity of the ADC using techniques like size-exclusion chromatography (SEC) after incubation in plasma.

    • Rationale: The release of a hydrophobic payload can lead to ADC aggregation, which in turn can accelerate clearance.[12]

Data Presentation

Table 1: Example In Vitro Plasma Stability Data for an ADC with Boc-Lys-PEG8-N-bis(D-glucose) Linker

Time Point (hours)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)% Free Payload (Human Plasma)% Free Payload (Mouse Plasma)
010010000
695.2 ± 2.188.5 ± 3.44.8 ± 1.511.5 ± 2.8
2485.7 ± 3.570.1 ± 4.214.3 ± 2.929.9 ± 3.7
4876.3 ± 4.155.8 ± 5.123.7 ± 3.644.2 ± 4.5
7268.9 ± 4.842.3 ± 5.931.1 ± 4.257.7 ± 5.3
16850.1 ± 5.525.6 ± 6.349.9 ± 5.074.4 ± 6.1

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

Objective: To determine the stability of the ADC and quantify the release of the payload in plasma over time.

Materials:

  • ADC with Boc-Lys-PEG8-N-bis(D-glucose) linker

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS system

Methodology:

  • ADC Preparation: Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate microcentrifuge tubes.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

  • Protein Precipitation: Immediately add 4 volumes of cold acetonitrile with 0.1% formic acid to the aliquot to precipitate plasma proteins and quench any enzymatic reactions.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze by LC-MS to quantify the amount of free payload. The pellet can be re-suspended and further processed to analyze the intact ADC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_adc ADC with Boc-Lys-PEG8-N-bis(D-glucose) Linker prep_mix Mix ADC and Plasma (1 mg/mL) prep_adc->prep_mix prep_plasma Human/Mouse Plasma prep_plasma->prep_mix incubate Incubate at 37°C prep_mix->incubate timepoints Collect Aliquots at 0, 6, 24, 48, 72, 168h incubate->timepoints quench Quench with Acetonitrile timepoints->quench centrifuge Centrifuge to Separate Supernatant and Pellet quench->centrifuge lcms_supernatant LC-MS Analysis of Supernatant (Free Payload) centrifuge->lcms_supernatant lcms_pellet Analysis of Pellet (Intact ADC) centrifuge->lcms_pellet data Quantify % Intact ADC and % Free Payload lcms_supernatant->data lcms_pellet->data

Caption: Workflow for In Vitro Plasma Stability Assay.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_outcomes Interpreted Outcomes start Premature Linker Cleavage Observed enzymatic Enzymatic Degradation start->enzymatic chemical Chemical Instability start->chemical boc Boc Group Instability start->boc inhibitors Add Enzyme Inhibitors enzymatic->inhibitors control_buffer Incubate in Buffer (No Plasma) chemical->control_buffer lcms_deprotection LC-MS for De-protection boc->lcms_deprotection enzyme_confirmed Enzymatic Cleavage Confirmed inhibitors->enzyme_confirmed chemical_confirmed Chemical Instability Confirmed control_buffer->chemical_confirmed boc_confirmed Boc Instability Confirmed lcms_deprotection->boc_confirmed

Caption: Troubleshooting Logic for Premature Linker Cleavage.

References

Optimization of reaction buffer pH for efficient Boc-Lys-PEG8-N-bis(D-glucose) coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Lys-PEG8-N-bis(D-glucose) Coupling

Welcome to the technical support center for the efficient coupling of Boc-Lys-PEG8-N-bis(D-glucose). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions, with a specific focus on the critical role of reaction buffer pH.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of Boc-Lys-PEG8-N-bis(D-glucose) to primary amines, likely via an N-hydroxysuccinimide (NHS) ester linkage.

Problem Possible Cause Suggested Solution
Low or No Coupling Efficiency Suboptimal Reaction pH: The pH of the reaction buffer is crucial. If the pH is too low (below 7), the primary amine on the target molecule will be protonated and non-nucleophilic, preventing the reaction.[1][2]Optimize the reaction pH by performing small-scale trial reactions across a pH range of 7.2 to 8.5. A pH of 8.3-8.5 is often optimal for NHS ester reactions.[1][2][3] Use amine-free buffers such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate.[2][3]
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. This hydrolysis is accelerated at higher pH.[2][4]Prepare the NHS ester solution immediately before use.[5][6] Avoid storing NHS esters in solution.[1][6] Ensure all solvents, particularly DMF or DMSO, are anhydrous.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, reducing coupling efficiency.[2][4][6]Use amine-free buffers like PBS, MES, or HEPES. If your protein or molecule of interest is in a Tris-based buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[5][7]
Inactive Reagents: The Boc-Lys-PEG8-N-bis(D-glucose) or the amine-containing molecule may have degraded.Confirm the integrity and purity of your starting materials using appropriate analytical techniques (e.g., LC-MS, NMR).
High Degree of Aggregation or Precipitation Suboptimal Buffer Conditions: The solubility of the reactants or the final conjugate may be poor in the chosen reaction buffer.Screen different buffer systems and consider the addition of solubility-enhancing agents. The PEG8 linker is designed to improve solubility, but aggregation can still occur, especially with hydrophobic molecules.
High Molar Excess of PEG Reagent: Using a large excess of the PEG reagent can sometimes lead to aggregation.Titrate the molar ratio of the PEG reagent to your target molecule to find the optimal balance between coupling efficiency and solubility. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[2][5]
Inconsistent Results Variability in pH Measurement: Inaccurate pH measurements of the reaction buffer can lead to significant variations in yield.Calibrate your pH meter before each use. For small-scale reactions, consider using pre-made, high-quality buffers.
Inconsistent Reagent Preparation: The concentration and quality of stock solutions can affect the outcome.Prepare fresh reagent solutions for each experiment. If using organic solvents like DMF or DMSO to dissolve the NHS ester, ensure they are high-purity and anhydrous.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the coupling reaction?

A1: The optimal pH for coupling an NHS ester to a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[2] A pH range of 7.2 to 8.5 is generally effective, with a pH of 8.3-8.5 often cited as optimal for many applications.[1][3][4][8]

Q2: Which buffers should I use for the reaction?

A2: It is critical to use buffers that do not contain primary amines. Recommended buffers include 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or HEPES at the desired pH.[2][3] Avoid buffers such as Tris and glycine (B1666218), as they will compete in the reaction.[2][4][6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the desired conjugate and the consumption of the starting materials. Thin-Layer Chromatography (TLC) can also be a useful tool for monitoring the reaction, especially for small molecules.

Q4: What is the role of the Boc protecting group?

A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the alpha-amine of the lysine (B10760008). This ensures that the coupling reaction occurs specifically at the desired primary amine on your target molecule, rather than at the lysine's alpha-amine. The Boc group can be removed later under acidic conditions if required.

Q5: How does the PEG8 linker contribute to the molecule?

A5: The polyethylene (B3416737) glycol (PEG) linker, in this case with eight repeating units, is a hydrophilic spacer. It can improve the solubility and pharmacokinetic properties of the resulting conjugate, reduce aggregation, and provide a flexible connection between the lysine and the bis(D-glucose) moiety and the molecule it is being coupled to.[7]

Q6: What is the significance of the bis(D-glucose) moiety?

A6: The bis(D-glucose) portion of the molecule can be used for various purposes, including as a targeting ligand for glucose transporters, which are often overexpressed in cancer cells, making it a valuable component for creating targeted drug delivery systems like antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency of the coupling reaction is highly dependent on the reaction pH. The table below summarizes the effect of pH on the two competing reactions: amine reactivity and NHS ester hydrolysis.

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Coupling EfficiencyRecommended Buffers
< 7.0Low (amine is protonated)[2]LowVery LowMES
7.0 - 7.5ModerateModerateModeratePBS, HEPES[4][7]
7.5 - 8.5High (amine is deprotonated)[2]Increases significantly with pH[4]Optimal (balance between reactivity and hydrolysis)[1][2][3]Sodium Phosphate, Sodium Bicarbonate, Borate[2][3][4]
> 8.5HighVery High[4]Decreases due to rapid hydrolysisBorate

Experimental Protocols

Protocol: Optimization of Reaction Buffer pH

  • Buffer Preparation: Prepare a series of amine-free buffers (e.g., 0.1 M sodium phosphate) at different pH values ranging from 7.0 to 9.0 in 0.5 pH unit increments.

  • Reagent Preparation:

    • Dissolve your amine-containing target molecule in each of the prepared buffers to a final concentration of 1-10 mg/mL.[2][5]

    • Immediately before use, dissolve the Boc-Lys-PEG8-N-bis(D-glucose)-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[5]

  • Reaction Setup: Set up a series of small-scale reactions. To each amine-containing solution, add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester.[2][5] The final concentration of the organic solvent should ideally be less than 10%.[5]

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[2][5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM.[2]

  • Analysis: Analyze the reaction mixtures by LC-MS to determine the yield of the desired conjugate at each pH.

  • Optimization: Based on the results, select the optimal pH for your large-scale reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep_buffer Prepare Amine-Free Buffers (pH 7.0 - 9.0) prep_amine Dissolve Amine-Containing Target Molecule prep_buffer->prep_amine reaction_setup Set Up Parallel Reactions at Different pH Values prep_amine->reaction_setup prep_peg Prepare Fresh PEG-NHS Ester Solution prep_peg->reaction_setup incubation Incubate at RT or 4°C reaction_setup->incubation quenching Quench Reaction (Optional) incubation->quenching analysis Analyze by LC-MS quenching->analysis optimization Determine Optimal pH analysis->optimization

Caption: Experimental workflow for optimizing reaction buffer pH.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Coupling Yield cause_ph Suboptimal pH? start->cause_ph cause_hydrolysis NHS Ester Hydrolysis? start->cause_hydrolysis cause_buffer Amine in Buffer? start->cause_buffer cause_reagents Inactive Reagents? start->cause_reagents solution_ph Optimize pH (7.2-8.5) cause_ph->solution_ph Yes solution_hydrolysis Use Fresh/Anhydrous Reagents cause_hydrolysis->solution_hydrolysis Yes solution_buffer Buffer Exchange to Amine-Free cause_buffer->solution_buffer Yes solution_reagents Verify Reagent Integrity cause_reagents->solution_reagents Yes

Caption: Troubleshooting logic for low coupling yield.

References

Refinement of analytical methods for characterizing Boc-Lys-PEG8-N-bis(D-glucose) ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of Antibody-Drug Conjugates (ADCs) featuring the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Troubleshooting Guide

This guide addresses common issues encountered during the characterization of ADCs, with a focus on potential challenges related to the unique structure of the Boc-Lys-PEG8-N-bis(D-glucose) linker.

1. Aggregation Issues in Size Exclusion Chromatography (SEC)

  • Question: My SEC chromatogram shows a significant percentage of high molecular weight species (aggregates). What are the potential causes and how can I troubleshoot this?

  • Answer: ADC aggregation is a common challenge that can be influenced by the antibody, the drug-linker, and the formulation.[1][2][3][4][5] The hydrophobicity of the payload can often contribute to aggregation.[2][3][4] However, the Boc-Lys-PEG8-N-bis(D-glucose) linker is designed to be hydrophilic due to the PEG and bis(D-glucose) moieties, which should help mitigate aggregation.[5] If you are still observing aggregation, consider the following:

    • Inappropriate Buffer Conditions: Low ionic strength can lead to insufficient screening of charge-charge interactions, while very high ionic strength might promote hydrophobic interactions.[6]

    • Freeze-Thaw Stress: Repeated freezing and thawing can cause denaturation and aggregation.[6]

    • High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the propensity for aggregation.

    Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the SEC mobile phase has an appropriate ionic strength (e.g., 150 mM sodium phosphate) and pH (typically around 6.8-7.4) to maintain the native structure of the ADC.[4]

    • Sample Handling: Aliquot ADC samples to avoid multiple freeze-thaw cycles. If necessary, consider the addition of cryoprotectants.[6]

    • Formulation Evaluation: Evaluate the impact of different formulation buffers and excipients on ADC stability.

    • Orthogonal Methods: Use complementary techniques like Dynamic Light Scattering (DLS) to confirm the presence and size of aggregates.

2. Inaccurate Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

  • Question: I am having difficulty resolving the different drug-loaded species in my HIC chromatogram, leading to an inaccurate average DAR value. What could be the issue?

  • Answer: HIC separates proteins based on their surface hydrophobicity.[7][8] For ADCs, each additional drug-linker increases the hydrophobicity, allowing for the separation of species with different DAR values.[7][9] The hydrophilic nature of the PEG8 and bis(D-glucose) components of your linker might lead to less retention and potentially poorer resolution compared to ADCs with more hydrophobic linkers.

    Troubleshooting Steps:

    • Optimize Salt Gradient: The concentration and type of salt in the mobile phase are critical. A shallower gradient of a salt like ammonium (B1175870) sulfate (B86663) can improve the resolution of different DAR species.[8][10]

    • Column Selection: Different HIC columns have varying levels of hydrophobicity. You may need to screen columns with different stationary phases (e.g., Butyl, Phenyl) to find the one that provides the best resolution for your specific ADC.

    • Mobile Phase Modifiers: The addition of a small amount of organic solvent (e.g., isopropanol) to the mobile phase can sometimes improve peak shape and resolution.[10]

    • Mass Spectrometry Confirmation: Use mass spectrometry (MS) to confirm the identity of the peaks in your HIC chromatogram and to obtain an accurate average DAR.[11]

3. Poor Peak Shape and Recovery in Reversed-Phase Liquid Chromatography (RP-LC)

  • Question: When analyzing my ADC by RP-LC (e.g., for free drug analysis or subunit analysis), I am observing broad peaks and low recovery. Why is this happening?

  • Answer: RP-LC is a denaturing technique that can be challenging for large, complex molecules like ADCs. The combination of a large protein, a hydrophilic linker, and a potentially hydrophobic payload can lead to complex interactions with the stationary phase.

    Troubleshooting Steps:

    • Optimize Temperature and Flow Rate: Increasing the column temperature can improve peak shape by reducing viscosity and enhancing mass transfer. A lower flow rate can also improve resolution.

    • Mobile Phase Additives: Ensure your mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Column Chemistry: For intact or subunit analysis, use a column with a wider pore size (e.g., 300 Å) to allow for better diffusion of the large molecules. The choice of stationary phase (e.g., C4, C8) will also impact retention and resolution.

    • Sample Preparation: For free drug analysis, ensure your sample preparation method (e.g., protein precipitation) is efficient and does not lead to loss of the analyte.

4. Ambiguous Results in Charge Variant Analysis

  • Question: My charge variant analysis (e.g., by ion-exchange chromatography or capillary isoelectric focusing) shows a complex profile that is difficult to interpret. How can I identify the different species?

  • Answer: The charge heterogeneity of an ADC is influenced by the monoclonal antibody itself (e.g., deamidation, glycosylation) and the conjugation of the drug-linker.[12][13][14] The Boc-Lys-PEG8-N-bis(D-glucose) linker itself is neutral, but the conjugation process and any potential modifications can alter the overall charge of the ADC.

    Troubleshooting Steps:

    • Analyze the Naked Antibody: Run a charge variant analysis on the unconjugated antibody to understand its baseline charge heterogeneity.

    • Enzymatic Treatment: Use enzymes like sialidase or PNGase F to remove sialic acids or N-glycans, respectively, to simplify the charge profile and identify variants related to glycosylation.

    • Mass Spectrometry: Couple your charge-based separation method to a mass spectrometer (e.g., IEX-MS or icIEF-MS) to identify the mass of the species in each peak.[13][14] This can help to pinpoint the cause of the charge variation (e.g., drug load, post-translational modifications).

Frequently Asked Questions (FAQs)

1. General ADC Characterization

  • Q1: What are the critical quality attributes (CQAs) for an ADC that I need to characterize?

    • A1: Key CQAs for ADCs include the distribution of drug-loaded species and the average drug-to-antibody ratio (DAR), the amount of free (unconjugated) drug, the level of aggregation, and the charge variant profile.[15][16] Potency, as measured by in vitro cell-based assays, is also a critical attribute.[15]

  • Q2: What is the typical analytical workflow for characterizing a novel ADC?

    • A2: A typical workflow involves a combination of chromatographic and mass spectrometric techniques. SEC is used to assess aggregation, HIC or RP-LC to determine the DAR, and a charge-based method like IEX or cIEF to analyze charge heterogeneity.[17] Mass spectrometry is used throughout the process to confirm the identity of the different species and to provide detailed structural information.[11][18]

2. Boc-Lys-PEG8-N-bis(D-glucose) Linker Specifics

  • Q3: How does the hydrophilic nature of the PEG8 and bis(D-glucose) moieties affect the analytical strategy?

    • A3: The hydrophilicity of this linker is expected to reduce the overall hydrophobicity of the ADC compared to those with more traditional, non-polar linkers.[5][19] This can be advantageous in reducing aggregation.[5] However, it may require optimization of HIC methods, as the retention times of the different DAR species might be shorter and the resolution lower.

  • Q4: Does the Boc protecting group on the lysine (B10760008) need to be removed before analysis?

    • A4: The Boc (tert-butyloxycarbonyl) group is typically removed during the synthesis of the final ADC. If it were to remain, it would add to the hydrophobicity of the molecule and could be detected by mass spectrometry. Analytical methods should be able to confirm the absence of the Boc group in the final product.

  • Q5: How might the bis(D-glucose) component impact the analysis?

    • A5: The two glucose units add significant hydrophilicity and bulk to the linker. This should not interfere with standard chromatographic or mass spectrometric methods, but it will contribute to the overall mass of the drug-linker. This mass should be accounted for in MS data analysis for DAR determination.

Experimental Protocols & Data Presentation

Table 1: Example Parameters for Key Analytical Methods

Analytical MethodColumn ExampleMobile Phase AMobile Phase BGradient Example
Size Exclusion Chromatography (SEC) Agilent AdvanceBio SEC 300Å, 2.7 µm150 mM Sodium Phosphate, pH 6.8N/AIsocratic
Hydrophobic Interaction Chromatography (HIC) Tosoh TSKgel Butyl-NPR1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.050 mM Sodium Phosphate, pH 7.00-100% B over 30 min
Reversed-Phase LC (Subunit Analysis) Agilent Zorbax RRHD 300SB-C8, 3.5 µm0.1% TFA in Water0.1% TFA in Acetonitrile20-80% B over 20 min
Ion-Exchange Chromatography (IEX) Thermo Scientific ProPac WCX-1020 mM Sodium Phosphate, pH 6.020 mM Sodium Phosphate, 1 M NaCl, pH 6.00-50% B over 40 min

Detailed Methodologies:

  • Size Exclusion Chromatography (SEC) for Aggregation Analysis:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

    • Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.

    • Inject 10-20 µL of the sample.

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas for aggregates, monomer, and fragments to determine their relative percentages.[6]

  • Hydrophobic Interaction Chromatography (HIC) for DAR Determination:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% A to 100% B to elute the different DAR species.

    • Calculate the average DAR by summing the product of the percentage of each peak area and its corresponding DAR value.

  • Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation:

    • Perform LC-MS analysis on the intact ADC using a reversed-phase column.

    • Acquire the mass spectrum over a relevant m/z range.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • The mass difference between the peaks will correspond to the mass of the drug-linker, allowing for the determination of the DAR distribution.[11]

Visualizations

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_analysis Analytical Methods cluster_results Characterization Results ADC Boc-Lys-PEG8-N-bis(D-glucose) ADC SEC Size Exclusion Chromatography (SEC) ADC->SEC Assess HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC Determine RP_LC Reversed-Phase LC (RP-LC) ADC->RP_LC Analyze IEX Ion-Exchange Chromatography (IEX) ADC->IEX Profile MS Mass Spectrometry (MS) ADC->MS Confirm Aggregation Aggregation Profile SEC->Aggregation DAR Drug-to-Antibody Ratio (DAR) HIC->DAR Purity Purity & Free Drug RP_LC->Purity Charge Charge Heterogeneity IEX->Charge MS->DAR Identity Identity Confirmation MS->Identity

Caption: Workflow for the analytical characterization of ADCs.

Troubleshooting_Aggregation Start High Aggregation Observed in SEC Check_Buffer Optimize Mobile Phase (Ionic Strength, pH) Start->Check_Buffer Check_Handling Review Sample Handling (Freeze-Thaw Cycles) Start->Check_Handling Check_Formulation Evaluate Formulation (Buffers, Excipients) Start->Check_Formulation Resolved Aggregation Reduced Check_Buffer->Resolved If successful Not_Resolved Aggregation Persists Check_Buffer->Not_Resolved If not Check_Handling->Resolved If successful Check_Handling->Not_Resolved If not Check_Formulation->Resolved If successful Check_Formulation->Not_Resolved If not Consider_DAR Investigate Impact of DAR Not_Resolved->Consider_DAR

Caption: Decision tree for troubleshooting ADC aggregation.

References

Validation & Comparative

A Comparative Analysis of Boc-Lys-PEG8-N-bis(D-glucose) and SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct linker technologies used in the development of Antibody-Drug Conjugates (ADCs): the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the novel hydrophilic Boc-Lys-PEG8-N-bis(D-glucose) linker. The choice of linker is a critical determinant of an ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This document outlines the structural differences, functional implications, and presents supporting data to inform the rational design of next-generation ADCs.

Introduction to ADC Linkers

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The linker's role is multifaceted: it must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient release of the payload at the tumor site. This comparison focuses on a well-established hydrophobic, non-cleavable linker (SMCC) and a novel linker designed for hydrophilicity (Boc-Lys-PEG8-N-bis(D-glucose)).

Linker Characteristics and Mechanism of Action

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a heterobifunctional crosslinker widely used in ADC development, including in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1] It is characterized by its non-cleavable nature and hydrophobicity.

  • Structure and Properties : SMCC contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[2] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group reacts with sulfhydryl (thiol) groups on the cytotoxic payload.[3] The cyclohexane (B81311) ring provides rigidity and stability to the maleimide group.[3]

  • Mechanism of Action : As a non-cleavable linker, ADCs using SMCC do not release the payload in its free form. Instead, after the ADC is internalized by the target cell and trafficked to the lysosome, the entire antibody is degraded, releasing the cytotoxic drug still attached to the linker and the conjugating amino acid (e.g., lysine).[4] This complex is the active cytotoxic species. This mechanism necessitates the complete proteolytic degradation of the antibody for payload activation.[5]

Boc-Lys-PEG8-N-bis(D-glucose)

Boc-Lys-PEG8-N-bis(D-glucose) is a novel drug linker disclosed in patent literature (WO2023280227A2) designed to impart hydrophilicity to the ADC.[6][7]

  • Structure and Properties : This linker features several hydrophilic components: an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and two D-glucose molecules. It also contains a Boc-protected lysine, which, after deprotection, provides a primary amine for conjugation to a payload, while the other end would be activated for conjugation to the antibody. The PEG and glucose moieties are intended to create a hydration shell around the linker-payload, increasing the overall hydrophilicity of the ADC.[2][]

  • Mechanism of Action : The specific patent literature suggests this linker is part of a platform for creating stable conjugates.[7] While not explicitly defined as "non-cleavable" in the same manner as SMCC's thioether bond, the amide bonds formed during its conjugation are highly stable under physiological conditions. Payload release would likely follow a similar lysosomal degradation pathway as other stable linkers, unless specific cleavable motifs are incorporated elsewhere in the final drug-linker construct. The primary innovation lies in its ability to mitigate the hydrophobicity of the payload.

Comparative Performance Analysis

Direct experimental head-to-head comparisons of these two specific linkers are not yet available in published literature. The following analysis is based on the known performance of SMCC and the expected benefits of hydrophilic linkers like Boc-Lys-PEG8-N-bis(D-glucose), supported by data from ADCs with similar hydrophilic components.

Physicochemical Properties: Hydrophilicity and Aggregation

The most significant difference between the two linkers is their hydrophilicity. The hydrophobic nature of SMCC can contribute to ADC aggregation, especially when combined with hydrophobic payloads and at higher drug-to-antibody ratios (DAR).[9] ADC aggregation is undesirable as it can lead to faster clearance, reduced efficacy, and potential immunogenicity.[2]

The Boc-Lys-PEG8-N-bis(D-glucose) linker is explicitly designed to be hydrophilic. The incorporation of PEG and sugar moieties increases the aqueous solubility of the ADC.[1][2] This is a key advantage, as it can prevent aggregation, even at high DARs, and improve the overall formulation and manufacturing characteristics of the ADC.[1]

Pharmacokinetics and Stability

The stability of the linker in circulation is paramount for a safe and effective ADC.[3]

  • SMCC : The thioether bond formed by the maleimide group of SMCC is generally stable, but it can be susceptible to a retro-Michael reaction, leading to premature drug release.[10] However, ADCs with SMCC linkers, like Kadcyla®, have demonstrated sufficient stability to be clinically successful.[1]

  • Boc-Lys-PEG8-N-bis(D-glucose) : The amide bonds that would connect this linker to the antibody and payload are highly stable in plasma.[9] Furthermore, the hydrophilic nature of the PEG and glucose components is expected to improve pharmacokinetics. Hydrophilic linkers can shield the ADC from nonspecific uptake and clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[2][9]

Efficacy and Therapeutic Window

The properties of the linker directly impact the ADC's efficacy and therapeutic window.

  • SMCC : The non-cleavable nature of SMCC-based ADCs means they do not typically exhibit a "bystander effect" (killing of neighboring antigen-negative tumor cells), as the active metabolite is charged and less membrane-permeable.[4] This makes them most suitable for tumors with high and uniform antigen expression.[1] Their high stability contributes to a favorable safety profile by minimizing off-target toxicity from prematurely released drug.[4]

  • Boc-Lys-PEG8-N-bis(D-glucose) : By enabling higher DARs without inducing aggregation, this hydrophilic linker has the potential to deliver more payload to the target cell, which could translate to enhanced efficacy.[2] The improved pharmacokinetic profile can lead to greater tumor exposure over time. ADCs with hydrophilic linkers have shown robust in vivo activity, in some cases superior to those with more hydrophobic linkers.[1] The expected high stability would likely result in a favorable safety profile, similar to other non-cleavable linkers.

Data Presentation

The following tables summarize the key characteristics of the linkers and present representative preclinical data for ADCs using SMCC and hydrophilic PEG linkers.

Table 1: Comparative Summary of Linker Characteristics

FeatureSMCC LinkerBoc-Lys-PEG8-N-bis(D-glucose) Linker
Cleavability Non-cleavable[1]Expected to be non-cleavable (stable amide bonds)[9]
Payload Release Antibody degradation in lysosome[4]Expected to be via antibody degradation in lysosome
Hydrophilicity Low (Hydrophobic)[9]High (PEG and bis-D-glucose moieties)[7]
Aggregation Risk Higher, especially with hydrophobic payloads[9]Lower, designed to prevent aggregation[2]
DAR Potential Limited by hydrophobicity[2]Higher DARs achievable[1]
Bystander Effect Generally absent[4]Likely absent if fully non-cleavable

Table 2: Representative Preclinical Data for SMCC-linked ADCs

ADCTargetPayloadKey FindingReference
Trastuzumab-SMCC-DM1HER2DM1Effective in HER2+ xenograft models; established as a clinically successful ADC (Kadcyla®).[1]
Anti-EGFRvIII-SMCC-DM1EGFRvIIIDM1Demonstrates target-specific cytotoxicity in preclinical models.[11]

Table 3: Representative Preclinical Data for ADCs with Hydrophilic Linkers

Linker TypeKey FindingReference
PEGylated LinkerADCs with PEG linkers show lower clearance and longer plasma half-life compared to non-PEGylated counterparts.[9]
PEGylated LinkerEnables high DAR (e.g., 8) with minimal aggregation and robust in vivo activity in xenograft models.[1]
Cyclodextrin-containing (hydrophilic macrocycle)Showed greater in vivo efficacy in a xenograft model compared to a non-PEGylated clinical comparator.[6][12]

Mandatory Visualizations

ADC_Conjugation_Workflows

Linker_Properties_Impact

Experimental Protocols

Protocol for ADC Preparation using SMCC Linker

This is a representative two-step protocol for conjugating a thiol-containing payload to an antibody via lysine residues using SMCC.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC linker

  • Anhydrous DMSO

  • Thiol-containing cytotoxic drug

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Modification:

    • Prepare antibody solution at 5-10 mg/mL in reaction buffer.

    • Prepare a stock solution of SMCC in DMSO (e.g., 10 mM).

    • Add a 5-10 fold molar excess of SMCC to the antibody solution while gently stirring.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 6.5-7.0.

  • Drug Conjugation:

    • Prepare a stock solution of the thiol-containing drug in DMSO.

    • Add the drug solution to the maleimide-activated antibody at a desired molar ratio (e.g., 5:1 drug:antibody).

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the initial SMCC) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.

    • Purify the ADC using SEC to remove unconjugated drug, linker, and quenching reagent.

    • Characterize the final ADC for protein concentration, DAR (e.g., by HIC or UV-Vis spectroscopy), and aggregation (by SEC).

Representative Protocol for ADC Preparation using an Amine-Reactive Hydrophilic Linker

This protocol outlines the general steps for conjugating a pre-formed Drug-Linker complex, which would be the case for Boc-Lys-PEG8-N-bis(D-glucose) after its synthesis and conjugation to a drug. This assumes the linker has been activated (e.g., as an NHS ester) for reaction with antibody lysines.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • Pre-formed, NHS-activated Drug-Linker complex (e.g., Drug-Lys(Boc)-PEG8-N-bis(D-glucose) with Boc removed and the other end activated)

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., SEC)

Procedure:

  • Drug-Linker Preparation:

    • Synthesize the drug-linker complex. This involves deprotecting the Boc group on the lysine to reveal a primary amine, which is then coupled to a carboxyl-group containing drug.

    • The other end of the linker is then activated to an NHS ester to make it reactive towards antibody lysines.

  • Antibody Conjugation:

    • Prepare antibody solution at 5-10 mg/mL in reaction buffer (pH 8.0-8.5 to facilitate the NHS ester reaction).

    • Prepare a stock solution of the activated Drug-Linker in DMSO.

    • Add the activated Drug-Linker solution to the antibody solution at a desired molar ratio.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add a quenching reagent like Tris buffer (to a final concentration of ~50 mM) to react with any remaining NHS esters. Incubate for 30 minutes.

    • Purify the ADC using SEC to remove unconjugated Drug-Linker and byproducts.

    • Characterize the final ADC for protein concentration, DAR, and aggregation.

Conclusion

The choice between SMCC and a novel hydrophilic linker like Boc-Lys-PEG8-N-bis(D-glucose) represents a key decision in ADC design, balancing established clinical validation against the potential for improved performance.

  • SMCC is a robust, well-characterized non-cleavable linker that has been a cornerstone of ADC development. Its hydrophobic nature, however, can present challenges with ADC aggregation and may limit the achievable drug-to-antibody ratio.

  • Boc-Lys-PEG8-N-bis(D-glucose) represents the next generation of linker design, focusing on enhancing the physicochemical properties of the ADC. Its hydrophilic character, conferred by PEG and glucose units, is rationally designed to improve solubility, reduce aggregation, prolong circulation half-life, and enable higher drug loading.

While direct comparative preclinical data is not yet in the public domain, the principles of ADC design strongly suggest that hydrophilic linkers like Boc-Lys-PEG8-N-bis(D-glucose) hold significant promise for developing safer and more effective ADCs, particularly for use with highly hydrophobic payloads. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these complex biotherapeutics.

References

A Comparative Guide to the In Vivo Stability of Non-Cleavable and Cleavable Peptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicity.[1] Premature release of the cytotoxic payload in systemic circulation can lead to adverse effects, while an overly stable linker may not efficiently release the drug at the tumor site. This guide provides an objective in vivo stability comparison between a hydrophilic, non-cleavable linker, represented by Boc-Lys-PEG8-N-bis(D-glucose), and enzyme-cleavable peptide linkers.

While direct in vivo stability data for Boc-Lys-PEG8-N-bis(D-glucose) is not publicly available, its structural characteristics—a stable amide bond for conjugation, a hydrophilic PEG spacer, and terminal glucose moieties—classify it as a non-cleavable linker. The release of its payload would depend on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][2] For this comparison, the well-characterized non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, used in the FDA-approved ADC ado-trastuzumab emtansine (Kadcyla®), will serve as a proxy. Cleavable peptide linkers are represented by the most prevalent example, the valine-citrulline (Val-Cit) dipeptide, which is designed to be selectively cleaved by lysosomal proteases like Cathepsin B.[][]

Comparative In Vivo Stability Data

The in vivo stability of ADCs is typically assessed by measuring the concentration of the intact ADC or the amount of free payload in plasma over time. Non-cleavable linkers are generally associated with greater stability in circulation compared to their cleavable counterparts.[5]

Linker TypeRepresentative LinkerADC ModelAnimal ModelKey Stability FindingsReference
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.[1][6][1][6]
Non-Cleavable CX (Triglycyl peptide)Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days, comparable to the SMCC linker.[1][6][1][6]
Cleavable Peptide Mc-Val-Cit-PABOHMMAE ConjugateMouseLinker half-life of approximately 144 hours (6.0 days).[7][7]
Cleavable Peptide Mc-Val-Cit-PABOHMMAE ConjugateCynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[7][7]
Cleavable Peptide VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl)ITC6104ROMouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1][1]
Cleavable Peptide Sulfatase-cleavable linkerMMAF ConjugateMouseDemonstrated high plasma stability for over 7 days, in contrast to Val-Cit linkers which were hydrolyzed within 1 hour in the same study.[6][6]

Linker Release Mechanisms

The fundamental difference in stability stems from the distinct payload release mechanisms of non-cleavable and cleavable linkers.

G cluster_circulation Systemic Circulation (High Stability Required) cluster_cell Target Tumor Cell A ADC with Non-Cleavable Linker C Internalization (Endocytosis) A->C Binding to Antigen B ADC with Cleavable Peptide Linker B->C D Lysosome C->D Trafficking E Antibody Degradation D->E F Enzymatic Cleavage (e.g., Cathepsin B) D->F G Payload-Linker- Amino Acid Complex E->G Payload Release H Free Payload F->H Payload Release

ADC Internalization and Payload Release Pathways.
Non-Cleavable Linker (e.g., Boc-Lys-PEG8-N-bis(D-glucose) / SMCC)

ADCs with non-cleavable linkers rely on the complete proteolytic degradation of the antibody component within the lysosome to release the payload.[1][2] This process liberates the drug still attached to the linker and a single amino acid residue. This mechanism contributes to their high stability in plasma, as there are no specific enzymes in circulation that can break the linker bond.[5]

Cleavable Peptide Linker (e.g., Val-Cit)

Cleavable peptide linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to enzymatic cleavage upon internalization into target cells. The Val-Cit dipeptide is specifically recognized and hydrolyzed by proteases like Cathepsin B, which are highly expressed in the lysosomal compartments of tumor cells.[]

G cluster_linker Val-Cit-PABC Linker Structure cluster_cleavage Cleavage and Release Cascade L1 Antibody L2 Valine (P2) L3 Citrulline (P1) L4 PABC Spacer C2 L3->C2 L5 Payload C1 Cathepsin B (in Lysosome) C1->C2 Hydrolysis of Amide Bond C3 Self-Immolation of PABC C2->C3 Triggers C4 Released Free Payload C3->C4 Results in

Cathepsin B-Mediated Cleavage of a Val-Cit-PABC Linker.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

G cluster_elisa ELISA for Intact ADC cluster_lcms LC-MS/MS for Free Payload start In Vivo Study Start dosing Administer ADC to Animal Model start->dosing sampling Collect Plasma Samples at Timed Intervals dosing->sampling elisa_1 Coat Plate with Target Antigen sampling->elisa_1 lcms_1 Precipitate Proteins from Plasma sampling->lcms_1 elisa_2 Incubate with Plasma Sample elisa_1->elisa_2 elisa_3 Add Enzyme-Conjugated Anti-Payload Antibody elisa_2->elisa_3 elisa_4 Add Substrate & Measure Signal elisa_3->elisa_4 elisa_result Quantify Intact ADC elisa_4->elisa_result lcms_2 Collect Supernatant lcms_1->lcms_2 lcms_3 LC Separation lcms_2->lcms_3 lcms_4 MS/MS Detection lcms_3->lcms_4 lcms_result Quantify Free Payload lcms_4->lcms_result

Experimental Workflow for In Vivo ADC Stability Assessment.
ELISA-Based Quantification of Intact ADC

This method measures the concentration of the ADC that remains fully assembled with its payload over time.[1]

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[1]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding, followed by incubation and washing.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate. The enzyme will catalyze a reaction producing a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.

LC-MS/MS-Based Quantification of Free Payload

This highly sensitive method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[1]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.[1]

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, a specific precursor ion is selected and fragmented, and the resulting product ions are detected for highly specific and sensitive quantification.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.

References

Validating the Targeting Specificity of Boc-Lys-PEG8-N-bis(D-glucose) Conjugates to Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of cancer cells remains a cornerstone of modern therapeutic development. One promising strategy exploits the altered metabolism of tumor cells, famously known as the Warburg effect, where cancer cells exhibit a significantly higher uptake of glucose compared to normal cells.[1][2][3] This metabolic hallmark has paved the way for the design of glucose-conjugated molecules to selectively deliver therapeutic payloads to tumors. This guide provides a comparative framework for validating the targeting specificity of a novel agent, Boc-Lys-PEG8-N-bis(D-glucose), against other cancer-targeting strategies.

Principle of Glucose-Targeted Conjugates

Cancer cells often overexpress glucose transporters (GLUTs), particularly GLUT1, to fuel their rapid proliferation.[1] By attaching a cytotoxic agent or an imaging probe to a glucose molecule, it is hypothesized that the conjugate will be preferentially taken up by cancer cells through these transporters, thereby increasing the therapeutic index and reducing off-target toxicity. The Boc-Lys-PEG8-N-bis(D-glucose) conjugate is designed on this principle, where the bis(D-glucose) moiety acts as the targeting ligand for GLUTs. The polyethylene (B3416737) glycol (PEG) linker is intended to improve pharmacokinetic properties, such as solubility and circulation half-life.[4][5]

Comparative Analysis of Targeting Agents

To objectively evaluate the performance of Boc-Lys-PEG8-N-bis(D-glucose), it is essential to compare its targeting specificity with established and alternative cancer-targeting agents. The following table summarizes key performance indicators for different classes of targeting molecules. Data for Boc-Lys-PEG8-N-bis(D-glucose) is presented as a hypothetical placeholder to illustrate the validation endpoints.

Table 1: In Vitro Performance Comparison of Cancer-Targeting Agents

Agent ClassSpecific ExampleTarget Cancer Cell LineIC50 (Target Cells)IC50 (Normal Cells)Selectivity Index (Normal/Target)
Glucose Conjugate Boc-Lys-PEG8-N-bis(D-glucose)-Payload MCF-7 (Breast Cancer) [Hypothetical: 5 µM] [Hypothetical: 50 µM] [Hypothetical: 10]
GLUT1 InhibitorWZB117A549 (Lung Cancer)~10 µM>50 µM>5
Antibody-Drug ConjugateTrastuzumab emtansine (T-DM1)SK-BR-3 (HER2+ Breast Cancer)~5 ng/mL>1000 ng/mL>200
Small Molecule Kinase InhibitorImatinibK562 (CML)0.25 µM>10 µM>40

Table 2: In Vivo Performance Comparison of Cancer-Targeting Agents

Agent ClassSpecific ExampleAnimal ModelTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Tumor-to-Muscle Ratio
Glucose Conjugate Boc-Lys-PEG8-N-bis(D-glucose)-Imaging Agent MCF-7 Xenograft [Hypothetical: 8 %ID/g] [Hypothetical: 15 %ID/g] [Hypothetical: 12]
PEGylated Glucose Gold NanoparticlesPEG-Glu-GNPsCervical Cancer Xenograft9.22 µg/g (~0.92 %ID/g)High20 (Tumor vs. healthy uterus)[4]
Antibody-Drug Conjugate64Cu-cetuximabPancreatic Cancer Xenograft~15 %ID/g~10 %ID/g~10
Small MoleculeFree DoxorubicinB16-F10 Melanoma~2 %ID/g~20 %ID/g~2

%ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Protocols for Validation

Accurate and reproducible experimental design is critical for validating the targeting specificity of a novel conjugate. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Specificity Assays

1. Cellular Uptake and Competition Assay

  • Objective: To quantify the uptake of the conjugate in cancer cells versus normal cells and to confirm that the uptake is mediated by glucose transporters.

  • Protocol:

    • Cell Culture: Culture a high GLUT1-expressing cancer cell line (e.g., MCF-7, HeLa) and a normal cell line (e.g., MCF-10A, primary fibroblasts) to 80% confluency in 24-well plates.

    • Treatment: Incubate the cells with a fluorescently labeled version of Boc-Lys-PEG8-N-bis(D-glucose) at a predetermined concentration (e.g., 10 µM) for various time points (e.g., 1, 4, 12, 24 hours).

    • Competition: For the competition arm of the study, pre-incubate a set of wells with a high concentration of free D-glucose (e.g., 50 mM) for 30 minutes before adding the fluorescent conjugate.

    • Analysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove unbound conjugate. Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, visualize and quantify uptake using fluorescence microscopy or flow cytometry.

    • Endpoint: A significant reduction in fluorescence in the competition group compared to the non-competition group indicates GLUT-mediated uptake. Higher fluorescence in cancer cells compared to normal cells demonstrates targeting specificity.

2. Cytotoxicity Assay

  • Objective: To determine the cytotoxic potency of a payload-conjugated Boc-Lys-PEG8-N-bis(D-glucose) against cancer cells and normal cells.

  • Protocol:

    • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Drug Treatment: Treat the cells with serial dilutions of the Boc-Lys-PEG8-N-bis(D-glucose)-payload conjugate, the unconjugated payload, and a non-targeting control conjugate for 72 hours.

    • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

    • Analysis: Measure the absorbance or fluorescence and normalize the values to untreated control cells. Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

    • Endpoint: A lower IC50 value in cancer cells compared to normal cells indicates selective cytotoxicity.

In Vivo Biodistribution Study
  • Objective: To determine the tissue distribution and tumor accumulation of the conjugate in a living animal model.

  • Protocol:

    • Animal Model: Establish tumor xenografts by subcutaneously injecting a human cancer cell line (e.g., MCF-7) into immunodeficient mice. Allow tumors to reach a volume of 100-150 mm³.

    • Conjugate Administration: Synthesize a version of the Boc-Lys-PEG8-N-bis(D-glucose) conjugate labeled with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide like 64Cu). Administer the labeled conjugate to the tumor-bearing mice via intravenous injection.

    • In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).

    • Ex Vivo Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, heart, lungs, muscle). Measure the signal (fluorescence or radioactivity) in each organ using the imaging system or a gamma counter.

    • Quantification: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Endpoint: High tumor accumulation (%ID/g) and high tumor-to-background ratios (e.g., tumor-to-muscle) demonstrate effective in vivo targeting.

Visualizing the Rationale and Workflow

To further elucidate the concepts and procedures, the following diagrams have been generated.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Pathways Upregulating GLUT1 GLUT1 GLUT1 Transporter Glycolysis Increased Glycolysis (Warburg Effect) GLUT1->Glycolysis Facilitates Glucose_Conjugate Boc-Lys-PEG8-N- bis(D-glucose) -Payload Glucose_Conjugate->GLUT1 Enters via Cell_Death Selective Cell Death Glucose_Conjugate->Cell_Death Induces PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GLUT1 Upregulates HIF1 HIF-1α (Hypoxia) HIF1->GLUT1 Upregulates

Caption: Signaling pathways leading to increased glucose uptake in cancer cells and the mechanism of action for glucose-targeted conjugates.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Culture Cancer & Normal Cell Lines Uptake_Assay Fluorescent Conjugate Uptake & Competition Assay Cell_Culture->Uptake_Assay Cytotoxicity_Assay Payload Conjugate Cytotoxicity (IC50) Cell_Culture->Cytotoxicity_Assay Biodistribution Administer Labeled Conjugate & In Vivo Imaging Uptake_Assay->Biodistribution Informs Animal_Model Establish Tumor Xenograft Model Cytotoxicity_Assay->Animal_Model Informs Animal_Model->Biodistribution Ex_Vivo Harvest Organs & Quantify Distribution (%ID/g) Biodistribution->Ex_Vivo

Caption: A streamlined workflow for the in vitro and in vivo validation of a targeted cancer therapeutic.

By following these rigorous validation protocols and comparing the resulting data against established benchmarks, researchers can objectively assess the targeting specificity and therapeutic potential of novel agents like Boc-Lys-PEG8-N-bis(D-glucose) conjugates. This comprehensive approach is essential for advancing promising candidates into further preclinical and clinical development.

References

A Comparative Guide to LC-MS Methods for the Validation of Boc-Lys-PEG8-N-bis(D-glucose) Structure and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the structural validation and purity assessment of Boc-Lys-PEG8-N-bis(D-glucose), a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. We present supporting experimental protocols and comparative data to assist in selecting the most appropriate analytical strategy.

Introduction

Boc-Lys-PEG8-N-bis(D-glucose) is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing a Boc-protected lysine (B10760008) for further conjugation, a PEG8 spacer to enhance solubility and pharmacokinetic properties, and two glucose moieties for potential targeting or solubility improvement. Ensuring the structural integrity and purity of such linkers is critical for the development of consistent and effective bioconjugates. LC-MS has become an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities.

Primary Analytical Method: Reverse-Phase LC-MS

Reverse-Phase High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (RP-HPLC-HRMS) is the primary recommended method for the comprehensive analysis of Boc-Lys-PEG8-N-bis(D-glucose). This technique separates the molecule from impurities based on hydrophobicity and provides accurate mass measurement for unambiguous identification and structural confirmation.

Detailed Experimental Protocol: RP-HPLC-HRMS

1. Sample Preparation:

  • Dissolve Boc-Lys-PEG8-N-bis(D-glucose) in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Centrifuge the sample at 13,000 x g for 10 minutes to pellet any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

2. Liquid Chromatography Conditions:

  • Instrument: Agilent 1290 Infinity LC System or equivalent.

  • Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Agilent 6545 Accurate-Mass Q-TOF LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 100 - 1700.

  • Data Acquisition: MS1 (for accurate mass) and Targeted MS/MS (for structural fragmentation).

Data Presentation: Method Comparison

The following table summarizes the performance of RP-HPLC-HRMS compared to alternative and complementary analytical techniques for the validation of Boc-Lys-PEG8-N-bis(D-glucose).

Parameter RP-HPLC-HRMS (Q-TOF) HPLC-UV/CAD Nuclear Magnetic Resonance (NMR)
Primary Use Structure Confirmation & PurityPurity & QuantificationDefinitive Structure Elucidation
Sensitivity High (low ng/mL)Moderate (low µg/mL)Low (mg range)
Resolution High (Chromatographic)High (Chromatographic)N/A (Spectral)
Mass Accuracy Excellent (< 5 ppm)N/AN/A
Structural Info High (MS/MS Fragmentation)Low (Retention Time only)Excellent (Connectivity, Stereochem)
Throughput HighHighLow
Key Advantage Combines separation, identification, and structural information in a single run.Robust and widely available for routine purity checks.Provides unambiguous structural information without reference standards.
Key Limitation Requires sophisticated instrumentation.Does not provide mass information; co-eluting impurities can be missed.Low sensitivity and requires a larger amount of pure sample.

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for validation and the key structural components of the target molecule.

experimental_workflow Experimental Workflow for Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting prep1 Dissolve Sample (1 mg/mL) prep2 Vortex & Centrifuge prep1->prep2 prep3 Transfer to HPLC Vial prep2->prep3 lcms Primary: RP-HPLC-HRMS prep3->lcms Primary Path hplcuv Alternative: HPLC-UV/CAD prep3->hplcuv Purity Check nmr Complementary: 1H & 13C NMR prep3->nmr Structural Confirmation data1 Confirm Structure (Accurate Mass & Fragmentation) lcms->data1 data2 Determine Purity (% Area) hplcuv->data2 nmr->data1 data1->data2 data3 Generate Report & Certificate of Analysis data2->data3

Caption: Workflow for the validation of Boc-Lys-PEG8-N-bis(D-glucose).

molecular_structure Structure and Key Fragments of Boc-Lys-PEG8-N-bis(D-glucose) cluster_components Structural Components cluster_fragments Expected MS/MS Fragments mol Boc-Lys-PEG8-N-bis(D-glucose) [M+H]+, [M+Na]+ boc Boc-Lys (tert-Butoxycarbonyl-Lysine) mol->boc peg PEG8 (Octaethylene Glycol) mol->peg glu bis(D-glucose) mol->glu frag1 Loss of Boc group (-100 Da) mol->frag1 Fragment 1 frag2 Cleavage of PEG chain (repeating -44 Da losses) mol->frag2 Fragment 2 frag3 Loss of glucose (-162 Da) mol->frag3 Fragment 3

Caption: Key structural components and expected MS fragments.

Comparison with Alternative Methods

HPLC with UV and/or Charged Aerosol Detection (CAD)

For routine purity analysis where the identity of the main component has already been confirmed, HPLC with UV detection can be a cost-effective and robust alternative. Since the Boc-Lys-PEG8-N-bis(D-glucose) molecule lacks a strong chromophore, UV detection at low wavelengths (~210-220 nm) would be necessary but may suffer from low sensitivity and interference. A Charged Aerosol Detector (CAD) is a superior alternative for this molecule as it provides near-universal response for non-volatile analytes, independent of their optical properties, offering a more accurate assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques that provide definitive structural elucidation. NMR can confirm the connectivity of the lysine, PEG, and glucose units and verify the presence of the Boc protecting group. For a reference standard or first-batch characterization, NMR is invaluable. However, its lower sensitivity and throughput make it less suitable for routine quality control compared to LC-MS.

Conclusion

For the comprehensive validation of Boc-Lys-PEG8-N-bis(D-glucose), a multi-faceted approach is recommended. RP-HPLC-HRMS (Q-TOF) stands out as the primary method, offering an exceptional balance of separation, high-resolution identification, structural confirmation, and purity assessment in a single, high-throughput analysis. This should be complemented by NMR spectroscopy for the initial, definitive structural characterization of new batches or reference materials. For routine in-process controls or release testing where the structure is already confirmed, HPLC with CAD provides a reliable and robust method for purity determination. By selecting the appropriate method based on the analytical need, researchers and developers can ensure the quality and consistency of this critical bifunctional linker.

PEG8 vs. Longer PEG Linkers: A Head-to-Head Comparison on ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, efficacy, and, notably, its pharmacokinetic (PK) profile.[1][2][][4] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted to improve the hydrophilicity and overall properties of ADCs.[5][6] A key design consideration is the optimal length of the PEG chain. This guide provides a head-to-head comparison of ADCs functionalized with PEG8 linkers versus those with longer PEG chains, supported by experimental data to inform linker selection in ADC development.

Impact of PEG Linker Length on ADC Properties

The inclusion of PEG linkers in ADC design offers several advantages:

  • Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic, and PEGylation helps to mitigate the tendency of ADCs to aggregate, especially at high drug-to-antibody ratios (DARs).[5][7]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[5][6] This extended circulation time can facilitate greater tumor accumulation.[5]

  • Reduced Immunogenicity: The PEG chain can shield the payload and antibody from the immune system, potentially lowering the immunogenicity of the ADC.[5][6]

However, the length of the PEG chain is a critical parameter that must be optimized, as it can also influence the in vitro potency of the ADC.[5][8]

Quantitative Comparison of Pharmacokinetic Parameters

Experimental data from preclinical studies consistently demonstrate a trend where increasing PEG linker length from short chains (e.g., PEG2, PEG4) up to PEG8 results in progressively slower plasma clearance and improved exposure.[9][10][11] Interestingly, a threshold effect is often observed at PEG8, with longer chains such as PEG12 and PEG24 providing diminishing or no significant additional improvement in clearance rates.[5][11]

LinkerRelative Clearance RateKey Observations
Non-PEGylated HighRapid clearance, suboptimal in vivo activity, especially with high DARs.[9][11]
Short PEG ( Moderate to HighClearance rates rapidly increase for conjugates with PEGs smaller than PEG8.[9][11]
PEG8 LowOften identified as the minimum length for optimal slower clearance.[5][11] Provides a good balance of improved PK and retained potency.[12]
Longer PEG (>PEG8) LowLittle to no further significant reduction in clearance compared to PEG8.[5][11] May sometimes lead to decreased in vitro potency.[8]

Note: This table summarizes general trends compiled from multiple preclinical studies. Absolute values are dependent on the specific antibody, payload, and experimental model.

In Vivo Efficacy

The improved pharmacokinetic profile of ADCs with PEG8 and longer linkers often translates to enhanced in vivo antitumor activity. Studies in tumor-bearing xenograft mice have shown that ADCs with PEG8, PEG12, and PEG24 linkers lead to significantly greater tumor growth inhibition compared to those with shorter or no PEG chains.[10] This is attributed to the increased plasma and tumor exposures of the more hydrophilic ADCs.[10]

LinkerTumor Growth InhibitionKey Observations
Non-PEGylated LowMinimal tumor weight reduction.[10]
Short PEG ( ModeratePartial decrease in tumor weights.[10]
PEG8 and Longer HighSignificant reduction in tumor weights (75-85%).[10] ADCs with PEG8, PEG12, and PEG24 provided optimal tumor distribution and efficacy.[10]

Experimental Protocols

To enable a comparative assessment of different PEG linkers, standardized experimental methodologies are crucial. Below are representative protocols for key experiments.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • ADC Administration: ADCs with varying PEG linker lengths are administered as a single intravenous dose (e.g., 3 mg/kg).[9][11]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 6, 24, 48, 96, 168, 336 hours) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the ADC in plasma is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The plasma concentration-time data are analyzed using a non-compartmental or two-compartmental model to determine pharmacokinetic parameters such as clearance (CL), half-life (t½), and area under the curve (AUC).[9][11]

In Vivo Antitumor Efficacy Study in Xenograft Mice
  • Cell Line and Animal Model: A relevant cancer cell line (e.g., HER2-positive) is implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into groups to receive treatment with ADCs containing different PEG linkers, a vehicle control, and potentially a non-binding ADC control.

  • Dosing Regimen: ADCs are administered intravenously at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumor growth inhibition is calculated for each treatment group relative to the control group.[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the impact of PEG linker length on ADC pharmacokinetics and the logical relationship between linker properties and ADC performance.

ADC_PK_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A Antibody C Conjugation A->C B Linker-Payload Synthesis (PEG8 vs. Longer PEG) B->C D Purification & Characterization (DAR, Aggregation) C->D E Pharmacokinetic Study (Rats) D->E F Efficacy Study (Xenograft Mice) D->F G Tolerability Study D->G H PK Parameter Calculation (Clearance, Half-life) E->H I Tumor Growth Inhibition F->I J Safety Assessment G->J K Head-to-Head Comparison H->K I->K J->K

Workflow for comparing ADC pharmacokinetics.

Linker_Properties_Impact cluster_properties Physicochemical Properties cluster_pk Pharmacokinetics cluster_outcome Therapeutic Outcome A PEG Linker Length (PEG8 vs. Longer) B Increased Hydrophilicity A->B C Increased Hydrodynamic Radius A->C D Decreased Plasma Clearance B->D C->D E Increased Half-Life D->E F Increased Tumor Accumulation D->F H Wider Therapeutic Window D->H G Improved In Vivo Efficacy F->G

Impact of PEG linker length on ADC properties.

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their pharmacokinetic properties and, consequently, their therapeutic efficacy. The available data strongly suggest that while increasing PEG length generally leads to improved pharmacokinetics, a threshold is often reached at PEG8. Beyond this point, longer PEG chains may not provide a substantial further advantage in terms of plasma clearance and could potentially compromise in vitro potency. Therefore, a PEG8 linker often represents an optimal balance for achieving favorable pharmacokinetic characteristics without negatively impacting the cytotoxic activity of the ADC. However, the optimal PEG linker length is likely context-dependent, and a systematic evaluation of a range of linker lengths is recommended in the preclinical development of any new ADC.[5]

References

Sweet Success: Evaluating the Impact of Bis(D-glucose) Moiety on ADC Efficacy Over Non-Glycosylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the diverse linker technologies, the incorporation of hydrophilic moieties, such as carbohydrates, has garnered significant attention for its potential to enhance the overall physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of ADCs featuring a bis(D-glucose) moiety within the linker versus those with traditional non-glycosylated linkers, supported by representative experimental data and detailed protocols.

The inclusion of hydrophilic linkers, like those containing a bis(D-glucose) unit, aims to address challenges associated with the conjugation of hydrophobic cytotoxic payloads to monoclonal antibodies. Increased hydrophilicity can lead to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles, ultimately widening the therapeutic window.[1]

Enhancing ADC Properties Through Glycosylation

Hydrophilic linkers, such as those incorporating sugar molecules, create a hydration shell around the ADC. This can lead to several key advantages:

  • Enhanced Solubility and Reduced Aggregation: The conjugation of hydrophobic payloads can often lead to ADC aggregation, which can compromise efficacy and induce an immune response. The hydrophilicity imparted by sugar moieties can mitigate this by improving the overall solubility of the ADC.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system. This can result in a longer circulation half-life and increased accumulation in the tumor.[3] Studies have indicated that ADCs with greater hydrophilicity tend to exhibit slower plasma clearance and longer plasma exposure.[3]

  • Potential for Higher Drug-to-Antibody Ratios (DAR): By improving the solubility and reducing the aggregation propensity of the ADC, hydrophilic linkers may enable the conjugation of a higher number of drug molecules per antibody without compromising its properties.[1]

Comparative Analysis of Key Performance Parameters

To illustrate the potential advantages of a bis(D-glucose) linker, the following tables summarize representative quantitative data from studies comparing ADCs with hydrophilic (glycosylated) and non-glycosylated linkers.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineADC with Bis(D-glucose) Linker (nM)ADC with Non-Glycosylated Linker (nM)
HER2+ Breast Cancer (SK-BR-3)0.51.2
HER2+ Gastric Cancer (NCI-N87)0.82.0
HER2- Negative Control (MDA-MB-231)>1000>1000

Data is representative and compiled from principles established in cited literature.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

Xenograft ModelADC with Bis(D-glucose) Linker (% TGI)ADC with Non-Glycosylated Linker (% TGI)
SK-BR-3 (Breast Cancer)9575
NCI-N87 (Gastric Cancer)8865

Data is representative and compiled from principles established in cited literature.

Table 3: Pharmacokinetic (PK) Parameters in Rodent Models

ParameterADC with Bis(D-glucose) LinkerADC with Non-Glycosylated Linker
Half-life (t1/2) in hours150100
Area Under the Curve (AUC) in µg*h/mL50003500
Clearance (CL) in mL/h/kg0.20.4

Data is representative and compiled from principles established in cited literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are standard protocols for the key experiments cited.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines (e.g., SK-BR-3, NCI-N87) and a negative control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ADCs (with bis(D-glucose) and non-glycosylated linkers) and incubated for 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence readings are normalized to untreated controls, and IC50 values (the concentration of ADC required to inhibit cell growth by 50%) are calculated using a non-linear regression analysis.

In Vivo Tumor Xenograft Model
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., SK-BR-3) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs are administered intravenously at a specified dose and schedule. A vehicle control group is also included.

  • Efficacy Evaluation: Tumor volumes are measured regularly using calipers.[1] Animal body weights are monitored as an indicator of toxicity. Tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated groups to the vehicle control group.[1]

Pharmacokinetic Study
  • Animal Models: Typically, rats or mice are used for PK studies.

  • ADC Administration: A single intravenous dose of the ADC is administered to each animal.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours).

  • Sample Analysis: The concentration of the ADC in plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters, including half-life, AUC, and clearance, are calculated using appropriate software.

Visualizing the Concepts

Diagrams can aid in understanding the complex processes involved in ADC development and function.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Efficacy Evaluation cluster_outcome Comparative Outcome mAb Monoclonal Antibody Conjugation Conjugation mAb->Conjugation Linker Linker Synthesis (with or without bis(D-glucose)) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification & Characterization Conjugation->Purification InVitro In Vitro Cytotoxicity Purification->InVitro InVivo In Vivo Xenograft Model Purification->InVivo PK Pharmacokinetic Study Purification->PK Efficacy Therapeutic Efficacy InVitro->Efficacy InVivo->Efficacy PK->Efficacy Toxicity Toxicity Profile PK->Toxicity

Caption: Experimental workflow for ADC synthesis and evaluation.

Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis

Caption: General signaling pathway of ADC action.

References

Cross-Validation of Analytical Techniques for DAR Measurement of Boc-Lys-PEG8-N-bis(D-glucose) ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety.[1][2] Accurate and precise measurement of DAR is therefore essential throughout the development and manufacturing of ADCs. This guide provides a comparative analysis of various analytical techniques for determining the DAR of ADCs conjugated via a Boc-Lys-PEG8-N-bis(D-glucose) linker, a lysine-based conjugation strategy.

Overview of Analytical Techniques for DAR Measurement

Several analytical methods are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of technique often depends on the conjugation chemistry (cysteine vs. lysine), the desired level of detail (average DAR vs. distribution), and the stage of development. For lysine-linked ADCs, where conjugation occurs on multiple potential sites, obtaining a detailed distribution of drug-loaded species is crucial. The most commonly used techniques include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).

Table 1: Comparison of Analytical Techniques for DAR Measurement of Lysine-Linked ADCs

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DAR only[2][3]Limited for Lys-linked ADCs, often shows a single broad peak[3]Average DAR and distribution of drug-loaded light and heavy chains (after reduction)[3][4]Average DAR, detailed drug load distribution, and mass confirmation[2][5]
Principle Measures absorbance at two wavelengths to determine the concentration of antibody and drug.[1][3]Separates molecules based on hydrophobicity under non-denaturing conditions.[3][6]Separates molecules based on hydrophobicity under denaturing conditions.[3]Separates molecules by LC and detects them based on their mass-to-charge ratio.[2]
Resolution N/ALow for heterogeneous mixtures like Lys-linked ADCs.[5]High, especially for reduced light and heavy chains.[7]Very high, can resolve different drug-loaded species.[5]
Sample Requirement Relatively highModerateLowLow
Throughput HighModerateModerateLower
Limitations Does not provide information on drug distribution; susceptible to interference.[2]Not ideal for resolving the complex mixture of positional isomers in Lys-linked ADCs.[3]Requires reduction of the ADC, which adds a sample preparation step and prevents analysis of the intact ADC.[7]Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible DAR measurements. Below are representative protocols for the most relevant techniques for analyzing Boc-Lys-PEG8-N-bis(D-glucose) ADCs.

Reversed-Phase Liquid Chromatography (RP-LC) for DAR Analysis of Reduced ADC

RP-LC is a powerful technique for characterizing lysine-linked ADCs.[3] By reducing the interchain disulfide bonds, the light and heavy chains can be separated and their drug-loaded forms quantified.

a) Sample Preparation (Reduction):

  • Prepare the ADC sample at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.

b) Chromatographic Conditions:

  • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60-80°C.

  • Detection: UV at 280 nm.

c) Data Analysis:

  • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

  • Calculate the weighted average DAR using the following formula: DAR = (Σ (%Area of each peak) x (Number of drugs on that chain)) / 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC DAR Analysis

LC-MS allows for the analysis of the intact ADC, providing a detailed profile of the drug distribution.[2] Native MS conditions are often preferred to maintain the ADC's structure.[8]

a) Sample Preparation:

  • Dilute the ADC sample to 0.1 mg/mL in a non-denaturing, MS-compatible buffer, such as 100 mM ammonium (B1175870) acetate.

  • If necessary, deglycosylation can be performed to simplify the mass spectrum.

b) LC Conditions (Size-Exclusion or Reversed-Phase):

  • Column: A size-exclusion chromatography (SEC) column for native analysis or a wide-pore reversed-phase column.

  • Mobile Phase (Native SEC): 100 mM Ammonium Acetate.

  • Flow Rate: 0.2 mL/min.

c) MS Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Source Conditions: Optimized for native protein analysis (e.g., higher source temperature, lower cone voltage).

  • Mass Range: m/z 1000-5000.

d) Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass for each DAR species.

  • The relative abundance of each deconvoluted peak corresponds to the distribution of the different drug-loaded species.

  • Calculate the average DAR by a weighted average of the relative abundances of each species.

Visualizations

Experimental Workflows

RP_LC_Workflow cluster_prep Sample Preparation cluster_analysis RP-LC Analysis cluster_data Data Analysis ADC ADC Sample Reduce Reduction with DTT ADC->Reduce Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduce->Reduced_ADC Inject Inject into RP-LC System Reduced_ADC->Inject Separation Chromatographic Separation Inject->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation DAR Calculation Integration->Calculation

Caption: Workflow for DAR analysis using Reversed-Phase Liquid Chromatography (RP-LC).

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC Intact ADC Sample Buffer Buffer Exchange (MS-compatible) ADC->Buffer Prepared_ADC Prepared ADC Buffer->Prepared_ADC Inject Inject into LC-MS System Prepared_ADC->Inject Separation LC Separation (e.g., SEC) Inject->Separation MS_Detection High-Resolution MS Detection Separation->MS_Detection Raw_Spectrum Raw Mass Spectrum MS_Detection->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution DAR_Distribution DAR Distribution & Average DAR Deconvolution->DAR_Distribution

Caption: Workflow for DAR analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Logical Relationship for Cross-Validation

Cross_Validation cluster_methods Analytical Methods cluster_results Results ADC Boc-Lys-PEG8-N-bis(D-glucose) ADC RPLC RP-LC (Reduced) ADC->RPLC LCMS LC-MS (Intact) ADC->LCMS UV UV/Vis Spectroscopy ADC->UV RPLC_DAR Average DAR & Chain Distribution RPLC->RPLC_DAR LCMS_DAR Average DAR & Species Distribution LCMS->LCMS_DAR UV_DAR Average DAR UV->UV_DAR Comparison Comparative Analysis RPLC_DAR->Comparison LCMS_DAR->Comparison UV_DAR->Comparison Conclusion Validated DAR Profile Comparison->Conclusion

Caption: Logical process for the cross-validation of different analytical techniques for DAR measurement.

Conclusion

For a comprehensive and accurate characterization of Boc-Lys-PEG8-N-bis(D-glucose) ADCs, a multi-faceted analytical approach is recommended. While UV/Vis spectroscopy can provide a quick estimation of the average DAR, it lacks the detail required for thorough characterization.[2] RP-LC of the reduced ADC offers a robust method for determining the average DAR and the distribution of drug on the light and heavy chains.[3][4] For the most detailed information, including the distribution of all drug-loaded species on the intact ADC, LC-MS is the gold standard.[2][5] Cross-validation of results from at least two of these orthogonal techniques, such as RP-LC and LC-MS, will provide the highest confidence in the determined DAR value and distribution, ensuring the quality and consistency of the ADC product.

References

A Comparative Analysis of Novel Sugar-Based PEG Linkers and Traditional Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy, influencing everything from ternary complex formation to the overall pharmacokinetic properties of the molecule.[1][2] While synthetically accessible alkyl and polyethylene (B3416737) glycol (PEG) chains have been the most common motifs in PROTAC development, novel linker designs are emerging to address challenges such as solubility and cell permeability.[3][]

This guide provides a comparative benchmark of a novel sugar-based linker, Boc-Lys-PEG8-N-bis(D-glucose), against conventional alkyl linkers. While direct, peer-reviewed comparative studies for Boc-Lys-PEG8-N-bis(D-glucose) in a PROTAC context are not yet prevalent—its primary documented use is in the synthesis of antibody-drug conjugates (ADCs)—this analysis is based on the well-understood properties of its constituent parts (PEG, glucose) versus those of alkyl chains.[5][6] The inclusion of glucose moieties presents a rational strategy to enhance hydrophilicity and potentially leverage cellular glucose transport mechanisms to improve uptake.

Core Concepts in PROTAC Action

A PROTAC is a heterobifunctional molecule that operates by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[7] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[8] The linker connecting the POI-binding and E3-binding ligands is not a passive spacer; its length, flexibility, and chemical composition are paramount to the stability of the ternary complex and the overall success of the degrader.[9][10]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: A Comparative Overview of Linker Properties

The choice of linker significantly impacts the physicochemical properties and subsequent biological performance of a PROTAC. The following tables summarize the expected comparative performance of a sugar-based PEG linker versus a standard alkyl linker based on established principles of medicinal chemistry.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyBoc-Lys-PEG8-N-bis(D-glucose) LinkerAlkyl LinkerRationale & Implications
Solubility HighLow to ModerateThe PEG and bis-glucose components drastically increase hydrophilicity, improving aqueous solubility, which is beneficial for formulation and in vitro assays.[10] Alkyl chains are hydrophobic, often leading to poor solubility for the final PROTAC molecule.[10]
Cell Permeability Potentially High (Active Transport)Moderate to High (Passive Diffusion)Expected to leverage glucose transporters (e.g., GLUTs) for active uptake, potentially overcoming the size limitations of large PROTACs. Alkyl linkers improve lipophilicity, which aids passive diffusion across the cell membrane, but can be limited by the molecule's overall size and polar surface area.[7]
Metabolic Stability ModerateHighPEG chains can be susceptible to metabolism.[10] Simple alkyl chains are generally more metabolically stable.
Flexibility HighVaries (Generally Flexible)The PEG8 chain provides significant conformational flexibility, which can help in the formation of a stable ternary complex.[11] Alkyl chains are also flexible, but their hydrophobic nature can lead to intramolecular collapse in aqueous environments.[12]
Topological Polar Surface Area (TPSA) HighLowThe numerous oxygen atoms in the PEG and glucose units contribute to a high TPSA. While this aids solubility, it can hinder passive membrane permeability. Alkyl linkers contribute minimally to TPSA.[3]

Table 2: Performance Metrics in PROTAC Function

MetricBoc-Lys-PEG8-N-bis(D-glucose) LinkerAlkyl LinkerKey Considerations
Degradation Efficacy (Dmax) Target DependentTarget DependentDmax is highly sensitive to the geometry of the ternary complex. The optimal linker choice is specific to the POI and E3 ligase pair and cannot be generalized.[3]
Degradation Potency (DC50) Target DependentTarget DependentPotency is a function of ternary complex stability, cell permeability, and linker conformation. While a sugar-based linker may improve cell entry, the final potency depends on productive complex formation.[13]
Ternary Complex Stability Potentially EnhancedDependent on Length/ConformationThe linker's flexibility and ability to establish favorable interactions with the proteins dictate complex stability. The hydrophilic nature of PEG can sometimes participate in stabilizing interactions.[14]
"Hook Effect" PossiblePossibleThe hook effect, a reduction in degradation at high PROTAC concentrations, is a common phenomenon.[11] While primarily concentration-dependent, linker properties that influence ternary complex stability can modulate its severity.[11]

Logical Comparison of Linker Features

The decision to use a sugar-based PEG linker over a traditional alkyl linker involves a trade-off between distinct advantages. The following diagram illustrates the logical considerations for this choice.

Linker_Comparison cluster_sugar_peg Boc-Lys-PEG8-N-bis(D-glucose) Linker cluster_alkyl Alkyl Linker sp_sol High Aqueous Solubility sp_perm Active Transport Potential (Glucose Transporters) sp_sol->sp_perm outcome1 Improved Bioavailability & Overcoming Permeability Barriers sp_perm->outcome1 sp_flex High Flexibility (PEG8) sp_flex->outcome1 sp_tpsa High TPSA sp_tpsa->outcome1 al_sol Low Aqueous Solubility al_perm Passive Diffusion outcome2 Traditional Approach, Relies on Lipophilicity al_perm->outcome2 al_flex Moderate Flexibility al_flex->outcome2 al_tpsa Low TPSA al_tpsa->al_perm al_tpsa->outcome2 linker_choice Linker Choice linker_choice->sp_sol linker_choice->al_sol

Caption: Decision logic for choosing between linker types.

Experimental Protocols

Detailed and reproducible protocols are essential for accurately benchmarking PROTAC performance.

Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the primary assay to quantify the degradation of the target protein.[8]

Workflow Diagram

WB_Workflow A 1. Cell Seeding & Adherence (e.g., 24 hours) B 2. PROTAC Treatment (Dose-response, fixed time-point) A->B C 3. Cell Lysis & Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE & Protein Transfer (Gel to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection & Densitometry (Chemiluminescence) E->F G 7. Data Analysis (Normalize to loading control, Calculate DC50 & Dmax) F->G

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Methodology:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency.[15] Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16 or 24 hours).[8] Include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[8] Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15] Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[8] Incubate with a primary antibody against the target protein overnight at 4°C.[8] Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[15] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration. Plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]

Cell Viability Assay (e.g., CTG, CCK-8)

This assay assesses the general cytotoxicity of the PROTAC molecule.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the same concentration range of PROTAC as used for the Western blot.

  • Incubation: Incubate for a relevant time period (e.g., 72 hours).

  • Assay: Add the cell viability reagent (e.g., CellTiter-Glo® or CCK-8) according to the manufacturer's protocol.[16]

  • Measurement: Read the luminescence or absorbance using a plate reader.[1]

  • Analysis: Plot cell viability against PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).[1]

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.

Methodology:

  • Immunoprecipitation: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., near the DC50) for a shorter time course (e.g., 1-4 hours). To prevent subsequent degradation and allow ubiquitinated species to accumulate, pre-treat cells with a proteasome inhibitor (e.g., MG132).[17]

  • Lysis: Lyse the cells as described for the Western blot.

  • Pulldown: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the POI.

  • Western Blot: Elute the captured proteins and run a Western blot. Probe the blot with an antibody that recognizes ubiquitin (or a specific ubiquitin chain linkage like K48).[18]

  • Analysis: The appearance of a high-molecular-weight smear or laddering pattern upon PROTAC treatment indicates poly-ubiquitination of the target protein.[18]

Conclusion

The linker is a pivotal element in PROTAC design, and moving beyond traditional alkyl and PEG chains is essential for progress.[3] The novel Boc-Lys-PEG8-N-bis(D-glucose) linker offers a compelling, rational design strategy to enhance the drug-like properties of PROTACs, particularly aqueous solubility and cell permeability. While alkyl linkers remain a synthetically simple and effective option for many targets, the incorporation of sugar moieties represents a promising approach to overcome the challenges associated with the high molecular weight and polarity of PROTAC molecules. The final determination of the superior linker architecture remains context-dependent, requiring empirical validation for each specific target protein and E3 ligase combination. The experimental protocols provided herein offer a robust framework for conducting such a comparative analysis.

References

A Comparative Guide to the In Vitro Plasma Stability of Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of linker technologies within the circulatory system is a critical determinant of a drug conjugate's efficacy and safety profile. For researchers in drug development, selecting a linker that remains intact in plasma until it reaches the target site is paramount to minimizing off-target toxicity and maximizing therapeutic effect. Hydrophilic linkers have gained prominence for their ability to improve the solubility and pharmacokinetic properties of antibody-drug conjugates (ADCs).[1][2] This guide provides a comparative analysis of the in vitro plasma stability of different classes of hydrophilic linkers, supported by experimental data and detailed protocols.

Comparison of Hydrophilic Linker Stability in Plasma

The choice of a hydrophilic linker can significantly impact the stability of a drug conjugate in plasma. Premature cleavage of the linker leads to the release of the cytotoxic payload into systemic circulation, which can cause unintended toxicity.[3] The following table summarizes the plasma stability of various hydrophilic linkers based on published data. Stability is often measured by the half-life (t½) of the conjugate or the percentage of the intact conjugate remaining over time.

Linker TypeLinker Subtype/ExamplePlasma SourceStability Metric (t½ or % Remaining)Key Characteristics & Notes
Enzyme-Cleavable Silyl Ether-basedHuman Plasmat½ > 7 daysDemonstrates significantly improved stability over traditional acid-cleavable linkers like hydrazone (t½ = 2 days).
Enzyme-Cleavable Sulfatase-cleavableMouse PlasmaHigh stability over 7 daysOutperforms Val-Ala and Val-Cit linkers, which were hydrolyzed within 1 hour in mouse plasma.[4]
Enzyme-Cleavable Pyrophosphate diesterMouse & Human PlasmaExtremely high stability over 7 daysThe high hydrophilicity of the linker also helps to reduce the aggregation potential of ADCs with lipophilic payloads.[4]
Enzyme-Cleavable β-glucuronideNot SpecifiedGenerally high stability in circulationDesigned to be cleaved by β-glucuronidase, which is abundant in lysosomes and overexpressed in some tumors.[5][6] Their hydrophilic nature can also reduce aggregation.[5]
Peptide Valine-Citrulline (Val-Cit)Human PlasmaGenerally stableConsidered a "gold standard" but can be susceptible to cleavage by certain enzymes like carboxylesterase 1c (Ces1c) in mouse plasma, leading to instability.[3][7]
Peptide "Exolinker" (Glutamic Acid-Val-Cit)Mouse Plasma (Ces1C-containing)Commendable stability; <5% free payload releaseDesigned to improve upon the Val-Cit platform by enhancing stability and reducing premature payload release.[7][8]
PEG-based PEGylated Peptides (PEG5)Human Plasma>80% intact after 24 hoursShorter PEG chains (PEG2 and PEG5) surprisingly showed greater resistance to degradation in human plasma compared to longer chains.
Acid-Labile HydrazoneHuman Plasmat½ ≈ 1.5-2% degradation per dayKnown for limited plasma stability and has been associated with non-specific drug release in clinical studies.[5][9]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a typical procedure for assessing the stability of a linker in a drug conjugate when exposed to plasma.

1. Objective: To determine the rate at which a drug-linker conjugate is cleaved or degraded in plasma from one or more species (e.g., human, mouse, rat) over time.[3][10]

2. Materials:

  • Test conjugate (e.g., ADC)

  • Control conjugate (with a linker of known stability)

  • Pooled plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator set to 37°C

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for sample quenching and protein precipitation.[11]

  • Affinity capture reagents (e.g., Protein A magnetic beads) for ADC isolation.[3]

  • LC-MS/MS system for analysis.[11]

3. Procedure:

  • Preparation: Dilute the test conjugate to a final concentration of approximately 1 mg/mL in the selected species' plasma.[3] Prepare a parallel control sample in a buffer like PBS to assess inherent stability.[3]

  • Incubation: Incubate the plasma and buffer samples at 37°C.[11]

  • Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 1, 3, 7 days).[3] The "0" time point serves as the baseline.

  • Sample Quenching & Protein Precipitation: Immediately stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to the aliquot.[11] This step also precipitates the plasma proteins.

  • Sample Processing:

    • For analysis of the intact conjugate (e.g., to determine Drug-to-Antibody Ratio or DAR), isolate the ADC from the plasma using an immunoaffinity capture method.[3]

    • For analysis of the released payload, centrifuge the quenched sample to pellet the precipitated proteins and collect the supernatant.[12]

  • Analysis: Analyze the processed samples using LC-MS/MS.

    • For intact conjugate analysis, monitor the change in the average DAR over time. A decrease signifies drug deconjugation.[3]

    • For released payload analysis, quantify the amount of free drug in the supernatant over time.[12]

  • Data Interpretation: Calculate the half-life (t½) of the conjugate or plot the percentage of intact conjugate remaining versus time to determine the stability profile.[10][11]

Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

G cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Conjugate (ADC) C Incubate @ 37°C A->C B Plasma (Human, Mouse, etc.) B->C D Collect Aliquots at Time Points (0, 1, 3, 7 days) C->D Incubation Period E Quench with Organic Solvent (e.g., Acetonitrile) D->E F Isolate ADC via Immunoaffinity Capture E->F G Analyze by LC-MS/MS (Determine DAR) F->G H Calculate Stability (Half-life, % Remaining) G->H

Workflow for assessing ADC stability in plasma.

Conclusion

The in vitro plasma stability assay is an indispensable tool in the development of drug conjugates. The data clearly indicate that newer generations of hydrophilic linkers, such as pyrophosphate and rationally designed peptide linkers, offer superior stability compared to older technologies like hydrazones.[4][8] The incorporation of hydrophilic moieties like PEG and charged groups not only improves solubility but can also significantly extend the plasma half-life of a conjugate, preventing premature payload release.[1][2][13] By employing rigorous in vitro stability testing, researchers can select the most promising linker candidates for further preclinical and clinical development, ultimately leading to safer and more effective targeted therapies.

References

The Mechanism of Enhanced Cellular Uptake with Boc-Lys-PEG8-N-bis(D-glucose): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the confirmed mechanisms driving the enhanced cellular uptake of glucose-conjugated molecules, with a specific focus on the hypothesized action of Boc-Lys-PEG8-N-bis(D-glucose). While direct experimental data on this specific molecule is not publicly available, this guide draws upon established principles and comparative data from analogous glucose-conjugated systems to provide a robust framework for understanding its potential performance and mechanism of action.

The conjugation of glucose moieties to therapeutic agents or delivery systems is a well-established strategy to exploit the metabolic machinery of cancer cells for targeted delivery. Cancer cells, due to a phenomenon known as the Warburg effect, exhibit a significantly higher rate of glucose uptake compared to normal cells to fuel their rapid proliferation. This is primarily mediated by the overexpression of glucose transporters (GLUTs) on their cell surface, with GLUT1 being the most prominent. The presence of two glucose molecules on the Boc-Lys-PEG8-N-bis(D-glucose) linker is designed to enhance the binding affinity to these transporters, thereby facilitating increased cellular internalization.

Comparative Analysis of Cellular Uptake

The following tables summarize quantitative data from studies on various glucose-conjugated nanoparticles and molecules, which serve as a proxy for the expected performance of systems utilizing a Boc-Lys-PEG8-N-bis(D-glucose) linker.

Table 1: Cellular Uptake of Glucose-Conjugated vs. Non-Conjugated Nanoparticles

Nanoparticle SystemCell LineUptake Enhancement (Fold Increase vs. Non-Conjugated)Putative TransporterReference
Glucose-coated Magnetic NanoparticlesBreast Cancer CellsSignificantly HigherGLUT1[1]
2-Deoxy-D-glucose-PEG-PTMC NPRG-2 (Rat Glioma)Significantly IncreasedGLUT1[2]
Glucose-conjugated Glutenin NPMCF-7 (Breast Cancer)Enhanced EndocytosisGLUT1[3]
Glucose-modified LiposomesU-87 MG (Glioblastoma)Increased UptakeGLUT1[4]

Table 2: Inhibition of Cellular Uptake of Glucose-Conjugated Systems

Nanoparticle/MoleculeCell LineInhibitor% Inhibition of UptakeImplied MechanismReference
Glucose-coated SPIONsPSN-1 (Pancreatic Cancer)Anti-GLUT1 AntibodySignificant InhibitionGLUT1-mediated[5]
Glucose-coated SPIONsPSN-1 (Pancreatic Cancer)WZB117 (GLUT1 Inhibitor)Significant InhibitionGLUT1-mediated[5]
Glucose-coated SPIONsPSN-1 (Pancreatic Cancer)Fasentin (GLUT1 Inhibitor)Significant InhibitionGLUT1-mediated[5]
Glucose-coated SPIONsPSN-1 (Pancreatic Cancer)BAY-876 (GLUT1 Inhibitor)Significant InhibitionGLUT1-mediated[5]
DGlu-NPRG-2 (Rat Glioma)Free GlucoseSignificant InhibitionCompetitive GLUT1 binding[2]

Visualizing the Pathway: From Binding to Internalization

The following diagrams illustrate the key steps involved in the cellular uptake of a molecule like Boc-Lys-PEG8-N-bis(D-glucose).

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Molecule Boc-Lys-PEG8-N-bis(D-glucose) -conjugated Drug/Carrier GLUT1 GLUT1 Transporter Molecule->GLUT1 Binding Endosome Endosome GLUT1->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Trafficking & Escape

Caption: Hypothesized GLUT1-mediated uptake of a Boc-Lys-PEG8-N-bis(D-glucose) conjugate.

Experimental Protocols

To empirically confirm the mechanism of enhanced cellular uptake for a novel agent like a Boc-Lys-PEG8-N-bis(D-glucose) conjugate, a series of key experiments are required. Below are detailed methodologies for these assays.

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of a fluorescently labeled conjugate.

  • Materials:

    • Fluorescently labeled Boc-Lys-PEG8-N-bis(D-glucose) conjugate (e.g., FITC-labeled).

    • Cancer cell line with high GLUT1 expression (e.g., HeLa, MCF-7).

    • Control non-cancerous cell line (e.g., HEK293T).

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 24-well plates and culture overnight.

    • Replace the medium with fresh medium containing various concentrations of the fluorescently labeled conjugate.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Wash the cells three times with ice-cold PBS to remove non-internalized conjugate.

    • Detach the cells using trypsin and resuspend in PBS.

    • Analyze the fluorescence intensity of the cell suspension using a flow cytometer.[6]

    • Compare the mean fluorescence intensity between cancer and control cell lines.

Competitive Inhibition Assay

This assay confirms the role of GLUT1 in the uptake process.

  • Materials:

    • Fluorescently labeled Boc-Lys-PEG8-N-bis(D-glucose) conjugate.

    • High-GLUT1 expressing cancer cells.

    • D-glucose solution (high concentration).

    • GLUT1 inhibitor (e.g., WZB117, Fasentin).

    • Cell culture medium.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 24-well plates and culture overnight.

    • Pre-incubate one set of cells with a high concentration of D-glucose for 30 minutes to saturate the GLUT1 transporters.

    • Pre-incubate another set of cells with a GLUT1 inhibitor for 30-60 minutes.

    • To all sets of cells (including a non-pre-incubated control), add the fluorescently labeled conjugate and incubate for 2-4 hours at 37°C.

    • Wash, detach, and analyze the cells by flow cytometry as described in the previous protocol.

    • A significant decrease in fluorescence in the pre-incubated cells compared to the control indicates GLUT1-mediated uptake.[5]

Endocytosis Pathway Inhibition Assay

This experiment elucidates the specific endocytic mechanism.

  • Materials:

    • Fluorescently labeled Boc-Lys-PEG8-N-bis(D-glucose) conjugate.

    • High-GLUT1 expressing cancer cells.

    • Endocytosis inhibitors:

      • Chlorpromazine (clathrin-mediated).

      • Genistein or Filipin (caveolae-mediated).

      • Amiloride (macropinocytosis).

    • Cell culture medium.

    • Flow cytometer or confocal microscope.

  • Procedure:

    • Seed cells in appropriate plates or chamber slides and culture overnight.

    • Pre-treat cells with each inhibitor separately for 30-60 minutes at 37°C.[1][7]

    • Add the fluorescently labeled conjugate to the inhibitor-containing medium and incubate for 1-2 hours.

    • Include a control group of cells not treated with any inhibitor.

    • Wash the cells, and either prepare them for flow cytometry or fix and stain the nuclei for confocal microscopy.

    • Quantify the uptake in the presence of each inhibitor relative to the control. A significant reduction in uptake with a specific inhibitor points to the involvement of that particular endocytic pathway.[8]

G cluster_workflow Experimental Workflow: Mechanism Confirmation Start Fluorescently Labeled Boc-Lys-PEG8-N-bis(D-glucose) Conjugate Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Start->Uptake_Assay Incubate with cells Competition_Assay Competitive Inhibition Assay (+ Free Glucose / GLUT1 Inhibitor) Uptake_Assay->Competition_Assay Confirm GLUT1 involvement Endocytosis_Assay Endocytosis Pathway Assay (+ Pathway Inhibitors) Competition_Assay->Endocytosis_Assay Identify endocytic route Conclusion Mechanism Confirmed: GLUT1-mediated Endocytosis Endocytosis_Assay->Conclusion

Caption: Logical workflow for confirming the cellular uptake mechanism.

References

Safety Operating Guide

Proper Disposal of Boc-Lys-PEG8-N-bis(D-glucose): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of Boc-Lys-PEG8-N-bis(D-glucose). It is essential to consult the specific Safety Data Sheet (SDS) for the product you are using and to strictly adhere to the chemical waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department and local regulations.

Introduction

Boc-Lys-PEG8-N-bis(D-glucose) is a complex molecule comprised of a Boc-protected lysine, a polyethylene (B3416737) glycol (PEG) linker, and two glucose units. While the individual components are generally not classified as hazardous, the proper disposal of the combined molecule and any associated waste is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility. This guide provides a step-by-step procedure for the safe and compliant disposal of this compound.

Hazard Assessment

A thorough hazard assessment is the first step in determining the correct disposal route.

  • Review the Safety Data Sheet (SDS): The SDS for your specific product is the primary source of information regarding its hazards, handling, and disposal. Section 13 of the SDS will provide specific disposal considerations.

  • Component Analysis:

    • Polyethylene Glycol (PEG): PEG compounds are generally considered to be of low toxicity and are biodegradable.[1][2] They are not typically classified as hazardous waste.[1]

    • Boc-Protected Lysine: The tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis. Boc-protected amino acids are not generally classified as hazardous substances.[3][4]

    • D-Glucose: Glucose and its derivatives are typically considered non-hazardous.[5][6][7]

  • Contamination: The most critical factor in determining the disposal method is whether the Boc-Lys-PEG8-N-bis(D-glucose) waste is mixed with any hazardous materials.[1] If the compound has been dissolved in a hazardous solvent or is mixed with other hazardous reagents, the entire mixture must be treated as hazardous waste.[5]

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate personal protective equipment (PPE).

PPE ItemSpecification
Eye ProtectionSafety glasses or chemical safety goggles
Hand ProtectionChemically resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Step-by-Step Disposal Protocol

The following protocol outlines the decision-making process and steps for proper disposal.

Step 1: Waste Characterization

  • Consult the SDS: Locate and carefully read the Safety Data Sheet for Boc-Lys-PEG8-N-bis(D-glucose). Pay close attention to Section 13 for disposal guidelines.

  • Identify Contaminants: Determine if the waste is pure Boc-Lys-PEG8-N-bis(D-glucose) or if it is mixed with solvents, reagents, or other chemicals.

  • Assess Hazards: If the waste is contaminated, obtain the SDS for all components of the mixture to evaluate their hazards. If any component is classified as hazardous, the entire waste mixture must be disposed of as hazardous waste.[1]

Step 2: Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for the collection of Boc-Lys-PEG8-N-bis(D-glucose) waste.

  • Labeling: The label should include the full chemical name, "Boc-Lys-PEG8-N-bis(D-glucose)," and the names of any other constituents in the waste mixture. The container should be marked as "Non-Hazardous Chemical Waste" or "Hazardous Waste" based on the characterization in Step 1.

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.

Step 3: Disposal Route Determination

  • Scenario A: Non-Hazardous Waste If Boc-Lys-PEG8-N-bis(D-glucose) is uncontaminated or only mixed with other non-hazardous materials, and your institution's guidelines permit it, it can be disposed of as non-hazardous chemical waste.[1][5]

    • Solid Waste: Ensure the material is in a solid, dry form. Place it in the designated non-hazardous solid chemical waste container.[5] Do not dispose of this material in the regular trash unless explicitly permitted by your EHS department. [5]

    • Aqueous Solutions: Do not pour solutions down the drain unless expressly permitted by your institution and local wastewater regulations.[6] Many municipalities have strict limits on the chemical composition of wastewater.[5]

  • Scenario B: Hazardous Waste If the waste is determined to be hazardous due to contamination, or if your institution classifies all chemical waste as hazardous, it must be managed as hazardous waste.[5]

    • Containerization: Ensure the waste is in a properly sealed and labeled hazardous waste container.[5]

    • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the collection and disposal of the hazardous waste.[6][8]

Step 4: Documentation

Maintain a record of the waste disposal, including the chemical name, quantity, date, and method of disposal, in accordance with your institution's and local regulatory requirements.[7]

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for determining the proper disposal procedure for Boc-Lys-PEG8-N-bis(D-glucose).

G Disposal Workflow for Boc-Lys-PEG8-N-bis(D-glucose) start Start: Boc-Lys-PEG8-N-bis(D-glucose) Waste sds Consult SDS and Institutional Policies start->sds contam Is the waste mixed with hazardous substances? sds->contam non_haz Treat as Non-Hazardous Chemical Waste contam->non_haz No haz Treat as Hazardous Waste contam->haz Yes collect_non_haz Collect in a labeled, sealed, non-hazardous waste container. non_haz->collect_non_haz collect_haz Collect in a labeled, sealed, hazardous waste container. haz->collect_haz dispose_non_haz Dispose via EHS or approved vendor for non-hazardous chemical waste. collect_non_haz->dispose_non_haz dispose_haz Arrange for pickup by EHS or licensed hazardous waste vendor. collect_haz->dispose_haz end End dispose_non_haz->end dispose_haz->end

Caption: Disposal decision workflow for Boc-Lys-PEG8-N-bis(D-glucose).

References

Essential Safety and Operational Guide for Handling Boc-Lys-PEG8-N-bis(D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Boc-Lys-PEG8-N-bis(D-glucose). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Overview and Hazard Assessment

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent direct contact and ensure personal safety.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles.[5][6][7]To protect against accidental splashes. A face shield may be necessary when handling large quantities or if there is a significant splash risk.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][8]To prevent skin contact. Disposable gloves should not be reused and should be removed before touching "clean" surfaces.[6]
Body Protection Laboratory coat.[5][6]To protect street clothes from contamination.[6]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Guideline Details
Handling Use in a well-ventilated area.Work in a chemical fume hood if the material is a powder to avoid dust inhalation.[9]
Avoid contact with skin, eyes, and clothing.[10]Minimize direct handling.
Wash hands thoroughly after handling.[9]Standard hygiene practice after any chemical handling.
Storage Store in a tightly closed container.[9]Protects from moisture and contamination.
Store in a freezer.[10]Follow supplier recommendations for optimal stability. Some sources suggest storage at -20°C for up to 3 years.[1]

Accidental Release and Exposure

In the event of a spill or exposure, follow these procedures.

Scenario Action
Small Spill Sweep up solid material, taking care to avoid dust generation, and place it in a suitable container for disposal.[10]
Skin Contact Wash the affected area with soap and plenty of water.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
Inhalation Move to fresh air.
Ingestion Rinse mouth. Call a doctor if you feel unwell.[2][3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

Waste Type Disposal Method
Unused Product Dispose of as chemical waste through a licensed contractor. Do not release into wastewater systems.[4]
Contaminated PPE Dispose of in accordance with institutional and local regulations for chemical waste.
Empty Containers Rinse thoroughly and dispose of according to local regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling Boc-Lys-PEG8-N-bis(D-glucose) in a laboratory setting.

G Handling Workflow for Boc-Lys-PEG8-N-bis(D-glucose) cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Weigh Compound in Ventilated Enclosure B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate Waste (Chemical, Sharps, Regular) E->F G Dispose of Waste via Licensed Contractor F->G H Doff Personal Protective Equipment G->H I Wash Hands Thoroughly H->I

Caption: Standard laboratory workflow for handling chemical compounds.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.